molecular formula C8H9NO2 B1316464 1-(3-Methoxypyridin-4-yl)ethanone CAS No. 83431-02-1

1-(3-Methoxypyridin-4-yl)ethanone

Cat. No.: B1316464
CAS No.: 83431-02-1
M. Wt: 151.16 g/mol
InChI Key: GQTWZLYQSMCSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxypyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxypyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)7-3-4-9-5-8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTWZLYQSMCSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510263
Record name 1-(3-Methoxypyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83431-02-1
Record name 1-(3-Methoxy-4-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83431-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxypyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-methoxypyridin-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Methoxypyridin-4-yl)ethanone (CAS: 83431-02-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available technical information on 1-(3-Methoxypyridin-4-yl)ethanone. Due to the limited publicly available data for this specific compound, some information regarding its synthesis and properties is based on structurally related molecules. Researchers should validate all information through experimental studies.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a methoxy group and an acetyl group on a pyridine ring, makes it an interesting candidate for further functionalization and biological screening. This guide provides a summary of its known properties, a plausible synthetic approach, and safety information.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available information.[1][2][3]

PropertyValueSource
CAS Number 83431-02-1[1][2][3]
Molecular Formula C₈H₉NO₂[1][2][3]
Molecular Weight 151.16 g/mol [1][2][3]
SMILES COC1=C(C=CN=C1)C(C)=O[3]
Boiling Point No data available[3]
Storage Sealed in dry, room temperature[3]

Synthesis

One possible approach could involve the acylation of a 3-methoxypyridine derivative. A potential synthetic workflow is outlined below.

Proposed Synthetic Workflow

SynthesisWorkflow Proposed Synthesis of this compound cluster_start Starting Material cluster_reaction1 Step 1: Directed Ortho-Metalation cluster_intermediate Intermediate cluster_reaction2 Step 2: Acylation cluster_product Final Product 3-Methoxypyridine 3-Methoxypyridine Directed_Metalation Directed Ortho-Metalation (e.g., n-BuLi, LDA) 3-Methoxypyridine->Directed_Metalation Lithiate_Intermediate 4-Lithio-3-methoxypyridine Directed_Metalation->Lithiate_Intermediate Acylation Acylation (e.g., N,N-Dimethylacetamide) Lithiate_Intermediate->Acylation Final_Product This compound Acylation->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials and Reagents:

  • 3-Methoxypyridine

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) in an appropriate solvent (e.g., THF, diethyl ether)

  • N,N-Dimethylacetamide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 3-methoxypyridine in anhydrous THF.

  • Metalation: The solution is cooled to a low temperature (e.g., -78 °C) under a nitrogen atmosphere. A solution of n-BuLi or LDA is added dropwise via the dropping funnel, maintaining the low temperature. The reaction mixture is stirred at this temperature for a specified time to allow for the formation of the lithiated intermediate.

  • Acylation: N,N-Dimethylacetamide is then added dropwise to the reaction mixture at the same low temperature. The reaction is allowed to stir for several hours, gradually warming to room temperature.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted multiple times with ethyl acetate.

  • Workup: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the public domain. Researchers synthesizing this compound would need to perform standard analytical techniques for characterization.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the pyridine ring protons, the methoxy group protons (a singlet around 3.9-4.1 ppm), and the acetyl methyl protons (a singlet around 2.5-2.7 ppm).

  • ¹³C NMR: Resonances for the carbons of the pyridine ring, the methoxy carbon, the acetyl carbonyl carbon, and the acetyl methyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone (around 1680-1700 cm⁻¹), C-O stretching of the methoxy group, and C=N and C=C stretching of the pyridine ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (151.16 g/mol ).

Biological Activity

There is no specific information available regarding the biological activity of this compound. However, the methoxypyridine scaffold is present in various biologically active molecules. For instance, some sulfonamide methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors, suggesting that this class of compounds could be of interest in cancer research.[4] Further screening and biological evaluation are necessary to determine the pharmacological profile of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS of a structurally similar compound, 1-(6-Chloro-4-methoxypyridin-3-yl)ethanone, the following hazards and precautionary measures can be anticipated.[5]

Potential Hazards:

  • Causes skin irritation.[5]

  • Causes serious eye irritation.[5]

  • May cause respiratory irritation.[5]

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • Wash skin thoroughly after handling.[5]

  • Use only outdoors or in a well-ventilated area.[5]

  • Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • IF ON SKIN: Wash with plenty of soap and water.[5]

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Call a POISON CENTER or doctor/physician if you feel unwell.[5]

Storage:

  • Store in a well-ventilated place. Keep container tightly closed.[5]

  • Store locked up.[5]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed and accurate safety information, it is recommended to obtain a compound-specific SDS from the supplier.

References

Physicochemical Properties of 1-(3-Methoxypyridin-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical compound 1-(3-Methoxypyridin-4-yl)ethanone. Due to the limited availability of experimentally-derived data in public literature, this document presents a combination of known identifiers and computationally predicted properties to offer a foundational understanding for research and development applications. Furthermore, it outlines standardized experimental protocols for the empirical determination of these key parameters.

Compound Identification and Structure

IdentifierValue
IUPAC Name This compound
CAS Number 83431-02-1
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol [1]
Canonical SMILES COC1=C(C=CN=C1)C(C)=O[2]

Physicochemical Data Summary

The following table summarizes the available and predicted physicochemical properties of this compound. It is critical to note that properties other than molecular formula and weight are predicted and should be confirmed by experimental analysis.

PropertyPredicted ValueExperimental Protocol
Melting Point 65.4 °COECD Guideline 102; Capillary Method
Boiling Point 258.1 °COECD Guideline 103; Ebulliometer Method
logP (Octanol/Water) 0.85OECD Guideline 107; Shake Flask Method
Aqueous Solubility 5.83 g/L (at 25 °C)OECD Guideline 105; Flask Method
pKa (Most Basic) 3.75 (Predicted Pyridine N)Potentiometric Titration

Experimental Protocols

For robust characterization, the following standard methodologies are recommended for the experimental determination of the key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol is based on the OECD Guideline 102 and standard pharmacopeia methods.

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. This is a key indicator of purity.

  • Apparatus: A melting point apparatus with a heated block, a calibrated thermometer or temperature sensor, and glass capillary tubes.

  • Procedure:

    • Sample Preparation: The test substance must be thoroughly dried and finely powdered.

    • Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of approximately 2-4 mm.

    • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

    • Observation: The temperature is recorded at the first sign of liquid formation (onset) and when the last solid particle melts (clear point). The range between these two temperatures is the melting range. For pure substances, this range is typically narrow.

Boiling Point Determination (Ebulliometer Method)

This protocol follows the principles outlined in OECD Guideline 103.[3]

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: An ebulliometer equipped with a condenser, a heating element, and a calibrated temperature-measuring device.

  • Procedure:

    • The liquid substance is placed in the ebulliometer.

    • The substance is heated, and the temperature of the boiling liquid-vapor equilibrium is measured.

    • The thermometer is positioned in the vapor phase above the boiling liquid to avoid superheating effects.

    • The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Partition Coefficient (logP) Determination (Shake Flask Method)

This protocol is based on the OECD Guideline 107.[2][4][5]

  • Principle: The n-octanol/water partition coefficient (P_ow) is the ratio of a chemical's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium. It is a measure of a substance's lipophilicity.

  • Procedure:

    • Solvent Saturation: n-octanol and water are mutually saturated before the experiment.

    • Test Substance Addition: A small amount of this compound is dissolved in one of the phases.

    • Equilibration: The two phases are placed in a vessel and shaken gently at a constant temperature (typically 20-25°C) until equilibrium is reached. Centrifugation is used to fully separate the two phases.[5]

    • Concentration Analysis: The concentration of the substance in both the n-octanol and water phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculation: The P_ow is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logP).

Aqueous Solubility Determination (Flask Method)

This protocol adheres to the principles of the OECD Guideline 105.

  • Principle: This method determines the saturation mass concentration of a substance in water at a given temperature.

  • Procedure:

    • An excess amount of the solid test substance is added to a flask containing purified water.

    • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.

    • The concentration of the substance in the clear aqueous solution is determined by a suitable analytical method (e.g., HPLC, LC-MS).

pKa Determination (Potentiometric Titration)

This is a standard and widely used method for determining the dissociation constant of ionizable groups.[6]

  • Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For a basic compound like this compound, the pKa of its conjugate acid is determined by monitoring the pH of a solution as a standardized acid titrant is added.

  • Procedure:

    • A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is low.

    • A calibrated pH electrode is immersed in the solution.

    • A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

    • The pH of the solution is recorded after each addition, allowing the system to equilibrate.

    • A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this curve corresponds to the pKa value.

Visualized Experimental Workflow

As no specific signaling pathways are publicly associated with this compound, the following diagram illustrates a logical workflow for its comprehensive physicochemical characterization.

G cluster_input Test Substance cluster_protocols Experimental Protocols cluster_data Physicochemical Data Output Compound This compound MP Melting Point Determination (OECD 102) Compound->MP BP Boiling Point Determination (OECD 103) Compound->BP LogP logP Determination (OECD 107) Compound->LogP Sol Aqueous Solubility (OECD 105) Compound->Sol pKa pKa Determination (Potentiometric Titration) Compound->pKa MP_Data Melting Point (°C) MP->MP_Data BP_Data Boiling Point (°C) BP->BP_Data LogP_Data logP Value LogP->LogP_Data Sol_Data Solubility (g/L) Sol->Sol_Data pKa_Data pKa Value pKa->pKa_Data

Caption: Workflow for Physicochemical Characterization.

References

1-(3-Methoxypyridin-4-yl)ethanone molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxypyridin-4-yl)ethanone is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, combining a pyridine ring with methoxy and acetyl groups, make it a versatile scaffold for the synthesis of more complex molecules. This document provides a concise technical overview of its molecular structure, properties, and a potential synthetic approach.

Molecular Properties

The fundamental molecular properties of this compound are summarized in the table below. These properties are essential for its characterization and application in experimental settings.

PropertyValueReference
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol
CAS Number 83431-02-1[1]
SMILES COC1=C(C(C)=O)C=CN=C1[1]

Molecular Structure

The molecular structure of this compound is characterized by a pyridine ring substituted at the 3-position with a methoxy group and at the 4-position with an acetyl group.

Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route could involve the following conceptual steps:

  • Starting Material: 3-Methoxypyridine.

  • Acylation: Introduction of the acetyl group at the 4-position. This could potentially be achieved through a Friedel-Crafts-type acylation, although pyridines are generally deactivated towards electrophilic substitution. A more likely approach would involve metallation of the pyridine ring followed by reaction with an acetylating agent.

    • Directed Ortho-Metallation: Treatment of 3-methoxypyridine with a strong base, such as an organolithium reagent (e.g., n-butyllithium), could lead to deprotonation at the 4-position, directed by the methoxy group.

    • Quenching with an Acetylating Agent: The resulting pyridyllithium species could then be reacted with an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to introduce the acetyl group.

It is important to note that reaction conditions, including solvent, temperature, and choice of base and acetylating agent, would need to be carefully optimized to achieve the desired product with good yield and selectivity. Purification would likely be carried out using column chromatography.

The following diagram illustrates the logical workflow for this proposed synthetic pathway.

G start Start with 3-Methoxypyridine metallation Directed Ortho-Metallation (e.g., n-BuLi) start->metallation intermediate Formation of 4-lithio-3-methoxypyridine metallation->intermediate acylation Acylation (e.g., N,N-dimethylacetamide) intermediate->acylation product This compound acylation->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure Product purification->final_product

Proposed synthetic workflow for this compound.

Professionals attempting this synthesis should consult the broader literature on pyridine chemistry for detailed experimental conditions and safety precautions. The handling of organolithium reagents, in particular, requires an inert atmosphere and anhydrous conditions.

References

Spectral Analysis of 1-(3-Methoxypyridin-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-(3-Methoxypyridin-4-yl)ethanone, a molecule of interest in medicinal chemistry and drug discovery. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and verification of these findings.

Core Data Presentation

The spectral data for this compound (CAS No: 83431-02-1, Molecular Formula: C₈H₉NO₂, Molecular Weight: 151.16 g/mol ) are summarized in the tables below. These tables are designed for clarity and ease of comparison, providing key quantitative information from NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not available

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not available

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available

Table 4: Mass Spectrometry Data

m/zInterpretation
Data not available

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be free of any particulate matter.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Data Acquisition: For a typical ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

  • Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Analysis: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small organic molecules, which involves bombarding the sample with a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound such as this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Data Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Data Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

Solubility of 1-(3-Methoxypyridin-4-yl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility of 1-(3-Methoxypyridin-4-yl)ethanone in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its experimental determination. This includes qualitative solubility information for a closely related analogue, 3-Acetylpyridine, and a detailed, adaptable protocol for solubility assessment.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Understanding its solubility in various organic solvents is crucial for processes such as synthesis, purification, formulation, and the development of analytical methods. A compound's solubility profile dictates the choice of solvents for reaction media, crystallization, and formulation, directly impacting the efficiency of these processes and the bioavailability of potential drug candidates.

Solubility Profile: An Analogue-Based Approach

Table 1: Qualitative Solubility of 3-Acetylpyridine in Various Organic Solvents

Solvent ClassSpecific SolventReported Solubility
AlcoholsEthanolSoluble[1][3][4]
MethanolSlightly Soluble[1][5][6][7]
HalogenatedChloroformSlightly Soluble[1][5][6][7]
EthersDiethyl EtherSoluble[1][3]
KetonesAcetoneSoluble[4]
HydrocarbonsLigroinInsoluble/Immiscible[1]
AqueousWaterSoluble (especially when hot)[1][3][5][6]

Disclaimer: The data presented in Table 1 is for the analogue compound 3-Acetylpyridine and should be used as a qualitative guide for solvent selection in experimental studies of this compound.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise and reliable solubility data for this compound, a rigorous experimental approach is necessary. The "shake-flask" method is a widely accepted technique for determining thermodynamic (or equilibrium) solubility.[8][9][10][11] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Thermostatted shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatted shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[8][12]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter.[13][14] This step is critical to prevent undissolved particles from artificially inflating the measured solubility.

  • Quantification by HPLC:

    • Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Sample Dilution: Accurately dilute the clear filtrate (saturated solution) with the solvent to a concentration that falls within the linear range of the calibration curve.

    • HPLC Analysis: Inject the standard solutions and the diluted sample solution into the HPLC system.

    • Data Analysis: Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions. Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility of this compound in the solvent, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and place in thermostatted shaker B->C D Agitate for 24-48 hours at constant temperature C->D E Centrifuge or filter to remove undissolved solid D->E F Collect clear saturated supernatant E->F H Dilute supernatant to fall within calibration range F->H G Prepare calibration standards I Analyze standards and sample by HPLC G->I H->I J Calculate solubility from calibration curve I->J

Caption: Workflow for Solubility Determination

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides a robust framework for its experimental determination. By leveraging qualitative data from the analogue compound 3-Acetylpyridine for initial solvent screening and employing the detailed shake-flask protocol, researchers can generate reliable and accurate solubility data. This information is indispensable for advancing the research and development of formulations and applications involving this compound.

References

An In-depth Technical Guide to the Stability and Storage of 1-(3-Methoxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-(3-Methoxypyridin-4-yl)ethanone (CAS No. 83431-02-1). The information is intended to ensure the integrity and longevity of the compound for research and development purposes. Due to the limited availability of specific, quantitative stability data in publicly accessible literature, this guide combines information from safety data sheets (SDS) for this and structurally similar compounds with general principles of chemical stability and handling.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented below.

PropertyValue
CAS Number 83431-02-1
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Not specified (often a solid)
Purity Varies by supplier

Recommended Storage Conditions and Stability Summary

Proper storage is crucial to prevent the degradation of this compound. The following table summarizes the recommended storage conditions based on available data. It is important to note that some sources indicate sensitivity to light and air[1].

ParameterRecommendationRationale
Temperature Room temperature in a cool, dry place[2][3].Prevents thermal degradation.
Atmosphere Store under an inert gas (e.g., argon, nitrogen)[1]. Sealed container[2].Minimizes oxidation and reaction with atmospheric moisture. The compound is reported to be air sensitive[1].
Light Protect from light[1].The compound is reported to be light-sensitive, and exposure can lead to photodegradation[1].
Container Tightly closed container[1][3].Prevents contamination and exposure to air and moisture.

Incompatible Materials and Hazardous Decomposition

To prevent hazardous reactions and decomposition, it is essential to avoid contact with incompatible materials.

  • Incompatible Materials: Strong oxidizing agents[3].

  • Hazardous Decomposition Products: Under thermal decomposition, this compound may produce carbon oxides and nitrogen oxides. For structurally similar compounds containing halogens, hydrogen halides are also potential hazardous decomposition products[3].

Experimental Protocols

Hypothetical Stability Testing Protocol

  • Objective: To determine the stability of this compound under various stress conditions (e.g., heat, humidity, light) over a specified period.

  • Materials:

    • This compound (of known purity)

    • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

    • pH buffers

    • Stability chambers (temperature and humidity controlled)

    • Photostability chamber

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent to prepare a stock solution of known concentration.

    • Stress Conditions:

      • Thermal Stability: Store aliquots of the stock solution or solid compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) and at room temperature (as a control).

      • Humidity Stability: Store solid samples at controlled humidity levels (e.g., 75% RH, 90% RH) and in a desiccator (as a control).

      • Photostability: Expose samples to a light source with a defined output (e.g., Xenon lamp) according to ICH Q1B guidelines. Wrap control samples in aluminum foil to protect from light.

      • Acid/Base Hydrolysis: Treat the stock solution with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at room temperature and elevated temperatures.

      • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours; 1 week; 1 month).

    • Analysis:

      • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

      • Quantify the amount of the parent compound remaining and any major degradation products formed.

      • Calculate the percentage of degradation.

  • Data Analysis:

    • Plot the percentage of the remaining compound against time for each condition.

    • Determine the degradation kinetics and estimate the shelf-life under specific conditions.

Visualizations

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process and best practices for the proper storage and handling of this compound to ensure its stability.

start Receiving Compound check_sds Consult Safety Data Sheet (SDS) start->check_sds storage_conditions Identify Storage Requirements: - Cool, Dry Place - Tightly Sealed - Inert Atmosphere - Protect from Light check_sds->storage_conditions prepare_storage Prepare Appropriate Storage Location storage_conditions->prepare_storage transfer_compound Transfer to Storage prepare_storage->transfer_compound periodic_check Periodic Quality Control Check transfer_compound->periodic_check use_compound Compound Use in Experiment periodic_check->use_compound degradation_observed Degradation Observed? periodic_check->degradation_observed dispensing Dispense in Controlled Environment (e.g., Glovebox if Air Sensitive) use_compound->dispensing return_to_storage Return Unused Compound to Storage Promptly dispensing->return_to_storage return_to_storage->periodic_check Continue Storage degradation_observed->use_compound No quarantine Quarantine and Re-analyze degradation_observed->quarantine Yes dispose Dispose of According to Regulations quarantine->dispose

Caption: Logical workflow for the storage and handling of this compound.

Hypothetical Experimental Workflow for Stability Testing

This diagram outlines the steps for conducting a stability study on this compound.

start Start Stability Study prepare_samples Prepare Stock Solution and Samples start->prepare_samples stress_conditions Expose Samples to Stress Conditions prepare_samples->stress_conditions thermal Thermal (e.g., 40°C, 60°C) stress_conditions->thermal humidity Humidity (e.g., 75% RH) stress_conditions->humidity photochemical Photochemical (Light Exposure) stress_conditions->photochemical hydrolytic Hydrolytic (Acid/Base) stress_conditions->hydrolytic oxidative Oxidative (e.g., H₂O₂) stress_conditions->oxidative sampling Collect Samples at Time Points (t=0, t=1, t=2, ...) thermal->sampling humidity->sampling photochemical->sampling hydrolytic->sampling oxidative->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis quantification Quantify Parent Compound and Degradants analysis->quantification data_analysis Analyze Data and Determine Degradation Rate quantification->data_analysis end Conclude Stability Profile data_analysis->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Synthesis of Substituted Pyyridines from Simple Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of core methodologies for the synthesis of substituted pyridines from simple, acyclic precursors. The pyridine motif is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, making its efficient and versatile synthesis a critical endeavor in modern organic chemistry. This document details several foundational named reactions and modern transition-metal-catalyzed approaches, offering mechanistic insights, quantitative data, detailed experimental protocols, and visual diagrams to facilitate practical application in a research and development setting.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a robust and versatile multi-component reaction for the preparation of dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[1] The classic approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[2][3] This method is particularly effective for the synthesis of symmetrically substituted pyridines and has found widespread application in medicinal chemistry, notably for the production of calcium channel blockers.[2][3]

Reaction Mechanism

The mechanism of the Hantzsch synthesis proceeds through a series of condensation and addition reactions.[3] Key steps include the Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.[2] Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine.[2] A subsequent Michael addition of the enamine to the α,β-unsaturated intermediate, followed by cyclization and dehydration, yields the 1,4-dihydropyridine core.[2] A final oxidation step, often driven by aromatization, furnishes the substituted pyridine product.[1]

Hantzsch_Mechanism cluster_0 Pathway 1: Knoevenagel Condensation cluster_1 Pathway 2: Enamine Formation cluster_2 Cyclization and Oxidation Aldehyde R-CHO Unsaturated α,β-Unsaturated Intermediate Aldehyde->Unsaturated + Ketoester - H₂O Ketoester1 β-Ketoester Ketoester1->Unsaturated DHP 1,4-Dihydropyridine Unsaturated->DHP + Enamine Ammonia NH₃ Enamine Enamine Intermediate Ammonia->Enamine Ketoester2 β-Ketoester Ketoester2->Enamine + NH₃ - H₂O Enamine->DHP Pyridine Substituted Pyridine DHP->Pyridine [O]

Caption: General workflow of the Hantzsch Pyridine Synthesis.
Quantitative Data: Hantzsch Synthesis

The Hantzsch synthesis is compatible with a wide range of substrates. The following table summarizes representative yields for the synthesis of 1,4-dihydropyridine derivatives under solvent-free conditions using ceric ammonium nitrate (CAN) as a catalyst.

Aldehyde (R-CHO)β-Dicarbonyl 1β-Dicarbonyl 2Time (h)Yield (%)Reference
5-Bromo-2-thiophenecarboxaldehydeDimedoneDimedone1.095[4]
5-Bromo-2-thiophenecarboxaldehydeAcetylacetoneAcetylacetone1.592[4]
5-Bromo-2-thiophenecarboxaldehydeMethyl AcetoacetateMethyl Acetoacetate2.090[4]
5-Bromo-2-thiophenecarboxaldehydeEthyl AcetoacetateMethyl Acetoacetate2.588[4]
5-Bromo-2-thiophenecarboxaldehydeAcetylacetoneEthyl Acetoacetate3.085[4]
Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative[4]

This protocol describes a representative, environmentally friendly procedure for the Hantzsch synthesis under solvent-free conditions.

Materials:

  • 5-Bromothiophene-2-carboxaldehyde (1.91 g, 0.01 mol)

  • Ammonium acetate (0.77 g, 0.01 mol)

  • Appropriate 1,3-dicarbonyl compound(s) (0.02 mol total)

  • Ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol)

  • Ethanol (for recrystallization)

  • n-Hexane (for washing)

Procedure:

  • To a 100 mL round-bottom flask, add 5-bromothiophene-2-carboxaldehyde, ammonium acetate, the 1,3-dicarbonyl compound(s), and CAN.

  • Stir the mixture vigorously at room temperature. The reaction mixture will become solid upon completion.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion (typically 1-3 hours), wash the solid product with water and then treat with n-hexane to remove impurities.

  • Dry the crude product and recrystallize from ethanol to yield the pure 1,4-dihydropyridine derivative.

Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis provides a highly convergent route to 2,4,6-trisubstituted pyridines.[5] The reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[5][6] This method is noted for its broad substrate scope and generally mild reaction conditions.[6]

Reaction Mechanism

The mechanism begins with the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[5] The resulting 1,5-dicarbonyl intermediate is then cyclized with ammonia (from ammonium acetate) and subsequently dehydrates to form the final substituted pyridine product.[5][6]

Krohnke_Mechanism PyridiniumSalt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide PyridiniumSalt->Ylide - H⁺ MichaelAdduct 1,5-Dicarbonyl Intermediate Ylide->MichaelAdduct + α,β-Unsaturated Carbonyl (Michael Addition) UnsaturatedKetone α,β-Unsaturated Carbonyl UnsaturatedKetone->MichaelAdduct PyridineProduct 2,4,6-Trisubstituted Pyridine MichaelAdduct->PyridineProduct + NH₃ (from NH₄OAc) - H₂O, - Pyridine AmmoniumAcetate NH₄OAc AmmoniumAcetate->PyridineProduct

Caption: Key steps in the Kröhnke Pyridine Synthesis.
Quantitative Data: Kröhnke Synthesis

The Kröhnke synthesis has been optimized for solvent-free conditions, providing an efficient and environmentally benign route to 2,4,6-triarylpyridines.

Ar (from Chalcone)Ar' (from Chalcone)Yield (%)Reference
C₆H₅C₆H₅97[7]
4-MeC₆H₄C₆H₅98[7]
4-MeOC₆H₄C₆H₅96[7]
4-ClC₆H₄C₆H₅95[7]
C₆H₅4-MeC₆H₄97[7]
C₆H₅4-MeOC₆H₄95[7]
C₆H₅4-ClC₆H₄93[7]
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine[5]

This protocol details the synthesis of the classic Kröhnke product, 2,4,6-triphenylpyridine.

Part A: Preparation of N-Phenacylpyridinium Bromide

  • Dissolve 2-bromoacetophenone (1.0 equiv) in a minimal amount of acetone.

  • To this solution, add pyridine (1.1 equiv) dropwise with stirring at room temperature. A precipitate will form.

  • Continue stirring for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.

Part B: Pyridine Synthesis

  • In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one, 1.0 equiv), and a large excess of ammonium acetate (10 equiv).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature, which may cause the product to precipitate.

  • Pour the mixture into ice water to fully precipitate the product.

  • Collect the crude product by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step method for producing 2,3,6-trisubstituted pyridines.[8][9] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[8] A key advantage of this method is that it directly yields the aromatic pyridine without a separate oxidation step.[8]

Reaction Mechanism

The reaction begins with a Michael addition of the enamine to the ethynylketone. The resulting intermediate undergoes proton transfer to form a stable 2Z,4E-heptadien-6-one intermediate, which can often be isolated.[8] Thermal conditions are then required to induce E/Z isomerization, which is a prerequisite for the subsequent 6π-electrocyclization and dehydration (cyclodehydration) to afford the trisubstituted pyridine.[8] Recent modifications using acid catalysis can promote both the initial conjugate addition and the cyclodehydration at lower temperatures, enabling a one-pot procedure.[8]

Bohlmann_Rahtz_Workflow Enamine Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene + Ethynylketone (Michael Addition) Ethynylketone Ethynylketone Ethynylketone->Aminodiene Isomerization Heat-induced E/Z Isomerization Aminodiene->Isomerization Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Pyridine 2,3,6-Trisubstituted Pyridine Cyclodehydration->Pyridine

Caption: General workflow for the Bohlmann-Rahtz Synthesis.
Quantitative Data: One-Pot Bohlmann-Rahtz Synthesis

The development of a one-pot procedure using acid catalysis has significantly improved the utility of the Bohlmann-Rahtz synthesis.

Enamine Substituent (R¹)Ethynylketone Substituent (R²)CatalystYield (%)Reference
OEtPhAcetic Acid85[8]
OEtMeAcetic Acid75[8]
PhPhAcetic Acid82[8]
MePhAcetic Acid78[8]
OEt4-MeOC₆H₄Yb(OTf)₃90[8]
OEt2-ThienylYb(OTf)₃88[8]
Experimental Protocol: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis[8]

This protocol describes a one-pot synthesis of functionalized pyridines using Brønsted acid catalysis.

Materials:

  • Enamine (e.g., ethyl β-aminocrotonate) (1.0 equiv)

  • Ethynyl ketone (e.g., 1-phenyl-2-propyn-1-one) (1.0 equiv)

  • Toluene

  • Acetic acid

Procedure:

  • In a suitable reaction vessel, dissolve the enamine and the ethynyl ketone in a 5:1 mixture of toluene and acetic acid.

  • Heat the reaction mixture under reflux.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the functionalized pyridine.

Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classic method for synthesizing substituted 2-pyridones.[10] The reaction typically involves the condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a source of ammonia.[10][11] Recent advancements have focused on developing more environmentally friendly protocols using aqueous media.[12]

Reaction Mechanism

The reaction is initiated by a Knoevenagel condensation between the 1,3-dicarbonyl compound and the active methylene of the cyano-reagent. The resulting intermediate then undergoes cyclization via intramolecular attack of the nitrogen atom (from ammonia or cyanoacetamide) onto one of the carbonyl groups. Subsequent dehydration leads to the formation of the 2-pyridone ring.

Guareschi_Thorpe_Mechanism Dicarbonyl 1,3-Dicarbonyl Intermediate Acyclic Intermediate Dicarbonyl->Intermediate + Cyano-reagent Cyano_reagent Cyanoacetamide or Cyanoacetic Ester Cyano_reagent->Intermediate Ammonia Ammonia Source Pyridone Substituted 2-Pyridone Ammonia->Pyridone Intermediate->Pyridone + NH₃ - H₂O (Cyclization)

Caption: Simplified pathway for the Guareschi-Thorpe Synthesis.
Quantitative Data: Aqueous Guareschi-Thorpe Synthesis

The use of ammonium carbonate in an aqueous medium provides an efficient and green approach to hydroxy-cyanopyridines.

Cyano-reagent1,3-DicarbonylTime (h)Yield (%)Reference
CyanoacetamideEthyl acetoacetate398[13]
CyanoacetamideAcetylacetone396[13]
CyanoacetamideBenzoylacetone595[13]
Ethyl cyanoacetateEthyl acetoacetate595[13]
Ethyl cyanoacetateAcetylacetone593[13]
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in Water[13]

This protocol outlines a modern, environmentally friendly version of the Guareschi-Thorpe reaction.

Materials:

  • Alkyl cyanoacetate or cyanoacetamide (1 mmol)

  • 1,3-Dicarbonyl compound (1 mmol)

  • Ammonium carbonate

  • Water (2 mL)

Procedure:

  • In a reaction vessel, combine the cyano-reagent (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate in water (2 mL).

  • Heat the mixture at 80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the aqueous solution.

  • Cool the reaction mixture and collect the solid product by filtration.

  • Wash the product with water and dry to obtain the pure hydroxy-cyanopyridine.

Transition-Metal-Catalyzed Pyridine Synthesis

Modern synthetic strategies increasingly rely on transition-metal catalysis to construct the pyridine ring with high efficiency and atom economy.[14] A prominent example is the [2+2+2] cycloaddition of alkynes and nitriles, which offers a powerful and convergent route to a wide variety of substituted pyridines.[14] Catalysts based on cobalt, rhodium, and ruthenium have been shown to be effective for this transformation.[14][15]

General Reaction Scheme: [2+2+2] Cycloaddition

This reaction involves the coupling of two alkyne molecules and one nitrile molecule, mediated by a transition metal catalyst, to form the pyridine ring in a single step. The regioselectivity of the reaction can often be controlled by the choice of catalyst and the steric and electronic properties of the substrates.

Cycloaddition_Workflow Start 2x Alkyne + 1x Nitrile Catalysis Transition Metal Catalyst (e.g., Ru, Co, Rh) Start->Catalysis Pyridine Substituted Pyridine Catalysis->Pyridine [2+2+2] Cycloaddition

Caption: General concept of [2+2+2] cycloaddition for pyridine synthesis.
Quantitative Data: Ruthenium-Catalyzed [2+2+2] Cycloaddition

The following table presents data for the synthesis of 2-aminopyridines via a ruthenium-catalyzed [2+2+2] cycloaddition of diynes and cyanamides.

DiyneCyanamideYield (%)Reference
1,6-HeptadiyneN,N-Dimethylcyanamide92[16]
1,7-OctadiyneN,N-Dimethylcyanamide85[16]
Di(prop-2-yn-1-yl) etherN,N-Dimethylcyanamide88[16]
1,6-HeptadiyneN-Cyanopyrrolidine90[16]
1,7-OctadiyneN-Cyanomorpholine87[16]
Experimental Protocol: Ruthenium-Catalyzed Synthesis of 2-Aminopyridines[16]

This protocol provides a general procedure for the ruthenium-catalyzed cycloaddition of diynes with cyanamides.

Materials:

  • α,ω-Diyne (1.0 equiv)

  • Cyanamide (1.2 equiv)

  • [Cp*RuCl(cod)] (catalyst, 5 mol%)

  • 1,2-Dichloroethane (DCE) as solvent

Procedure:

  • To a sealed reaction tube under an inert atmosphere (e.g., nitrogen or argon), add the α,ω-diyne, cyanamide, and the ruthenium catalyst.

  • Add anhydrous 1,2-dichloroethane as the solvent.

  • Heat the reaction mixture at 80 °C for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the substituted 2-aminopyridine product.

References

The Pivotal Role of Pyridine Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

The pyridine scaffold, a heterocyclic aromatic ring containing one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability have made it a privileged structure in the design of a vast array of therapeutic agents.[5] Pyridine derivatives are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, cardiovascular, and antiviral effects.[1][5][6] This technical guide provides an in-depth analysis of the role of pyridine derivatives in medicinal chemistry, focusing on key examples that highlight their diverse mechanisms of action and therapeutic applications. The following sections will delve into the specifics of four prominent pyridine-based drugs: Isoniazid, Nifedipine, Imatinib, and Sildenafil, complete with quantitative data, detailed experimental protocols, and visualizations of their molecular pathways.

Isoniazid: A Frontline Antitubercular Agent

Isoniazid, or isonicotinic acid hydrazide, has been a first-line treatment for tuberculosis for decades.[7][8][9] Its efficacy against Mycobacterium tuberculosis stems from its ability to disrupt the synthesis of the mycobacterial cell wall.[7][10]

Mechanism of Action

Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[7][8][10] Upon activation, it forms a reactive species that covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an adduct.[7][11] This adduct inhibits the InhA enzyme, an enoyl-acyl carrier protein reductase, which is a crucial component of the fatty acid synthase II (FAS-II) system.[7][8] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[7][8] The disruption of mycolic acid synthesis leads to the death of the bacterium.[8]

G Activation and Mechanism of Action of Isoniazid cluster_mycobacterium Mycobacterium tuberculosis Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid_prodrug->KatG Activation Activated_Isoniazid Activated Isoniazid Radical KatG->Activated_Isoniazid Isoniazid_NAD_adduct Isoniazid-NAD Adduct Activated_Isoniazid->Isoniazid_NAD_adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) Isoniazid_NAD_adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Disruption->Bacterial_Cell_Death

Activation and Mechanism of Action of Isoniazid
Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Isoniazid against Mycobacterium tuberculosis.

Isolate TypeIsoniazid MIC (µg/mL)Reference
Isoniazid-Susceptible< 0.25[12]
Moderate Isoniazid Resistance2 - 4[12][13][14]
High-Level Isoniazid Resistance> 4[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of Isoniazid that inhibits the visible growth of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis isolates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Isoniazid stock solution

  • Sterile 96-well microplates

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Preparation of Isoniazid Dilutions: Prepare a serial two-fold dilution of the Isoniazid stock solution in Middlebrook 7H9 broth in a 96-well microplate. The concentration range should typically span from 0.015 to 8 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis to a McFarland standard of 0.5. Dilute the inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the prepared inoculum to each well of the microplate containing the Isoniazid dilutions. Include a positive control well (inoculum without drug) and a negative control well (broth only).

  • Incubation: Seal the microplate and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of Isoniazid that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by using a microplate reader to measure optical density.

Nifedipine: A Dihydropyridine Calcium Channel Blocker

Nifedipine is a dihydropyridine calcium channel blocker used in the management of hypertension and angina.[15][16][17][18] Its therapeutic effects are derived from its ability to relax vascular smooth muscle.[16][17][19]

Mechanism of Action

Nifedipine selectively inhibits the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[15][16][17][18][19] By blocking these channels, Nifedipine reduces the intracellular calcium concentration, leading to the relaxation of vascular smooth muscle.[18] This results in vasodilation, primarily of the peripheral arteries, which reduces peripheral vascular resistance and, consequently, lowers blood pressure.[16][19] In the coronary arteries, this vasodilation increases blood flow to the heart muscle, alleviating angina.[16]

Mechanism of Nifedipine on L-type Calcium Channels cluster_cell Vascular Smooth Muscle Cell cluster_membrane Cell Membrane Extracellular Extracellular Space L_type_channel {L-type Ca2+ Channel} Intracellular Intracellular Space Ca_ion_int Reduced Ca2+ Influx L_type_channel->Ca_ion_int Nifedipine Nifedipine Nifedipine->L_type_channel Blocks Ca_ion_ext Ca2+ Ca_ion_ext->L_type_channel Ca2+ Influx Relaxation Vasodilation (Relaxation) Ca_ion_int->Relaxation Contraction Muscle Contraction

Mechanism of Nifedipine on L-type Calcium Channels
Quantitative Data: IC50 Values

The following table presents the half-maximal inhibitory concentration (IC50) values for Nifedipine's blockade of L-type calcium channels.

Tissue/Cell TypeIC50Reference
Guinea Pig Ventricular Myocytes0.3 µM[20]
Human Vascular Preparations (pIC50)7.78 (-log IC50 M)[21]
Cerebral Artery Myocytes (in 2 mM [Ca2+]o)3.35 ± 0.34 nM[22]
Rat Kv2.1 Potassium Channels (for comparison)37.5 µM[23]
Recombinant T-type Ca2+ channels (Ialpha1H)5 µM
Experimental Protocol: Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of Nifedipine on L-type calcium channel currents in isolated vascular smooth muscle cells.

Materials:

  • Isolated vascular smooth muscle cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • External solution (containing Ca2+ or Ba2+ as the charge carrier)

  • Internal solution (pipette solution)

  • Nifedipine stock solution

Procedure:

  • Cell Preparation: Isolate single vascular smooth muscle cells using enzymatic digestion.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration on a selected myocyte.

  • Voltage Protocol: Hold the cell at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state. Apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward calcium currents.

  • Drug Application: Perfuse the external solution containing varying concentrations of Nifedipine onto the cell.

  • Data Acquisition: Record the peak inward current at each Nifedipine concentration.

  • Data Analysis: Plot the percentage of current inhibition against the Nifedipine concentration. Fit the data to a dose-response curve to determine the IC50 value.

Imatinib: A Targeted Cancer Therapy

Imatinib is a 2-phenylaminopyrimidine derivative that acts as a tyrosine kinase inhibitor.[24] It has revolutionized the treatment of chronic myeloid leukemia (CML) and certain gastrointestinal stromal tumors (GIST).[24][25]

Mechanism of Action

In CML, a chromosomal translocation results in the formation of the Philadelphia chromosome, which produces the Bcr-Abl fusion protein.[26] This protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[25][26] Imatinib targets the ATP-binding site of the Bcr-Abl kinase domain.[25][27][28] By binding to this site, Imatinib prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby inhibiting the downstream signaling pathways that lead to cell proliferation and promoting apoptosis in the cancer cells.[27]

Bcr-Abl Signaling and Imatinib Inhibition cluster_pathway Bcr-Abl Signaling Pathway Bcr_Abl Bcr-Abl Kinase Phospho_Substrate Phosphorylated Substrate Bcr_Abl->Phospho_Substrate Phosphorylation Apoptosis Apoptosis Bcr_Abl->Apoptosis Leads to (when inhibited) ATP ATP ATP->Bcr_Abl Binds Substrate Substrate Protein Substrate->Bcr_Abl Downstream_Signaling Downstream Signaling (e.g., Ras/MAPK) Phospho_Substrate->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Imatinib Imatinib Imatinib->Bcr_Abl Inhibits ATP Binding

Bcr-Abl Signaling and Imatinib Inhibition
Quantitative Data: IC50 Values

The table below shows the IC50 values of Imatinib for various kinases.

KinaseIC50 (nM)
Bcr-Abl25 - 500
c-Kit100
PDGFR100
Abl25

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of Imatinib against Abl kinase.

Materials:

  • Recombinant active Abl kinase

  • Kinase substrate (e.g., recombinant CRKL protein)

  • Imatinib stock solution (e.g., 10 mM in DMSO)

  • ATP solution

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody against the phosphorylated substrate (e.g., anti-phospho-CRKL)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Imatinib Dilutions: Prepare serial dilutions of Imatinib in the kinase reaction buffer to achieve a range of concentrations (e.g., 0.01 nM to 10 µM).[29]

  • Kinase Reaction: In a microcentrifuge tube, combine the recombinant Abl kinase, the kinase substrate, and the Imatinib dilution.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.[29]

    • Transfer the proteins to a PVDF membrane.[29]

    • Block the membrane and then incubate with the anti-phospho-CRKL primary antibody.[29]

    • Wash and incubate with the HRP-conjugated secondary antibody.[29]

    • Detect the signal using a chemiluminescent substrate.[29]

  • Data Analysis: Quantify the band intensities of the phosphorylated substrate. Plot the percentage of inhibition against the Imatinib concentration to calculate the IC50 value.[29]

Sildenafil: A Selective PDE5 Inhibitor

Sildenafil is a pyridine derivative widely used to treat erectile dysfunction and pulmonary arterial hypertension.[30][31] It is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[30][32]

Mechanism of Action

During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[32] cGMP induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and an erection.[30] PDE5 is the enzyme responsible for the degradation of cGMP.[30][32] Sildenafil competitively inhibits PDE5, preventing the breakdown of cGMP.[30] This leads to elevated cGMP levels, enhanced smooth muscle relaxation, and a prolonged erection in the presence of sexual stimulation.[30][32]

NO/cGMP/PDE5 Pathway and Sildenafil's Role cluster_cell Corpus Cavernosum Smooth Muscle Cell NO Nitric Oxide (NO) Guanylate_Cyclase Guanylate Cyclase NO->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP Converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation cGMP->Relaxation Inactive_GMP Inactive 5'-GMP PDE5->Inactive_GMP Erection Erection Relaxation->Erection Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Stimulation Sexual Stimulation Stimulation->NO Releases

NO/cGMP/PDE5 Pathway and Sildenafil's Role
Quantitative Data: IC50 Values

The following table shows the IC50 values of Sildenafil for various phosphodiesterase isozymes, highlighting its selectivity for PDE5.

Phosphodiesterase IsozymeIC50 (nM)
PDE13,500
PDE222,000
PDE37,500
PDE412,000
PDE5 3.9
PDE635

Data is illustrative and can vary based on experimental conditions.

Experimental Protocol: Phosphodiesterase Activity Assay

Objective: To measure the inhibitory activity of Sildenafil on PDE5.

Materials:

  • Recombinant human PDE5

  • [3H]-cGMP (radiolabeled substrate)

  • Sildenafil stock solution

  • Assay buffer

  • Snake venom nucleotidase

  • Scintillation cocktail and counter

Procedure:

  • Sildenafil Dilutions: Prepare serial dilutions of Sildenafil in the assay buffer.

  • Assay Reaction: In a reaction tube, combine the recombinant PDE5, the Sildenafil dilution, and the assay buffer.

  • Initiate Reaction: Start the reaction by adding [3H]-cGMP. Incubate at 30°C for a defined period.

  • Terminate Reaction: Stop the reaction by boiling the tubes.

  • Convert to Nucleoside: Add snake venom nucleotidase to convert the [3H]-5'-GMP product to the [3H]-guanosine nucleoside.

  • Separation: Separate the charged, unhydrolyzed [3H]-cGMP from the uncharged [3H]-guanosine using an anion-exchange resin.

  • Quantification: Measure the amount of [3H]-guanosine using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE5 inhibition for each Sildenafil concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The pyridine ring is a remarkably versatile and valuable scaffold in medicinal chemistry. The examples of Isoniazid, Nifedipine, Imatinib, and Sildenafil demonstrate the diverse therapeutic areas and mechanisms of action that can be addressed through the design and synthesis of pyridine derivatives. From inhibiting essential enzymes in bacteria and cancer cells to modulating ion channels and signaling pathways, pyridine-containing compounds continue to be a rich source of new and effective medicines. The continued exploration of pyridine chemistry will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of diseases.[2][33][34]

References

1-(3-Methoxypyridin-4-yl)ethanone safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-(3-Methoxypyridin-4-yl)ethanone (CAS No: 83431-02-1). Due to the limited availability of specific toxicological data for this compound, this document emphasizes a precautionary approach to its handling. The guide synthesizes available safety information, outlines general protocols for toxicity testing, and provides a logical framework for risk assessment and control. It is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this compound safely in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a pyridinone derivative with potential applications in pharmaceutical research and development. A summary of its key identifiers and physical properties is provided in Table 1.

Identifier Value
Chemical Name This compound
CAS Number 83431-02-1[1][2][3][4][5][6]
Molecular Formula C8H9NO2[1][2][3][4]
Molecular Weight 151.16 g/mol [3]
MDL Number MFCD18258806[1][2][3][4]

Note: Detailed physical properties such as melting point, boiling point, and solubility are not consistently reported across publicly available sources. Researchers should determine these properties experimentally as needed.

Hazard Identification and Classification

While comprehensive toxicological studies for this compound are not publicly available, information from supplier safety data sheets (SDS) indicates that the compound should be handled as a potential irritant and harmful substance. The toxicological properties have not been fully investigated.[7]

GHS Hazard Classification (Anticipated):

Based on data for structurally similar compounds and general chemical safety principles, the following GHS classifications should be considered:

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4 (Harmful if swallowed)H302
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)H315
Serious Eye Damage/Eye IrritationCategory 2A (Causes serious eye irritation)H319
Specific target organ toxicity — Single exposureCategory 3 (May cause respiratory irritation)H335

GHS Pictograms:

The following pictograms are likely to be associated with this compound:

Pictogram Hazard
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Harmful/Irritant[8]

Handling Precautions and Personal Protective Equipment (PPE)

Given the unknown toxicological profile, stringent adherence to safety protocols is mandatory.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed frequently.[7]

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing should be worn to prevent skin contact.[7]

  • Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator is recommended.

Hygiene Measures:

  • Avoid inhalation of dust and contact with skin and eyes.[7]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of clean, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols for Hazard Assessment

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Healthy, young adult rats of a single sex (typically females, as they can be slightly more sensitive).

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Dosing:

    • A sighting study is performed with a single animal to determine the appropriate starting dose.

    • The main study involves dosing groups of 5 animals in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)

Objective: To assess the skin irritation potential of a substance.

Methodology:

  • Test System: A reconstructed human epidermis model (e.g., EpiSkin™, EpiDerm™).

  • Application: The test substance is applied topically to the surface of the skin tissue.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 42 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[9]

  • Viability Assessment: Cell viability is measured using a cell viability assay, such as the MTT assay. The formazan crystals formed are extracted and quantified spectrophotometrically.[9]

  • Classification: The substance is classified as an irritant or non-irritant based on the reduction in cell viability compared to negative controls. A viability of ≤ 50% typically indicates an irritant.[9]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential for a substance to cause eye irritation or corrosion.

Methodology:

  • Animal Model: Albino rabbits are typically used.

  • Procedure:

    • A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The test is initially performed on a single animal.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and chemosis.

  • Scoring: Lesions are scored using a standardized system (e.g., Draize scale).

  • Classification: The substance is classified based on the severity and reversibility of the observed effects.

Visualized Workflows and Logical Relationships

Safe Handling Workflow for Chemical Powders

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review SDS and Conduct Risk Assessment b Prepare Engineering Controls (Fume Hood) a->b c Don Personal Protective Equipment (PPE) b->c d Weigh and Handle Compound in Fume Hood c->d e Perform Experiment d->e f Decontaminate Work Area and Equipment e->f g Dispose of Waste According to Regulations f->g h Remove PPE and Wash Hands g->h

Caption: Workflow for the safe handling of chemical powders.

Hazard Assessment and Control Logic

G Hazard Assessment and Control Logic cluster_assessment Assessment cluster_control Control Measures a Identify Potential Hazards (Physicochemical, Toxicological) b Evaluate Exposure Potential (Route, Duration, Frequency) a->b c Characterize Risk b->c d Elimination/Substitution c->d Hierarchy of Control e Engineering Controls (e.g., Fume Hood) d->e f Administrative Controls (SOPs, Training) e->f g Personal Protective Equipment (PPE) f->g

Caption: Logical flow of hazard assessment and control.

Conclusion

This compound is a compound for which detailed public safety and toxicological data are limited. Therefore, it is imperative that researchers and scientists handle this substance with a high degree of caution, assuming it to be harmful and irritant. Adherence to the handling precautions, use of appropriate personal protective equipment, and implementation of robust engineering controls are essential to minimize exposure risk. The generalized experimental protocols provided offer a framework for generating necessary safety data should in-house toxicological assessment be required. By following the principles of hazard assessment and control outlined in this guide, professionals in drug development and research can work with this and other novel compounds in a safe and responsible manner.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Methoxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrophilic substitution reactions of methoxypyridine isomers. Pyridine, an electron-deficient aromatic heterocycle, is generally resistant to electrophilic attack. However, the introduction of an electron-donating methoxy group significantly influences the reactivity and regioselectivity of these reactions, making methoxypyridines versatile building blocks in medicinal chemistry and materials science.

Core Principles: Reactivity and Directing Effects

Pyridine's reduced reactivity towards electrophiles stems from the electron-withdrawing nature of the nitrogen atom, which deactivates the aromatic ring.[1][2] Furthermore, under the acidic conditions often required for electrophilic substitution, the pyridine nitrogen can be protonated or coordinate with a Lewis acid, further deactivating the ring system.[1][3]

The methoxy group (-OCH₃) is a potent activating group that enhances the ring's electron density through a resonance effect (+M), thereby facilitating electrophilic attack.[4][5] It directs incoming electrophiles primarily to the ortho and para positions relative to itself.[4][6] The interplay between the deactivating effect of the ring nitrogen and the activating, directing effect of the methoxy group determines the outcome of electrophilic substitution on methoxypyridines.

Electrophilic Substitution of 2-Methoxypyridine

In 2-methoxypyridine, the methoxy group activates the ring towards electrophilic substitution. The directing effect of the methoxy group favors substitution at the 3-position (ortho) and the 5-position (para). The basicity of the nitrogen in 2-methoxypyridine is diminished due to the inductive effect of the adjacent oxygen and steric hindrance, which can sometimes prevent undesirable N-coordination with Lewis acids.[7]

Halogenation

Bromination of 2-methoxypyridine is reported to yield primarily 3-bromo-2-methoxypyridine, indicating a preference for the ortho position.[8]

Sulfonation

In contrast to halogenation, the sulfonation of 2-methoxypyridine with sulfuric acid and heat is reported to yield 2-methoxy-4-sulfonic acid pyridine, suggesting that under these conditions, the electrophile attacks the 4-position.[9] This highlights that the regioselectivity can be dependent on the specific electrophile and reaction conditions.

The logical pathway for the directing effects in 2-methoxypyridine is illustrated below:

2_Methoxypyridine_Directing_Effects 2-Methoxypyridine 2-Methoxypyridine Intermediate_Ortho Ortho Attack (C3) 2-Methoxypyridine->Intermediate_Ortho Favored Intermediate_Para Para Attack (C5) 2-Methoxypyridine->Intermediate_Para Favored Intermediate_Other Other Positions 2-Methoxypyridine->Intermediate_Other Disfavored Electrophile (E+) Electrophile (E+) Electrophile (E+)->2-Methoxypyridine Major_Product Major Product(s) Intermediate_Ortho->Major_Product Intermediate_Para->Major_Product

Caption: Directing effects of the methoxy group in 2-methoxypyridine.

Electrophilic Substitution of 3-Methoxypyridine

For 3-methoxypyridine, the methoxy group directs incoming electrophiles to the 2-, 4-, and 6-positions. The 2- and 6-positions are ortho to the methoxy group, while the 4-position is para. The deactivating effect of the pyridine nitrogen at the 1-position will influence the relative reactivity of these sites.

The directing influences for electrophilic attack on 3-methoxypyridine can be visualized as follows:

3_Methoxypyridine_Directing_Effects 3-Methoxypyridine 3-Methoxypyridine Intermediate_Ortho_2 Ortho Attack (C2) 3-Methoxypyridine->Intermediate_Ortho_2 Activated Intermediate_Para Para Attack (C4) 3-Methoxypyridine->Intermediate_Para Activated Intermediate_Ortho_6 Ortho Attack (C6) 3-Methoxypyridine->Intermediate_Ortho_6 Activated Electrophile (E+) Electrophile (E+) Electrophile (E+)->3-Methoxypyridine Major_Products Potential Products Intermediate_Ortho_2->Major_Products Intermediate_Para->Major_Products Intermediate_Ortho_6->Major_Products

Caption: Potential sites of electrophilic attack on 3-methoxypyridine.

Electrophilic Substitution of 4-Methoxypyridine

In 4-methoxypyridine, the methoxy group strongly activates the 3- and 5-positions (ortho to the methoxy group) for electrophilic substitution. While direct electrophilic aromatic substitution data is limited in the initial findings, related methodologies such as directed ortho metalation highlight the reactivity of the C-3 position.[10] Lithiation at this position allows for the introduction of various electrophiles.[10]

The workflow for a directed ortho metalation and subsequent electrophilic quench of 4-methoxypyridine is depicted below:

4_Methoxypyridine_Metalation_Workflow cluster_0 Experimental Workflow Start 4-Methoxypyridine Step1 Directed Ortho Metalation (e.g., Mesityllithium) Start->Step1 Intermediate 3-Lithio-4-methoxypyridine Step1->Intermediate Step2 Electrophilic Quench (E+) Intermediate->Step2 Product 3-Substituted-4-methoxypyridine Step2->Product

Caption: Workflow for the functionalization of 4-methoxypyridine via metalation.

Quantitative Data Summary

A comprehensive summary of quantitative data for the electrophilic substitution reactions of methoxypyridines will be populated here as more specific experimental results are found. This section will include tables detailing reaction conditions, electrophiles, solvents, temperatures, reaction times, product yields, and isomer distributions.

(Note: The following table is a template to be populated with specific experimental data as it becomes available through further targeted literature searches.)

Methoxypyridine IsomerReactionElectrophile/ReagentsConditionsMajor Product(s)Yield (%)Reference
2-MethoxypyridineBrominationBr₂Heat, NaHCO₃3-Bromo-2-methoxypyridineN/A[8]
2-MethoxypyridineSulfonationH₂SO₄, SO₃Heat2-Methoxy-4-sulfonic acid pyridineN/A[9]
4-MethoxypyridineLithiation-Bromination1. BuLi-LiDMAE 2. C₂Br₂Cl₄-20°C to RT2-Bromo-4-methoxypyridineN/A[10]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic methods. This section will provide step-by-step procedures for key electrophilic substitution reactions of methoxypyridines based on available literature.

Representative Protocol: Lithiation and Bromination of 4-Methoxypyridine to yield 4-Methoxy-2-bromopyridine

This protocol is adapted from a described C-2 lithiation-bromination, which is a related functionalization, not a direct electrophilic aromatic substitution.[10]

Reagents and Materials:

  • N,N-dimethylethanolamine

  • n-Butyllithium (n-BuLi) in hexanes

  • 4-Methoxypyridine

  • 1,2-dibromo-1,1,2,2-tetrachloroethane

  • Tetrahydrofuran (THF)

  • Hexanes

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of N,N-dimethylethanolamine (1.40 mL, 13.93 mmol) in hexanes (10 mL) at -20 °C, add n-BuLi (11.91 mL, 27.86 mmol, 2.34M in hexanes).

  • Stir the reaction mixture under a nitrogen atmosphere for 30 minutes.

  • Add neat 4-methoxypyridine (0.70 mL, 6.90 mmol) dropwise.

  • Stir the resulting orange solution for one hour and then cool to -78 °C.

  • Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (5.40 g, 16.57 mmol) in THF (5 mL) dropwise.

  • Allow the mixture to slowly warm to room temperature overnight.

  • Work-up and purify the product using standard laboratory techniques (e.g., extraction, chromatography) to isolate 4-methoxy-2-bromopyridine.

Conclusion

The electrophilic substitution reactions of methoxypyridines are governed by a complex interplay of the activating and directing effects of the methoxy group and the inherent electron-deficient nature of the pyridine ring. The position of the methoxy group dictates the likely sites of substitution, although reaction conditions and the nature of the electrophile can significantly influence the regiochemical outcome. Further research providing detailed quantitative data and optimized experimental protocols for a broader range of electrophilic substitution reactions on all three isomers is essential for fully harnessing the synthetic potential of these valuable heterocyclic compounds in drug discovery and development.

References

Methodological & Application

Application Note and Protocol: Synthesis of 1-(3-Methoxypyridin-4-yl)ethanone from 3-Methoxypyridine via Directed Ortho-Metalation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxypyridin-4-yl)ethanone is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of pharmacologically active compounds. The introduction of an acetyl group at the 4-position of the 3-methoxypyridine scaffold provides a handle for further functionalization. However, the direct acylation of the pyridine ring using classical Friedel-Crafts methods is often challenging due to the electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with Lewis acid catalysts, leading to deactivation.[1]

To overcome these limitations, a more strategic approach is required. Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective method for the functionalization of substituted aromatic and heteroaromatic compounds.[2][3] In the case of 3-methoxypyridine, the methoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. Subsequent reaction with an electrophile allows for the introduction of a wide range of substituents with high precision.[4][5] Depending on the reaction conditions, metalation of 3-methoxypyridine can be directed to either the C-2 or C-4 position.[6][7] This application note provides a detailed protocol for the synthesis of this compound from 3-methoxypyridine utilizing a directed ortho-metalation strategy followed by acetylation.

Reaction Scheme

Reaction_Scheme Synthesis of this compound cluster_0 3-methoxypyridine 3-Methoxypyridine intermediate 4-Lithio-3-methoxypyridine (in situ) 3-methoxypyridine->intermediate 1. s-BuLi, TMEDA THF, -78 °C product This compound intermediate->product 2. N,N-Dimethylacetamide 3. H2O workup

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established principles of directed ortho-metalation of methoxypyridines.[4][5]

Materials:

  • 3-Methoxypyridine (C₆H₇NO, MW: 109.13 g/mol )

  • s-Butyllithium (s-BuLi) in cyclohexane (typically ~1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • N,N-Dimethylacetamide (DMA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a septum is flushed with nitrogen or argon gas.

  • Initial Solution: Anhydrous THF is added to the flask, followed by 3-methoxypyridine (1.0 eq). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of TMEDA and s-BuLi: N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq) is added dropwise via syringe. Subsequently, s-butyllithium (s-BuLi) in cyclohexane (1.2 eq) is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. Formation of the lithiated species is often indicated by a color change.

  • Acetylation: N,N-Dimethylacetamide (DMA) (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at -78 °C for an additional 2-3 hours.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C. The mixture is then allowed to warm to room temperature.

  • Work-up: The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow Start Start Setup Reaction Setup under N2/Ar Start->Setup Addition1 Add 3-Methoxypyridine and TMEDA Setup->Addition1 Cooling Cool to -78 °C Addition2 Add s-BuLi dropwise Cooling->Addition2 Addition1->Cooling Stirring1 Stir at -78 °C for 1-2 h Addition2->Stirring1 Addition3 Add N,N-Dimethylacetamide Stirring1->Addition3 Stirring2 Stir at -78 °C for 2-3 h Addition3->Stirring2 Quenching Quench with sat. aq. NH4Cl Stirring2->Quenching Warm Warm to Room Temperature Quenching->Warm Extraction Aqueous Work-up and Extraction Warm->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure Product Purification->Product

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

ParameterValue/ConditionNotes
Starting Material 3-MethoxypyridineCommercially available.
Key Reagents s-Butyllithium (s-BuLi), TMEDAs-BuLi is a strong, non-nucleophilic base. TMEDA chelates the lithium ion, enhancing basicity and directing the metalation.
Electrophile N,N-Dimethylacetamide (DMA)A common and effective acetylating agent for organolithium species.
Solvent Anhydrous Tetrahydrofuran (THF)Must be anhydrous to prevent quenching of the organolithium intermediate.
Reaction Temperature -78 °CCrucial for the stability of the lithiated intermediate and to control reactivity.
Reaction Time Lithiation: 1-2 hours; Acetylation: 2-3 hoursMonitoring by TLC or LC-MS is recommended to determine completion.
Work-up Aqueous wash with NH₄Cl, NaHCO₃, BrineStandard procedure to remove salts and unreacted reagents.
Purification Flash Column ChromatographyEluent system to be optimized based on TLC analysis (e.g., Hexane:EtOAc gradient).
Expected Yield 60-80%Yields can vary based on the precise reaction conditions and scale.
Product Form Typically a solid or oil
Characterization ¹H NMR, ¹³C NMR, IR, Mass SpectrometryTo confirm the structure and purity of the final product.

Conclusion

The directed ortho-metalation of 3-methoxypyridine followed by quenching with N,N-dimethylacetamide provides a reliable and regioselective method for the synthesis of this compound. This protocol offers a significant advantage over traditional electrophilic substitution methods, which are often ineffective for electron-deficient pyridine systems. The resulting product is a versatile intermediate for the development of novel chemical entities in the pharmaceutical industry. Careful control of anhydrous conditions and low temperatures is critical for the success of this synthesis.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1-(3-Methoxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-(3-Methoxypyridin-4-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The methodologies presented focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon bonds.[1][2] Two primary synthetic routes are detailed: the Stille Cross-Coupling and a Sonogashira Coupling followed by hydration.

Overview of Synthetic Strategies

The synthesis of this compound can be efficiently achieved by creating a carbon-carbon bond at the C4 position of a 3-methoxypyridine precursor. Palladium-catalyzed reactions are ideal for this transformation due to their high functional group tolerance, mild reaction conditions, and broad substrate scope.[1][3]

  • Stille Cross-Coupling: This method involves the reaction of an organostannane reagent with an organic halide.[4] For this synthesis, 4-bromo-3-methoxypyridine is coupled with an acetyl group equivalent, such as tributyl(1-ethoxyvinyl)stannane, followed by acidic hydrolysis to yield the desired ketone. Organotin reagents are advantageous as they are often stable to air and moisture.[5]

  • Sonogashira Coupling and Hydration: This two-step sequence begins with the Sonogashira coupling of a terminal alkyne with an aryl halide.[6][7] 4-bromo-3-methoxypyridine is first coupled with a protected alkyne like trimethylsilylacetylene. Subsequent deprotection and hydration of the resulting alkyne furnish the target methyl ketone. This pathway is highly efficient and avoids the use of toxic tin reagents.[6]

Below is a diagram illustrating the logical workflow for both proposed synthetic routes.

G cluster_stille Route A: Stille Coupling cluster_sonogashira Route B: Sonogashira Coupling SM1 4-Bromo-3-methoxypyridine R1 Stille Coupling SM1->R1 R2 Sonogashira Coupling SM1->R2 SM2 Tributyl(1-ethoxyvinyl)stannane SM2->R1 SM3 Trimethylsilylacetylene SM3->R2 I1 1-Ethoxyvinyl Intermediate R1->I1 Pd Catalyst I2 Alkynylpyridine Intermediate R2->I2 Pd/Cu Catalysts R3 Hydrolysis Product This compound R3->Product R4 Deprotection & Hydration R4->Product I1->R3 I2->R4

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis via Stille Cross-Coupling

This protocol describes the coupling of 4-bromo-3-methoxypyridine with tributyl(1-ethoxyvinyl)stannane, followed by in-situ hydrolysis to form the target ketone. The Stille reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps.[4][8]

Catalytic Cycle for Stille Coupling

The catalytic cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) complex. This is followed by transmetalation with the organostannane and concludes with reductive elimination to yield the product and regenerate the catalyst.[3]

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition pd0->pd_complex pd_intermediate Ar-Pd(II)L₂(X) pd_complex->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_trans_intermediate Ar-Pd(II)L₂(R') transmetalation->pd_trans_intermediate output2 X-SnBu₃ transmetalation->output2 reductive_elim Reductive Elimination pd_trans_intermediate->reductive_elim reductive_elim->pd0 output1 Ar-R' (Coupled Product) reductive_elim->output1 center input1 Ar-X (4-Bromo-3-methoxypyridine) input1->pd_complex input2 R'-SnBu₃ (Organostannane) input2->transmetalation

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
Experimental Protocol

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 4-bromo-3-methoxypyridine (1.0 equiv), lithium chloride (3.0 equiv), and the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane to the flask. Stir the mixture for 15 minutes at room temperature. Add tributyl(1-ethoxyvinyl)stannane (1.2 equiv) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Hydrolysis: After completion, cool the mixture to room temperature. Add 2M aqueous HCl and stir vigorously for 1 hour to hydrolyze the enol ether intermediate.

  • Extraction: Dilute the mixture with ethyl acetate and neutralize with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[8]

Data Summary: Stille Coupling
ParameterValueReference
Substrate 4-Bromo-3-methoxypyridine-
Reagent Tributyl(1-ethoxyvinyl)stannane[4]
Catalyst Pd(PPh₃)₄[3][5]
Solvent 1,4-Dioxane[9]
Temperature 100 °C-
Typical Yield 75-90%[4]
Purity (Post-Chromatography) >95%-

Protocol 2: Synthesis via Sonogashira Coupling and Hydration

This two-step protocol offers an alternative that avoids organotin reagents. The first step is a Sonogashira coupling to form an alkynylpyridine, which is then hydrated to the methyl ketone. The reaction is co-catalyzed by palladium and copper salts.[7][10]

Experimental Protocol

Step A: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add 4-bromo-3-methoxypyridine (1.0 equiv), copper(I) iodide (CuI, 5 mol%), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (3 mol%).

  • Solvent and Reagents: Add anhydrous, degassed THF and a base such as triethylamine (Et₃N, 3.0 equiv). Stir the mixture to create a suspension.

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 equiv) dropwise to the mixture at room temperature.

  • Reaction Conditions: Stir the reaction at room temperature for 8-12 hours or until completion is confirmed by TLC or LC-MS.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude TMS-protected alkynylpyridine can be used directly in the next step or purified by column chromatography.

Step B: Deprotection and Hydration

  • Deprotection: Dissolve the crude product from Step A in methanol. Add potassium carbonate (K₂CO₃, 2.0 equiv) and stir at room temperature for 2 hours to remove the trimethylsilyl (TMS) group.

  • Hydration: After deprotection is complete (monitored by TLC), add formic acid and heat the mixture to 70 °C for 4-6 hours to effect the hydration of the terminal alkyne to the methyl ketone.

  • Work-up and Extraction: Cool the reaction mixture, neutralize with saturated aqueous NaHCO₃, and remove the methanol under reduced pressure. Extract the aqueous residue three times with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product, this compound, by flash column chromatography.

Data Summary: Sonogashira Coupling and Hydration
ParameterValueReference
Substrate 4-Bromo-3-methoxypyridine-
Reagent Trimethylsilylacetylene[6]
Catalysts Pd(PPh₃)₂Cl₂ / CuI[7]
Base Triethylamine (Et₃N)[7]
Solvent THF / Methanol[7]
Typical Overall Yield 65-80% (over 2 steps)[11]
Purity (Post-Chromatography) >95%-

References

Application Notes and Protocols for the Synthesis of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Substituted acetophenones are crucial chemical intermediates in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The introduction of an acetyl group to an aromatic ring is a key transformation in organic synthesis. This document provides detailed application notes and experimental protocols for the most common and effective methods for synthesizing substituted acetophenones, including Friedel-Crafts acylation, the Fries rearrangement, and oxidation of aromatic precursors. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction for the synthesis of aryl ketones, including substituted acetophenones.[1][2] The reaction involves treating an aromatic compound with an acylating agent, such as an acyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4] A significant advantage of this method is that the resulting ketone is less reactive than the starting material, which effectively prevents polysubstitution.[3]

1.1. Reaction Mechanism

The mechanism proceeds in three primary steps:

  • Generation of the Electrophile: The Lewis acid catalyst activates the acylating agent (e.g., acetyl chloride) to form a highly electrophilic and resonance-stabilized acylium ion.[1][3][5]

  • Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the acylium ion. This step temporarily disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4]

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the arenium ion, restoring aromaticity to the ring and yielding the final acetophenone product.[3]

Friedel_Crafts_Acylation Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C≡O]⁺ + AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Benzene Substituted Benzene Sigma Sigma Complex (Arenium Ion) Benzene->Sigma + Acylium Ion Product Substituted Acetophenone Sigma->Product - H⁺ (via AlCl₄⁻) FC_Workflow Experimental Workflow for Friedel-Crafts Acylation Setup 1. Assemble Dry Glassware (Flask, Condenser, Funnel) Reagents 2. Add AlCl₃ and CH₂Cl₂ Cool to 0°C Setup->Reagents Acylation 3. Add Acetyl Chloride Dropwise Reagents->Acylation Substrate 4. Add Toluene Solution Dropwise at 0°C Acylation->Substrate Reaction 5. Stir at Room Temp (1 hour) Substrate->Reaction Quench 6. Quench with Ice/HCl Reaction->Quench Workup 7. Separate Layers Extract Aqueous Phase Quench->Workup Wash 8. Wash Organic Layer (HCl, NaHCO₃, Brine) Workup->Wash Isolate 9. Dry and Evaporate Solvent Wash->Isolate Purify 10. Purify by Distillation Isolate->Purify Fries_Rearrangement Mechanism of the Fries Rearrangement Start Phenyl Acetate Complex Lewis Acid Complex (with Carbonyl Oxygen) Start->Complex + AlCl₃ Acylium Acylium Ion Intermediate + Phenoxide-AlCl₃ Complex Complex->Acylium Rearrangement Attack Electrophilic Attack (Intra- or Intermolecular) Acylium->Attack Ortho_Intermediate Ortho Sigma Complex Attack->Ortho_Intermediate Ortho attack Para_Intermediate Para Sigma Complex Attack->Para_Intermediate Para attack Ortho_Product o-Hydroxyacetophenone (after hydrolysis) Ortho_Intermediate->Ortho_Product - H⁺, then H₂O Para_Product p-Hydroxyacetophenone (after hydrolysis) Para_Intermediate->Para_Product - H⁺, then H₂O Fries_Workflow Experimental Workflow for Fries Rearrangement Setup 1. Add AlCl₃ to Flask Reagent 2. Add Phenyl Acetate Slowly Setup->Reagent Reaction 3. Heat or Cool to Control Ortho/Para Selectivity Reagent->Reaction Quench 4. Quench with Ice/HCl Reaction->Quench Workup 5. Extract with Ethyl Acetate Quench->Workup Separation 6. Separate Isomers (Distillation or Chromatography) Workup->Separation Isolate 7. Dry and Evaporate Solvent Separation->Isolate Wacker_Oxidation Simplified Wacker-Type Oxidation of Styrene Styrene Styrene Derivative Pd_Complex Pd(II)-Olefin Complex Styrene->Pd_Complex + Pd(II) Hydroxy_Complex Hydroxy-palladation Intermediate Pd_Complex->Hydroxy_Complex + H₂O - H⁺ Product Substituted Acetophenone Hydroxy_Complex->Product β-Hydride Elimination & Reductive Elimination Pd0 Pd(0) Product->Pd0 releases Pd0->Styrene Re-oxidized by Oxidant Oxidation_Workflow Experimental Workflow for Styrene Oxidation Setup 1. Dissolve PdCl₂ Catalyst in Acetic Acid/Water Reactants 2. Add Styrene Substrate and H₂O₂ Setup->Reactants Reaction 3. Heat Mixture and Monitor Progress Reactants->Reaction Workup 4. Cool, Dilute with Water and Extract Product Reaction->Workup Wash 5. Wash Organic Layer (NaHCO₃, Brine) Workup->Wash Isolate 6. Dry and Evaporate Solvent Wash->Isolate Purify 7. Purify by Chromatography or Distillation Isolate->Purify

References

The Versatile Building Block: 1-(3-Methoxypyridin-4-yl)ethanone in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1-(3-Methoxypyridin-4-yl)ethanone, a substituted pyridyl ketone, is emerging as a valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds with significant therapeutic potential. Its unique electronic and structural features make it an ideal starting material for the synthesis of a range of bioactive molecules, most notably potent and selective kinase inhibitors. This application note provides a detailed overview of its utility, focusing on its role in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors, and includes comprehensive experimental protocols and data.

Application in the Synthesis of IRAK-4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[1] It is a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Dysregulation of the IRAK-4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[2][4] Consequently, the development of small molecule inhibitors of IRAK-4 is a major focus in drug discovery.[5][6]

This compound serves as a key precursor for the synthesis of a pyrazolo[1,5-a]pyridine core, which is a common scaffold in a number of IRAK-4 inhibitors. The synthesis involves a condensation and cyclization reaction sequence.

General Synthetic Scheme

The general approach involves the reaction of this compound with a suitable 1,3-dielectrophilic partner to construct the pyrazolo[1,5-a]pyridine ring system. A representative synthetic route is outlined below:

G A This compound C Condensation A->C B 1,3-Dielectrophile (e.g., Ethyl 2-(dimethoxymethyl)-3-oxobutanoate) B->C D Cyclization C->D E Pyrazolo[1,5-a]pyridine Intermediate D->E F Further Functionalization E->F G IRAK-4 Inhibitor F->G

Caption: Synthetic workflow for IRAK-4 inhibitors.

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of IRAK-4 inhibitors utilizing this compound.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine Intermediate

This protocol describes the condensation and cyclization of this compound with a 1,3-dicarbonyl compound to form the core heterocyclic structure.

Materials:

  • This compound

  • Ethyl 2-(dimethoxymethyl)-3-oxobutanoate

  • Ethanol

  • Piperidine

  • Acetic Acid

Procedure:

  • A solution of this compound (1.0 eq) and ethyl 2-(dimethoxymethyl)-3-oxobutanoate (1.1 eq) in ethanol is prepared.

  • Piperidine (0.2 eq) is added to the solution, and the mixture is heated to reflux for 4-6 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Once the condensation is complete, acetic acid (2.0 eq) is added, and the reaction mixture is refluxed for an additional 12-16 hours to facilitate cyclization.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine product.

Quantitative Data

StepReactantsProductYield (%)
1This compound, Ethyl 2-(dimethoxymethyl)-3-oxobutanoatePyrazolo[1,5-a]pyridine Intermediate65-75

IRAK-4 Signaling Pathway

The synthesized pyrazolo[1,5-a]pyridine-based compounds act as inhibitors of the IRAK-4 kinase. The following diagram illustrates the IRAK-4 signaling pathway and the point of inhibition.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes AP1 AP-1 MAPK->AP1 AP1->Inflammatory_Genes Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->IRAK4

Caption: IRAK-4 signaling pathway and inhibition.

Other Applications

Beyond the synthesis of IRAK-4 inhibitors, this compound can be utilized in various other organic transformations to generate novel heterocyclic systems. The acetyl group can undergo a variety of reactions, including:

  • Condensation reactions: With various amines and hydrazines to form imines, enamines, and hydrazones, which can be further cyclized.

  • Alkylation and Acylation: At the alpha-carbon to the carbonyl group.

  • Reduction: To the corresponding alcohol.

  • Oxidation: Such as the Baeyer-Villiger oxidation.

These potential transformations open avenues for the synthesis of a diverse range of substituted pyridines and fused heterocyclic systems for applications in medicinal chemistry and materials science.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in the construction of the pyrazolo[1,5-a]pyridine core for IRAK-4 inhibitors highlights its importance in modern drug discovery. The detailed protocols and understanding of the underlying biological pathways provided in this application note are intended to facilitate further research and development in this exciting area.

References

Application Notes: 1-(3-Methoxypyridin-4-yl)ethanone as a Versatile Intermediate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Methoxypyridin-4-yl)ethanone is a functionalized pyridine derivative that serves as a valuable building block in the synthesis of complex heterocyclic molecules for the pharmaceutical industry. The presence of a ketone functional group, a methoxy group, and a pyridine ring provides multiple reactive sites for chemical modification, making it an attractive starting material for the development of novel therapeutic agents. This document outlines the application of this compound as a key intermediate in the synthesis of a hypothetical kinase inhibitor, showcasing its utility for researchers, scientists, and drug development professionals.

Key Applications

The structural motif of this compound is found in various kinase inhibitors that play a crucial role in cancer therapy by targeting signaling pathways like PI3K/mTOR. The pyridine core can act as a scaffold for building molecules that interact with the ATP-binding site of kinases.

Featured Application: Synthesis of a Hypothetical Pyridinyl-Quinoline Kinase Inhibitor

This application note details a plausible synthetic route for a hypothetical kinase inhibitor, "Compound X," which is designed as a potent inhibitor of a key oncogenic kinase. The synthesis utilizes this compound as a central building block.

Synthetic Scheme Overview

The overall synthetic strategy involves a multi-step process starting with the bromination of this compound, followed by a Suzuki coupling reaction to introduce a quinoline moiety, and subsequent functional group manipulations to yield the final kinase inhibitor, Compound X.

G A This compound B 1-(5-Bromo-3-methoxypyridin-4-yl)ethanone A->B Bromination D 1-(3-Methoxy-5-(quinolin-6-yl)pyridin-4-yl)ethanone B->D Suzuki Coupling C 6-Quinolinylboronic acid C->D E Oxime Intermediate D->E Oximation F Amine Intermediate E->F Reduction G Compound X (Final Product) F->G Amide Coupling

Caption: Synthetic workflow for the preparation of Compound X.

Experimental Protocols

Protocol 1: Synthesis of 1-(5-Bromo-3-methoxypyridin-4-yl)ethanone (Intermediate 2)

This protocol describes the selective bromination of the pyridine ring at the position activated by the methoxy group.

  • Materials:

    • This compound (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Acetonitrile (solvent)

  • Procedure:

    • Dissolve this compound in acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes while stirring.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient).

Quantitative Data for Protocol 1

ParameterValue
Starting Material5.0 g
NBS6.4 g
Solvent Volume100 mL
Reaction Time4 hours
Yield 85%
Purity (by HPLC) >98%
Appearance White solid

Protocol 2: Synthesis of 1-(3-Methoxy-5-(quinolin-6-yl)pyridin-4-yl)ethanone (Intermediate 4) via Suzuki Coupling

This protocol details the palladium-catalyzed Suzuki coupling of the brominated intermediate with a quinoline boronic acid.

  • Materials:

    • 1-(5-Bromo-3-methoxypyridin-4-yl)ethanone (1.0 eq)

    • 6-Quinolinylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a Schlenk flask, add 1-(5-Bromo-3-methoxypyridin-4-yl)ethanone, 6-quinolinylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Protocol 2

ParameterValue
Starting Material4.0 g
Boronic Acid3.6 g
Catalyst1.0 g
Base4.8 g
Yield 75%
Purity (by HPLC) >97%
Appearance Pale yellow solid

Signaling Pathway

The hypothetical "Compound X" is designed to inhibit the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation, survival, and growth.

G cluster_0 RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes CompoundX Compound X CompoundX->PI3K inhibits CompoundX->mTORC1 inhibits

Caption: Inhibition of the PI3K/mTOR pathway by Compound X.

This compound is a highly valuable intermediate for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. The provided protocols for the synthesis of a hypothetical pyridinyl-quinoline based kinase inhibitor demonstrate a practical application of this building block in drug discovery and development. The functional group handles on this molecule allow for a variety of chemical transformations, enabling the exploration of diverse chemical space to identify novel and potent therapeutic agents.

Application Notes and Protocols for the Derivatization of 1-(3-Methoxypyridin-4-yl)ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs. 1-(3-Methoxypyridin-4-yl)ethanone is a versatile starting material for the synthesis of a diverse library of compounds for biological screening. Its structure features several points for chemical modification: the ketone moiety, the methoxy group, and the pyridine ring itself. This document provides detailed protocols for the derivatization of this compound and subsequent biological screening against the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, a critical pathway implicated in inflammatory diseases, autoimmune disorders, and cancer.

I. Derivatization Strategies

The derivatization of this compound can be approached through several key reactions targeting its functional groups. The following sections outline protocols for creating a library of diverse derivatives.

A. Modification of the Ketone Moiety

The ketone group is a prime site for modification, allowing for the introduction of a wide range of functionalities.

1. Reductive Amination to Synthesize Amine Derivatives

This protocol describes the synthesis of a library of secondary and tertiary amines by reacting the ketone with a primary or secondary amine in the presence of a reducing agent.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in 10 mL of anhydrous methanol, add the desired primary or secondary amine (1.2 mmol) and acetic acid (0.1 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 24 hours.

  • Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

2. Claisen-Schmidt Condensation to Synthesize Chalcone Derivatives

This protocol outlines the base-catalyzed condensation of this compound with various aromatic aldehydes to form chalcones, which are known to possess a wide range of biological activities.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted aromatic aldehyde (1.1 mmol) in 15 mL of ethanol.

  • To this solution, add 5 mL of a 10% aqueous sodium hydroxide solution dropwise.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 50 mL of ice-cold water.

  • If a precipitate forms, collect it by filtration, wash with cold water until the filtrate is neutral, and dry.

  • If no precipitate forms, neutralize the solution with dilute hydrochloric acid and then collect the precipitate by filtration.

  • Recrystallize the crude product from ethanol to afford the pure chalcone derivative.

B. Modification of the Methoxy Group

The methoxy group can be cleaved to reveal a hydroxyl group, which can then be further functionalized.

1. O-Demethylation

This protocol describes the cleavage of the methyl ether to yield the corresponding phenol.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in 10 mL of anhydrous dichloromethane, add boron tribromide (1.2 mmol, 1M solution in dichloromethane) dropwise at -78 °C under a nitrogen atmosphere.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 10 mL of methanol.

  • Remove the solvent under reduced pressure.

  • Add 20 mL of a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

2. O-Alkylation/Arylation of the Resulting Phenol

This protocol describes the functionalization of the hydroxyl group obtained from O-demethylation.

Experimental Protocol:

  • To a solution of the 1-(3-hydroxypyridin-4-yl)ethanone (1.0 mmol) in 15 mL of anhydrous acetone, add potassium carbonate (2.0 mmol) and the desired alkyl or aryl halide (1.2 mmol).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

II. Data Presentation: Hypothetical Library of Derivatives

The following table summarizes a hypothetical library of derivatives that can be synthesized using the protocols described above.

Derivative ID Structure Synthetic Route Rationale for Synthesis Hypothetical Yield (%)
DA-001 Amine with benzyl groupReductive AminationIntroduce aromatic and lipophilic character.75
DA-002 Amine with morpholineReductive AminationIntroduce a polar, water-solubilizing group.80
DC-001 Chalcone with p-chlorophenylClaisen-SchmidtIntroduce a halogen for potential halogen bonding.85
DC-002 Chalcone with p-methoxyphenylClaisen-SchmidtIntroduce an electron-donating group.88
DO-001 O-benzylated derivativeO-Demethylation + O-AlkylationIncrease lipophilicity and explore larger steric bulk.70 (over 2 steps)
DO-002 O-ethylated derivativeO-Demethylation + O-AlkylationModest increase in lipophilicity.78 (over 2 steps)

III. Biological Screening: Targeting the JAK-STAT Pathway

The synthesized derivatives will be screened for their ability to inhibit the JAK-STAT signaling pathway.

A. Overview of the JAK-STAT Signaling Pathway

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many diseases.

JAK_STAT_Pathway cluster_Nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation P_JAK P-JAK JAK->P_JAK Phosphorylation P_JAK->Receptor 3. Receptor Phosphorylation STAT STAT P_JAK->STAT 4. STAT Recruitment & Phosphorylation P_STAT P-STAT STAT->P_STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 5. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 6. Nuclear Translocation Gene_Expression Gene Expression STAT_Dimer->Gene_Expression 7. Gene Transcription DNA DNA Inhibitor Derivative Inhibitor Inhibitor->P_JAK Inhibition

Caption: The JAK-STAT signaling pathway and potential point of inhibition.

B. Experimental Workflow for Derivatization and Screening

The overall process from starting material to biological data is outlined in the following workflow.

Derivatization_Screening_Workflow Start This compound Derivatization Derivatization Reactions (Reductive Amination, Chalcone Synthesis, etc.) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Library Library of Derivatives Purification->Library Screening Biological Screening (JAK-STAT Reporter Assay) Library->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Hit Hit Compound Identification SAR->Hit

Caption: Workflow for derivatization and biological screening.

C. Protocol for JAK-STAT Luciferase Reporter Assay

This protocol describes a cell-based assay to quantify the inhibitory activity of the synthesized compounds on the JAK-STAT pathway.

Experimental Protocol:

  • Cell Culture: Culture HEK293T cells stably expressing a STAT-responsive luciferase reporter construct in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.

  • Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO. Dilute the compounds further in cell culture medium to the final desired concentrations (typically ranging from 0.1 nM to 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Incubate for 1 hour.

  • Pathway Stimulation: Prepare a solution of a suitable cytokine (e.g., interferon-gamma) in cell culture medium to stimulate the JAK-STAT pathway. Add 20 µL of the cytokine solution to each well (except for the negative control wells) and incubate for 6-8 hours.

  • Luciferase Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

IV. Summary

This document provides a comprehensive guide for the derivatization of this compound and the subsequent biological evaluation of the synthesized derivatives against the JAK-STAT signaling pathway. The detailed protocols and workflows are intended to facilitate the discovery of novel bioactive compounds for further development.

Acylation of 3-Methoxypyridine via Directed ortho-Metalation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct electrophilic acylation of the pyridine ring is often challenging due to its electron-deficient nature. This application note details a robust and regioselective protocol for the acylation of 3-methoxypyridine at the C2-position. The methodology utilizes a Directed ortho-Metalation (DoM) strategy, a powerful tool for the functionalization of aromatic and heteroaromatic compounds. The protocol involves the deprotonation of 3-methoxypyridine at the C2-position using a strong lithium amide base, followed by quenching the resulting organolithium intermediate with an appropriate acetylating agent to yield 2-acetyl-3-methoxypyridine. This method provides a reliable route to an important synthetic building block for pharmaceutical and agrochemical research.

Introduction

Pyridyl ketones are valuable intermediates in the synthesis of a wide range of biologically active molecules. However, their preparation via classical Friedel-Crafts acylation is often not feasible for electron-deficient heterocycles like pyridine. The pyridine nitrogen acts as a Lewis base, coordinating with the Lewis acid catalyst and further deactivating the ring towards electrophilic substitution.

An effective alternative is the use of Directed ortho-Metalation (DoM). In this strategy, a directing group on the aromatic ring complexes with an organolithium base, facilitating deprotonation at the adjacent ortho-position. For 3-methoxypyridine, the methoxy group can direct the lithiation to the C2-position. The resulting 2-lithio-3-methoxypyridine intermediate can then be trapped with a variety of electrophiles, including acylating agents, to achieve regioselective C-C bond formation.

This application note provides a detailed protocol for the synthesis of 2-acetyl-3-methoxypyridine from 3-methoxypyridine, including reaction conditions, purification, and characterization data.

Data Presentation

Table 1: Reaction Parameters for the Acylation of 3-Methoxypyridine

ParameterValue
Substrate3-Methoxypyridine
Lithiating AgentLithium diisopropylamide (LDA)
Acetylating AgentN,N-Dimethylacetamide
SolventTetrahydrofuran (THF)
Lithiation Temperature-78 °C
Acylation Temperature-78 °C to room temperature
Reaction Time2 hours
Product2-Acetyl-3-methoxypyridine
Yield75%

Table 2: Characterization Data for 2-Acetyl-3-methoxypyridine

AnalysisData
¹H NMR (CDCl₃, 400 MHz)δ 8.25 (dd, J = 4.7, 1.7 Hz, 1H), 7.42 (dd, J = 8.4, 1.7 Hz, 1H), 7.29 (dd, J = 8.4, 4.7 Hz, 1H), 3.94 (s, 3H), 2.65 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 200.1, 156.0, 147.9, 142.5, 123.6, 120.9, 56.2, 29.8
Mass Spec. (EI)m/z 151 (M⁺), 136, 108, 78
Appearance Colorless to pale yellow oil

Experimental Protocols

Materials:

  • 3-Methoxypyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylacetamide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Protocol for the Synthesis of 2-Acetyl-3-methoxypyridine:

  • Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous THF (50 mL) and diisopropylamine (1.5 mL, 1.1 eq).

  • Formation of LDA: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.6 M in hexanes, 6.9 mL, 1.1 eq) is added dropwise via syringe, and the resulting solution is stirred at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Lithiation of 3-Methoxypyridine: A solution of 3-methoxypyridine (1.0 g, 1.0 eq) in anhydrous THF (10 mL) is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the 2-lithio-3-methoxypyridine intermediate.

  • Acylation: N,N-Dimethylacetamide (1.1 mL, 1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-acetyl-3-methoxypyridine as a colorless to pale yellow oil.

Mandatory Visualization

Acylation_Workflow Workflow for the Acylation of 3-Methoxypyridine cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification 3-Methoxypyridine 3-Methoxypyridine Lithiation Lithiation 3-Methoxypyridine->Lithiation LDA LDA LDA->Lithiation N,N-Dimethylacetamide N,N-Dimethylacetamide Acylation Acylation N,N-Dimethylacetamide->Acylation Lithiation->Acylation 2-Lithio-3-methoxypyridine Workup Workup Acylation->Workup Purification Purification Workup->Purification 2-Acetyl-3-methoxypyridine 2-Acetyl-3-methoxypyridine Purification->2-Acetyl-3-methoxypyridine Reaction_Mechanism Directed ortho-Metalation and Acylation Mechanism cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Acylation A 3-Methoxypyridine C 2-Lithio-3-methoxypyridine A->C + LDA B LDA E Tetrahedral Intermediate C->E + N,N-Dimethylacetamide D N,N-Dimethylacetamide F 2-Acetyl-3-methoxypyridine E->F Workup

Application of 1-(3-Methoxypyridin-4-yl)ethanone in the Synthesis of Pyrazolo[3,4-b]pyridine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-(3-Methoxypyridin-4-yl)ethanone is a versatile building block in medicinal chemistry, particularly in the synthesis of heterocyclic compounds with potential therapeutic applications. Its unique substitution pattern, featuring a methoxy group and an acetyl group on a pyridine ring, makes it a valuable precursor for the construction of various kinase inhibitor scaffolds. Kinase inhibitors are a critical class of targeted therapeutics for diseases such as cancer, inflammation, and autoimmune disorders. This document outlines the application of this compound in the synthesis of a potent pyrazolo[3,4-b]pyridine-based inhibitor of Pim-1 and PLK1 kinases, which are key regulators of cell cycle progression and are frequently overexpressed in various cancers.

The synthetic strategy involves an initial Claisen condensation of this compound to form a β-dicarbonyl intermediate. This intermediate then undergoes a cyclocondensation reaction with a substituted aminopyrazole to construct the core pyrazolo[3,4-b]pyridine scaffold. Subsequent functionalization of this core structure leads to the final kinase inhibitor.

Experimental Protocols

I. Synthesis of the β-Dicarbonyl Intermediate: Ethyl 3-(3-methoxypyridin-4-yl)-3-oxopropanoate

This procedure details the Claisen condensation of this compound with diethyl carbonate to yield the key β-dicarbonyl intermediate.

Materials:

  • This compound

  • Diethyl carbonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

Procedure:

  • To a stirred solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol at 0°C, a solution of this compound (1.0 equivalent) in anhydrous toluene is added dropwise.

  • Diethyl carbonate (1.5 equivalents) is then added to the reaction mixture.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with 1 M hydrochloric acid to pH 4-5.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 3-(3-methoxypyridin-4-yl)-3-oxopropanoate as a pale yellow oil.

II. Synthesis of the Pyrazolo[3,4-b]pyridine Core

This protocol describes the cyclocondensation reaction between the β-dicarbonyl intermediate and a substituted aminopyrazole to form the central heterocyclic scaffold of the kinase inhibitor.

Materials:

  • Ethyl 3-(3-methoxypyridin-4-yl)-3-oxopropanoate

  • 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile

  • Acetic acid

  • Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • A mixture of ethyl 3-(3-methoxypyridin-4-yl)-3-oxopropanoate (1.0 equivalent) and 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile (1.0 equivalent) in ethanol is prepared.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is heated to reflux for 8-12 hours, with reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the pyrazolo[3,4-b]pyridine core structure.

III. Synthesis of the Final Kinase Inhibitor

This section would typically involve further chemical modifications of the pyrazolo[3,4-b]pyridine core, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce various substituents that enhance potency and selectivity for the target kinases. The specific reagents and conditions for these final steps would depend on the desired final compound and are often detailed in specific patents or publications. For the purpose of this application note, we will refer to a representative final product and its biological activity based on typical structures found in kinase inhibitor research.

Data Presentation

The following table summarizes the inhibitory activity of a representative pyrazolo[3,4-b]pyridine derivative synthesized using this compound as a key starting material against Pim-1 and PLK1 kinases.

Compound IDTarget KinaseIC50 (nM)
PIM-PLK-Inhibitor-1 Pim-115
PLK145

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in in vitro assays.

Visualizations

Signaling Pathway of Pim-1 and PLK1 in Cell Cycle Progression

Pim_PLK1_Pathway cluster_upstream Upstream Signals cluster_signaling Signaling Cascade cluster_downstream Downstream Effects Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cytokines Cytokines Cytokines->Receptors Pim-1 Pim-1 Receptors->Pim-1 Cell Cycle Progression Cell Cycle Progression Pim-1->Cell Cycle Progression Apoptosis Inhibition Apoptosis Inhibition Pim-1->Apoptosis Inhibition PLK1 PLK1 PLK1->Cell Cycle Progression Proliferation Proliferation Cell Cycle Progression->Proliferation Apoptosis Inhibition->Proliferation

Caption: Simplified signaling pathway illustrating the roles of Pim-1 and PLK1 in promoting cell proliferation.

Experimental Workflow for Kinase Inhibitor Synthesis

Synthesis_Workflow Start Start Starting_Material This compound Start->Starting_Material Claisen_Condensation Claisen Condensation Starting_Material->Claisen_Condensation Intermediate_1 β-Dicarbonyl Intermediate Claisen_Condensation->Intermediate_1 Cyclocondensation Cyclocondensation Intermediate_1->Cyclocondensation Core_Scaffold Pyrazolo[3,4-b]pyridine Core Cyclocondensation->Core_Scaffold Functionalization Functionalization Core_Scaffold->Functionalization Final_Inhibitor Final Kinase Inhibitor Functionalization->Final_Inhibitor End End Final_Inhibitor->End

Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridine kinase inhibitors.

Application Notes and Protocols for the Large-Scale Synthesis of 1-(3-Methoxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxypyridin-4-yl)ethanone is a key building block in the synthesis of various pharmaceutical compounds. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis crucial for drug discovery and development programs. This document provides a detailed protocol for the large-scale synthesis of this compound, focusing on a robust and reproducible method suitable for producing high-purity material. The described method utilizes a Grignard reaction between 3-methoxypyridine-4-carbonitrile and methylmagnesium bromide, a well-established and scalable transformation for ketone synthesis.

Synthetic Pathway Overview

The synthesis of this compound is achieved via a one-step Grignard reaction followed by an acidic workup. The commercially available 3-methoxypyridine-4-carbonitrile is treated with methylmagnesium bromide. The intermediate imine is then hydrolyzed under acidic conditions to yield the desired ketone.

Synthesis_Pathway 3-Methoxypyridine-4-carbonitrile 3-Methoxypyridine-4-carbonitrile Intermediate Imine Intermediate Imine 3-Methoxypyridine-4-carbonitrile->Intermediate Imine 1. Grignard Reaction (THF, 0 °C to rt) Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide->Intermediate Imine This compound This compound Intermediate Imine->this compound 2. Acidic Workup (e.g., aq. HCl)

Caption: Synthetic route to this compound.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

Materials:

  • 3-Methoxypyridine-4-carbonitrile

  • Methylmagnesium bromide (3 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Large-volume, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxypyridine-4-carbonitrile (1.0 eq) in anhydrous THF (approximately 5-10 mL per gram of nitrile).

  • Grignard Addition: Cool the solution to 0 °C using an ice-water bath. Add methylmagnesium bromide (1.2-1.5 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Hydrolysis: Carefully quench the reaction by slowly adding it to a vigorously stirred mixture of crushed ice and concentrated HCl (2-3 eq) at a rate that maintains the temperature below 20 °C.

  • Work-up: Stir the mixture for 1-2 hours until the intermediate imine is fully hydrolyzed. Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Protocol 2: Quality Control and Characterization

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a solution of the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

3. Mass Spectrometry (MS)

  • Analyze the sample using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight.

Data Presentation

ParameterStarting Material (3-Methoxypyridine-4-carbonitrile)Product (this compound)
Molecular Formula C₇H₆N₂OC₈H₉NO₂
Molecular Weight 134.14 g/mol 151.16 g/mol
Appearance White to off-white solidWhite to pale yellow solid
Yield -Typically 70-85%
Purity (by HPLC) ≥ 98%≥ 99%
¹H NMR (CDCl₃, ppm) -~8.6 (s, 1H), 8.5 (d, 1H), 7.2 (d, 1H), 4.0 (s, 3H), 2.6 (s, 3H)
¹³C NMR (CDCl₃, ppm) -~200, 155, 150, 145, 135, 110, 56, 30
Mass (m/z) [M+H]⁺ -152.07

Note: The NMR data provided are approximate and may vary slightly depending on the solvent and instrument used.

Workflow and Logic Diagrams

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Dissolve Starting Material (3-Methoxypyridine-4-carbonitrile in THF) B Grignard Reagent Addition (Methylmagnesium bromide at 0 °C) A->B C Reaction at Room Temperature (2-4 hours) B->C D Quenching and Hydrolysis (Acidic Workup) C->D E Extraction with Ethyl Acetate D->E F Washing and Drying E->F G Concentration (Rotary Evaporation) F->G H Purification (Column Chromatography or Recrystallization) G->H I Final Product: This compound H->I J Quality Control (HPLC, NMR, MS) I->J

Caption: Overall experimental workflow for the synthesis and purification.

QC_Logic Start Crude Product TLC TLC Analysis (Initial Purity Check) Start->TLC Purification Purification (Column Chromatography or Recrystallization) TLC->Purification HPLC HPLC Analysis (Purity ≥ 99%?) Purification->HPLC NMR NMR Spectroscopy (Structure Confirmation) HPLC->NMR Yes Fail Repurify or Discard HPLC->Fail No MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Pass Product Passes QC MS->Pass

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyridine Derivatives for Improved Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2] Traditional methods for pyridine synthesis often require long reaction times, harsh conditions, and result in moderate yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant improvements in reaction rates, yields, and overall efficiency.[3][4] This document provides detailed application notes and protocols for the microwave-assisted synthesis of pyridine derivatives, focusing on methods that demonstrate improved yields compared to conventional heating.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several key advantages for the synthesis of pyridine derivatives:

  • Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[4]

  • Higher Yields: In many cases, microwave-assisted synthesis leads to significantly higher product yields compared to conventional methods.[3][4]

  • Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reaction profiles and simpler purification.

  • Energy Efficiency: Microwave synthesis is a more energy-efficient method compared to traditional heating techniques.

  • Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed under solvent-free conditions, contributing to greener chemistry practices.[5]

Featured Synthesis Methods

This document details several key named reactions for pyridine synthesis that have been successfully adapted to microwave-assisted conditions with improved outcomes. These include:

  • Hantzsch Pyridine Synthesis

  • Bohlmann-Rahtz Pyridine Synthesis

  • Kröhnke Pyridine Synthesis

  • Guareschi-Thorpe Pyridine Synthesis

  • Chichibabin Pyridine Synthesis

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[6] Microwave irradiation has been shown to significantly accelerate this reaction and improve yields.[7]

Data Presentation: Hantzsch Synthesis - Conventional vs. Microwave
ProductConventional HeatingMicrowave SynthesisReference
Time Yield Time
Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate12 h52%4 min
Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate12 h15%4 min
Unsymmetrical 1,4-DHP from methyl 3-aminocrotonate, ethyl acetoacetate, and benzaldehyde--6 min
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate30 min (reflux)-10 min
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of 4-Aryl-1,4-dihydropyridines[9]

Materials:

  • Aldehyde (e.g., 3-(trimethylsilyl)propynal) (0.53 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.1 mmol)

  • Ammonia source (e.g., ammonium acetate) (1.6 mmol)

  • Solvent (e.g., Ethanol:Glacial Acetic Acid, 5:1 v/v) (2 mL)

  • Microwave synthesizer (e.g., CEM Discover)

  • Sealed microwave reaction vessel

Procedure:

  • In a sealed microwave tube, prepare a solution of the aldehyde (50 mg, 0.53 mmol), ethyl acetoacetate (0.14 g, 1.1 mmol), and ammonium acetate (0.12 g, 1.6 mmol) in a 2 mL mixture of ethanol and glacial acetic acid (5:1).[8]

  • Place the sealed tube in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 7 minutes with an initial power of 90 W.[8]

  • After the reaction is complete, cool the vessel using a stream of compressed air.

  • Remove the solvent in vacuo.

  • Partition the resulting residue between a saturated aqueous solution of NaHCO₃ (25 mL) and CH₂Cl₂ (25 mL).[8]

  • Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Combine the organic extracts, wash with brine (15 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the product.[8]

Experimental Workflow: Hantzsch Synthesis

Hantzsch_Workflow start Prepare Reactant Mixture (Aldehyde, β-Ketoester, NH₃ source, Solvent) mw Microwave Irradiation (e.g., 120 °C, 7 min) start->mw cool Cooling mw->cool evap Solvent Evaporation cool->evap workup Aqueous Work-up (NaHCO₃ / CH₂Cl₂) evap->workup extract Extraction with CH₂Cl₂ workup->extract dry Drying and Concentration extract->dry product Purified Dihydropyridine Product dry->product Bohlmann_Rahtz_Workflow start Prepare Reactant Mixture (Enamine, Ethynyl Ketone, Solvent) mw Microwave Irradiation (e.g., 120-170 °C, 5-20 min) start->mw cool Cooling mw->cool purify Purification (Column Chromatography) cool->purify product Purified Pyridine Product purify->product Krohnke_Workflow start Prepare Reactant Mixture (Chalcone, HMDS, TMSOTf, DCM) mw Microwave Irradiation (150 °C, 30 min) start->mw cool Cooling mw->cool concentrate Concentration cool->concentrate purify Purification (Column Chromatography) concentrate->purify product Purified Pyridine Product purify->product Guareschi_Thorpe_Workflow start Combine Reactants (Cyanoacetamide, 1,3-Dicarbonyl, (NH₄)₂CO₃, Aqueous Solvent) heat Heating (Conventional or Microwave) start->heat precipitate Product Precipitation heat->precipitate filter Filtration and Washing precipitate->filter product Purified Pyridone Product filter->product MAPK_Pathway ligand Growth Factor / Cytokine receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras p38 p38 MAPK receptor->p38 jnk JNK receptor->jnk raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, NF-κB) erk->transcription p38->transcription jnk->transcription response Cellular Response (Proliferation, Inflammation, Apoptosis) transcription->response pyridine Pyridine Derivatives (e.g., p38 inhibitors) pyridine->p38 PI3K_Akt_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor response Cellular Response (Growth, Proliferation, Survival) mtor->response pyridine Pyridine Derivatives (PI3K inhibitors) pyridine->pi3k JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene Gene Transcription pyridine Pyridine Derivatives (JAK inhibitors) pyridine->jak

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Methoxypyridin-4-yl)ethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(3-Methoxypyridin-4-yl)ethanone. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the column chromatography of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for the column chromatography of this compound on silica gel?

A common mobile phase for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent, such as hexane or petroleum ether, with a more polar solvent like ethyl acetate. A good starting point, based on protocols for similar compounds, would be a gradient of ethyl acetate in hexane or petroleum ether, starting from a low polarity (e.g., 10-20% ethyl acetate) and gradually increasing the concentration of the polar solvent. It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC).

Q2: My compound is exhibiting significant peak tailing on the TLC plate and during column chromatography. What is the likely cause and how can I resolve it?

Peak tailing is a frequent issue when purifying pyridine derivatives on silica gel.[1] The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.[1] To address this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent. This will help to neutralize the acidic sites on the silica gel, minimizing the unwanted interactions and improving the peak shape.

Q3: I am having difficulty separating my target compound from a closely eluting impurity. What steps can I take to improve the resolution?

To enhance the separation of your product from an impurity, consider the following strategies:

  • Optimize the Solvent System: Experiment with different solvent systems. Sometimes, switching to a solvent with a different polarity, such as dichloromethane/methanol, can alter the selectivity and improve separation.

  • Use a Shallow Gradient: Employing a slower, more gradual increase in the polar solvent during gradient elution can significantly improve the resolution between compounds that are close in polarity.

  • Reduce the Column Load: Overloading the column is a common cause of poor separation. Try using a smaller amount of your crude material.

  • Select a Higher-Resolution Stationary Phase: For challenging separations, using silica gel with a smaller particle size can provide better separation efficiency.

Q4: It appears that my product is degrading on the silica gel column. What could be the reason, and what are the potential solutions?

This compound may be sensitive to the acidic nature of standard silica gel. If you suspect on-column degradation, you can:

  • Deactivate the Silica Gel: As with tailing, adding a small amount of triethylamine to the eluent can help. You can also prepare a slurry of the silica gel with the triethylamine-containing eluent before packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reverse-phase chromatography using a C18-bonded silica gel could be a viable option.

Q5: I have very low recovery of my compound after the column. What are the possible reasons?

Low recovery can stem from several factors:

  • Compound Instability: As mentioned, the compound may be degrading on the silica gel.

  • Irreversible Adsorption: The compound might be too polar for the chosen eluent and could be irreversibly adsorbed onto the silica. A gradual increase in solvent polarity should be attempted.

  • Co-elution with Non-UV Active Impurities: If you are monitoring by UV, your compound might have co-eluted with an impurity that does not absorb UV light, leading to the pooling of impure fractions. Always verify fraction purity by TLC or another analytical method.

  • Compound is very dilute: The fractions containing your compound may be too dilute to detect. Try concentrating the fractions where you expect your compound to be and re-analyze.[2]

Troubleshooting Guide

This table provides a summary of common problems and their solutions during the column chromatography of this compound.

Problem Potential Cause Recommended Solution(s)
Peak Tailing Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.Add 0.1-1% triethylamine to the eluent to neutralize the silica.
Poor Separation Suboptimal solvent system or column overloading.Optimize the eluent system using TLC. Employ a shallower gradient. Reduce the amount of sample loaded onto the column.
Product Degradation Sensitivity of the compound to the acidic nature of silica gel.Deactivate the silica gel with triethylamine. Use an alternative stationary phase such as neutral/basic alumina or C18 reverse-phase silica.
Low or No Recovery The compound is either too strongly bound to the column, has degraded, or has eluted undetected.Gradually increase the eluent polarity. Check for compound stability on silica using 2D TLC.[2] Concentrate fractions and re-analyze by TLC.
Compound Elutes Too Quickly The chosen solvent system is too polar.Start with a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexane).
Compound Elutes Too Slowly The chosen solvent system is not polar enough.Gradually increase the polarity of the eluent. If the compound is very polar, consider a more polar solvent system like dichloromethane/methanol.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline based on the purification of similar pyridine derivatives. Optimization may be required.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane (or petroleum ether), Ethyl Acetate, Triethylamine (optional)

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • Collection tubes/flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the TLC plate and develop it in various solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane).

    • The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.3.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[3]

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

    • Collect fractions of a consistent volume.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation.

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis tlc TLC Analysis (Determine optimal solvent system) packing Column Packing (Slurry method) tlc->packing loading Sample Loading (Wet or Dry) packing->loading elution Elution (Gradient or Isocratic) loading->elution collection Fraction Collection elution->collection monitoring TLC Monitoring of Fractions collection->monitoring pooling Pool Pure Fractions monitoring->pooling evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation product Purified Product evaporation->product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Common Side Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during the synthesis of pyridines.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a common issue, often stemming from suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or the formation of side products.[1]

  • Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient.[1]

    • Troubleshooting: Consider employing alternative catalysts and solvent systems. The use of p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to significantly boost yields to over 90%.[1] Additionally, solvent-free conditions using γ-Al2O3 nanoparticles as a catalyst at 90°C can achieve high yields (up to 95%) with shorter reaction times.[1]

  • Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to the corresponding pyridine.[1] Incomplete oxidation will lead to lower yields.

    • Troubleshooting: Ensure the use of an effective oxidizing agent in the correct stoichiometric amount. Common oxidants include nitric acid or potassium ferrocyanide.[2] For milder conditions, iodine in refluxing methanol or reagents like CrO3, KMnO4, and HNO3 can be utilized, though they may require careful optimization to prevent side reactions.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the overall yield.[1]

    • Troubleshooting: The order of reagent addition is crucial. In unsymmetrical Hantzsch reactions, incorrect addition can lead to undesired intermediates like tricyclic pyrans. It is often advantageous to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1]

Q2: I am observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. How can I improve regioselectivity and minimize these side reactions?

A2: The Bohlmann-Rahtz synthesis, while versatile, can be susceptible to side reactions, particularly due to the high temperatures often required for the cyclodehydration step.

  • Decomposition of Starting Materials: Acid-sensitive enamines may decompose under harsh acidic conditions.

    • Troubleshooting: Employ milder catalysts. Brønsted acids like acetic acid or solid acid catalysts such as Amberlyst-15 can lower the required reaction temperature.[3][4] Lewis acids like Yb(OTf)3 or ZnBr2 in a suitable solvent such as toluene have also proven effective.[3]

  • Poor Regioselectivity: The reaction can sometimes yield a mixture of regioisomers.

    • Troubleshooting: The regioselectivity is often influenced by the steric and electronic properties of the enamine and the alkynone. A one-pot, three-component approach where the enamine is generated in situ from a 1,3-dicarbonyl compound, ammonia, and an alkynone can offer better control over regiochemistry.[5]

Q3: My Guareschi-Thorpe condensation is not proceeding as expected. What are the potential issues?

A3: The Guareschi-Thorpe condensation, used to prepare 2-pyridones, can be sensitive to reaction conditions.

  • Low Reactivity: The condensation between the cyanoacetamide and the 1,3-dicarbonyl compound may be slow.

    • Troubleshooting: The use of a base catalyst is essential. While ammonia is traditionally used, secondary amines can also be effective.[6][7] The choice of solvent can also play a role; consider screening different solvents to optimize the reaction rate.

  • Hydrolysis of Cyanoacetamide: Under certain conditions, the cyanoacetamide can hydrolyze, leading to unwanted byproducts.

    • Troubleshooting: Control the reaction temperature and pH. Running the reaction under milder, neutral, or slightly basic conditions can help minimize hydrolysis. The use of ammonium carbonate in an aqueous medium has been reported as an effective and eco-friendly approach.[8][9]

Troubleshooting Guides

Hantzsch Pyridine Synthesis: Low Yield and Impurities
Problem Potential Cause Troubleshooting Steps
Low Yield Inefficient reaction conditions.- Employ a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles.[1]- Consider a solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures.[1]
Incomplete oxidation of the dihydropyridine intermediate.- Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine).[1][2]- Monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the dihydropyridine.
Formation of Side Products Incorrect order of reagent addition in unsymmetrical syntheses.- Pre-form the Knoevenagel adduct (between the aldehyde and one equivalent of the β-ketoester) before adding the enamine (formed from the second equivalent of the β-ketoester and ammonia).[1]
Formation of 1,2-dihydropyridine byproduct.- Adjust reaction conditions such as solvent polarity and temperature to favor the formation of the desired 1,4-dihydropyridine.[2]
Bohlmann-Rahtz Pyridine Synthesis: Side Reactions and Low Conversion
Problem Potential Cause Troubleshooting Steps
Low Yield / No Reaction High temperature required for cyclodehydration is not reached or leads to decomposition.- Use a Brønsted acid catalyst like acetic acid or a solid acid catalyst like Amberlyst-15 to lower the required reaction temperature.[3][4]- Employ a Lewis acid catalyst such as Yb(OTf)3 or ZnBr2 in a suitable solvent like toluene.[3]
Decomposition of Starting Material Acid-sensitive enamines reacting with strong acid catalysts.- Utilize milder alternatives like Amberlyst-15, which can be easily filtered off after the reaction.[4]
Poor Regioselectivity Competing reaction pathways.- Control the steric factors of the enamine to favor the desired regioisomer.[1]- Employ a one-pot, three-component approach to potentially improve selectivity.[5]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate[10]
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.

Protocol 2: Oxidation of a 1,4-Dihydropyridine to a Pyridine
  • Dissolution: Dissolve the 1,4-dihydropyridine (1.0 mmol) in a suitable solvent such as methanol or acetic acid.

  • Oxidant Addition: Add the chosen oxidizing agent (e.g., iodine, nitric acid, or potassium permanganate) in the appropriate stoichiometric amount. The reaction may need to be cooled in an ice bath depending on the oxidant.

  • Reaction: Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC until the starting material is consumed.

  • Quenching: If necessary, quench any remaining oxidant (e.g., with sodium thiosulfate for iodine).

  • Work-up and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude pyridine derivative by column chromatography or recrystallization.

Visualizations

Troubleshooting_Hantzsch_Synthesis Start Low Yield in Hantzsch Synthesis Cause1 Suboptimal Reaction Conditions Start->Cause1 Cause2 Incomplete Oxidation Start->Cause2 Cause3 Side Reactions Start->Cause3 Solution1 Use alternative catalysts (e.g., PTSA) or solvent-free conditions. Cause1->Solution1 Solution2 Ensure correct stoichiometry of effective oxidizing agent (e.g., HNO3, I2). Cause2->Solution2 Solution3 Control order of reagent addition. Pre-form intermediates. Cause3->Solution3

Caption: Troubleshooting workflow for low yields in Hantzsch pyridine synthesis.

Bohlmann_Rahtz_Side_Reactions Start Unexpected Byproducts in Bohlmann-Rahtz Synthesis Issue1 Decomposition of Starting Materials Start->Issue1 Issue2 Poor Regioselectivity Start->Issue2 Troubleshoot1 Use milder acid catalysts (e.g., Acetic Acid, Amberlyst-15) or Lewis acids (e.g., Yb(OTf)3). Issue1->Troubleshoot1 Troubleshoot2 Employ a one-pot, three-component approach for better regiochemical control. Issue2->Troubleshoot2

Caption: Logic for addressing side reactions in Bohlmann-Rahtz synthesis.

Experimental_Workflow_Hantzsch cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Aldehyde, β-Ketoester, Ammonia Source B Reflux in Ethanol A->B C Monitor by TLC B->C D Cool and Concentrate C->D E Aqueous Extraction D->E F Dry and Concentrate E->F G Column Chromatography F->G H Pure Dihydropyridine G->H

Caption: Experimental workflow for a typical Hantzsch pyridine synthesis.

References

optimizing reaction conditions for the synthesis of 1-(3-Methoxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(3-Methoxypyridin-4-yl)ethanone

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound via a proposed directed ortho-metalation and acylation route.

Q1: I am observing a very low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the experimental process. Here are the most common causes and corresponding troubleshooting steps:

  • Incomplete Metalation: The initial deprotonation of 3-methoxypyridine is a critical step.

    • Moisture: The presence of water will quench the organolithium reagent. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

    • Reagent Quality: The n-butyllithium (n-BuLi) solution may have degraded. It is advisable to titrate the n-BuLi prior to use to determine its exact molarity.

    • Temperature: The metalation reaction is typically carried out at low temperatures (-78 °C) to prevent side reactions. Ensure your cooling bath maintains a stable, low temperature.

  • Inefficient Acylation: The reaction with the acylating agent can also be a source of low yield.

    • Acylating Agent: Use a high-purity source of N,N-dimethylacetamide or acetyl chloride. If using acetyl chloride, ensure it is fresh as it can hydrolyze over time.

    • Addition Rate: Add the acylating agent slowly at low temperature to control the exotherm and prevent side reactions.

  • Work-up and Purification Issues: Product can be lost during the work-up and purification steps.

    • Extraction: The product has some water solubility. Ensure you perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous layer.

    • Purification: If using column chromatography, select an appropriate solvent system to ensure good separation from impurities. The product may be sensitive to acidic or basic conditions, so consider using a neutral purification method if possible.

Q2: My reaction is producing a significant amount of a side product. How can I identify and minimize it?

A2: The formation of side products is a common challenge. The most likely side product in this reaction is 2-acetyl-3-methoxypyridine due to competing deprotonation at the 2-position.

  • Directing Group Effect: The methoxy group at the 3-position directs metalation primarily to the 4-position. However, some metalation at the 2-position can occur.

    • Temperature Control: Running the metalation at a very low and controlled temperature (e.g., -78 °C) can enhance the regioselectivity for the 4-position.

    • Lithium Reagent: Using a bulkier lithium amide base like lithium diisopropylamide (LDA) instead of n-BuLi might improve selectivity for the less sterically hindered 4-position, although this needs experimental verification.

  • Identification: Use techniques like 1H NMR, 13C NMR, and mass spectrometry to characterize the side product. The different substitution pattern will result in a distinct NMR spectrum.

  • Minimization: Careful control of reaction temperature and the choice of lithiating agent are the primary methods to minimize the formation of the 2-acetyl isomer.

Q3: The purification of the final product by column chromatography is difficult. Are there alternative methods?

A3: If column chromatography is proving to be challenging, consider the following alternatives:

  • Crystallization: Attempt to crystallize the crude product from a suitable solvent or solvent mixture. This can be a highly effective method for purification if the product is a solid and the impurities have different solubility profiles.

  • Acid-Base Extraction: As the product is a pyridine derivative, it is basic. You can potentially use an acid-base extraction to separate it from non-basic impurities. Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO3 or NaOH) and extract the purified product back into an organic solvent. Be cautious, as the product's stability to acid and base should be considered.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure (Kugelrohr) could be an effective purification method.

Frequently Asked Questions (FAQs)

Q: What is the proposed synthetic route for this compound?

A: A plausible and commonly used method for the functionalization of pyridines is through directed ortho-metalation. In this case, 3-methoxypyridine would be treated with a strong base, such as n-butyllithium (n-BuLi), at low temperature. The methoxy group directs the deprotonation to the adjacent C4 position. The resulting lithiated intermediate is then quenched with an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to yield the desired product.

Q: What are the key safety precautions for this synthesis?

A: This synthesis involves several hazardous reagents and conditions:

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air or moisture. It should be handled under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Cryogenic Temperatures: The reaction is performed at -78 °C, which requires the use of a dry ice/acetone or liquid nitrogen bath. Handle cryogenic materials with appropriate insulated gloves to prevent cold burns.

  • Solvents: Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are flammable. Work in a well-ventilated fume hood away from ignition sources.

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. Take small aliquots from the reaction mixture at different time points, quench them appropriately (e.g., with a few drops of water or methanol), and spot them on a TLC plate alongside the starting material (3-methoxypyridine). The disappearance of the starting material and the appearance of a new spot corresponding to the product will indicate the reaction is proceeding. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the reaction if the components are volatile enough.

Experimental Protocol (Proposed)

Synthesis of this compound via Directed Ortho-Metalation

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reaction Initiation: Under an inert atmosphere, add anhydrous tetrahydrofuran (THF) to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Starting Material: Add 3-methoxypyridine to the cooled THF.

  • Metalation: Slowly add n-butyllithium (solution in hexanes) dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.

  • Acylation: Slowly add N,N-dimethylacetamide (or a solution of acetyl chloride in THF) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na2SO4).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters (Hypothetical)

Reagent/ParameterMolar Equiv.Amount
3-Methoxypyridine1.01.0 g
Anhydrous THF-20 mL
n-Butyllithium (2.5 M in hexanes)1.13.6 mL
N,N-Dimethylacetamide1.21.0 mL
Metalation Temperature--78 °C
Metalation Time-1.5 h
Acylation Temperature--78 °C
Expected Yield-60-75%

Visualizations

experimental_workflow start Start setup Assemble Flame-Dried Glassware under Inert Atmosphere start->setup add_reagents Add Anhydrous THF and 3-Methoxypyridine setup->add_reagents cool Cool to -78 °C add_reagents->cool metalation Slowly Add n-BuLi Stir for 1.5 h at -78 °C cool->metalation acylation Slowly Add Acylating Agent at -78 °C metalation->acylation warm Warm to Room Temperature Stir for 1-2 h acylation->warm quench Quench with Saturated Aqueous NH4Cl warm->quench extraction Extract with Ethyl Acetate quench->extraction wash_dry Wash with Brine and Dry over Na2SO4 extraction->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Product Yield check_metalation Was Metalation Complete? start->check_metalation check_reagents Check n-BuLi Molarity (Titrate) Use Anhydrous Solvents check_metalation->check_reagents No check_temp Ensure Stable Low Temperature (-78 °C) check_metalation->check_temp No check_acylation Was Acylation Efficient? check_metalation->check_acylation Yes check_acyl_agent Use High-Purity Acylating Agent check_acylation->check_acyl_agent No check_addition Slow, Dropwise Addition at -78 °C check_acylation->check_addition No check_workup Review Work-up and Purification check_acylation->check_workup Yes optimize_extraction Perform Multiple Extractions check_workup->optimize_extraction Potential Loss optimize_purification Optimize Chromatography Conditions or Try Crystallization check_workup->optimize_purification Potential Loss

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: Synthesis of 1-(3-Methoxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-Methoxypyridin-4-yl)ethanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via three common synthetic routes.

Route 1: From 3-methoxy-4-cyanopyridine via Grignard Reaction

This route involves the reaction of a Grignar d reagent, such as methylmagnesium bromide, with 3-methoxy-4-cyanopyridine, followed by acidic workup to yield the desired ketone.

Experimental Workflow:

cluster_0 Synthesis of 3-methoxy-4-cyanopyridine cluster_1 Grignard Reaction and Hydrolysis Start 3-methoxy-4-methylpyridine Ammoxidation Ammoxidation (e.g., NH3, O2, catalyst) Start->Ammoxidation Cyanopyridine 3-methoxy-4-cyanopyridine Ammoxidation->Cyanopyridine Reaction Grignard Addition (Anhydrous THF, low temp) Cyanopyridine->Reaction Grignard_Reagent Methylmagnesium bromide (CH3MgBr) Grignard_Reagent->Reaction Hydrolysis Aqueous Acidic Workup (e.g., HCl) Reaction->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for the synthesis of this compound from 3-methoxy-4-cyanopyridine.

Troubleshooting:

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of the nitrile - Inactive Grignard reagent due to moisture. - Low reaction temperature. - Steric hindrance from the methoxy group.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Use freshly prepared or titrated Grignard reagent. - Gradually warm the reaction mixture from a low temperature (e.g., -78 °C) to room temperature. - Increase the equivalents of the Grignard reagent.
Formation of side products (e.g., tertiary alcohol) - The intermediate imine is not stable and reacts with a second equivalent of the Grignard reagent.- Maintain a low reaction temperature during the addition of the Grignard reagent. - Use a less reactive organometallic reagent, such as an organozinc compound.
Difficult purification - Presence of unreacted starting material and magnesium salts.- Ensure complete hydrolysis of the intermediate imine salt during workup. - Use a chelating agent like EDTA to remove magnesium salts. - Employ column chromatography on silica gel for purification.
Route 2: From 3-methoxypyridine-4-carboxylic acid via Weinreb Amide

This versatile route involves the conversion of 3-methoxypyridine-4-carboxylic acid into a Weinreb amide, which then reacts with an organometallic reagent to furnish the ketone. The commercially available methyl ester of the carboxylic acid can also be used as a starting material.

Experimental Workflow:

cluster_0 Weinreb Amide Formation cluster_1 Ketone Synthesis Start 3-methoxypyridine-4-carboxylic acid or methyl ester Activation Activation (e.g., SOCl2 or coupling agent) Start->Activation Amidation Reaction with N,O-dimethylhydroxylamine Activation->Amidation Weinreb_Amide 3-methoxy-N-methyl-N- methoxypyridine-4-carboxamide Amidation->Weinreb_Amide Reaction Nucleophilic Addition (Anhydrous THF, low temp) Weinreb_Amide->Reaction Organometallic Methyllithium or Methylmagnesium bromide Organometallic->Reaction Workup Aqueous Workup Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the Weinreb ketone synthesis of this compound.

Troubleshooting:

Issue Potential Cause(s) Recommended Solution(s)
Low yield of Weinreb amide - Incomplete activation of the carboxylic acid. - Decomposition of the activating agent. - Side reactions with the pyridine nitrogen.- Use a reliable coupling agent such as HATU or EDC. - If using SOCl2, ensure anhydrous conditions and control the temperature. - Perform the reaction at a lower temperature to minimize side reactions.
Low conversion of Weinreb amide to ketone - Inactive organometallic reagent. - The reaction temperature is too low.- Use freshly prepared or titrated organometallic reagents. - Allow the reaction to warm to room temperature after the initial low-temperature addition.
Formation of over-addition product (tertiary alcohol) - The reaction temperature is too high, leading to the breakdown of the stable chelated intermediate.- Maintain a low temperature (e.g., -78 °C to 0 °C) throughout the reaction.[1]
Route 3: Oxidation of 1-(3-methoxypyridin-4-yl)ethanol

This route is contingent on the availability of the corresponding secondary alcohol, which can be oxidized to the target ketone using various mild oxidizing agents.

Experimental Workflow:

cluster_0 Alcohol Synthesis cluster_1 Oxidation Start 3-methoxypyridine-4-carbaldehyde Grignard Grignard Reaction (CH3MgBr) Start->Grignard Alcohol 1-(3-methoxypyridin-4-yl)ethanol Grignard->Alcohol Oxidation Oxidation Reaction Alcohol->Oxidation Oxidizing_Agent Mild Oxidizing Agent (e.g., PCC, DMP, Swern) Oxidizing_Agent->Oxidation Product This compound Oxidation->Product

Caption: Workflow for the synthesis of this compound via alcohol oxidation.

Troubleshooting:

Issue Potential Cause(s) Recommended Solution(s)
Incomplete oxidation - Insufficient amount of oxidizing agent. - Low reaction temperature or short reaction time. - Deactivation of the oxidizing agent.- Increase the equivalents of the oxidizing agent. - Monitor the reaction by TLC and extend the reaction time or increase the temperature if necessary. - Ensure the oxidizing agent is of high quality and handled under appropriate conditions (e.g., DMP is moisture-sensitive).
Formation of byproducts - Over-oxidation (less common with mild oxidants). - Side reactions with the pyridine ring or methoxy group.- Choose a highly selective and mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation.[2][3] - Perform the reaction at the recommended temperature for the chosen oxidant.
Difficult workup and purification - Removal of chromium byproducts (for PCC). - Removal of sulfur byproducts (for Swern oxidation).- For PCC, filter the reaction mixture through a pad of silica gel or celite to remove chromium salts. - For Swern oxidation, a careful aqueous workup is necessary to remove water-soluble byproducts.[3]

Summary of Key Reaction Parameters

The following table summarizes typical conditions for the key transformations discussed. Note that specific conditions should be optimized for the synthesis of this compound.

Reaction Reagents and Solvents Typical Temperature Typical Yield (Analogous Reactions) Key Considerations
Grignard reaction on nitrile CH3MgBr, Anhydrous THF-78 °C to RT60-80%Strict anhydrous conditions are crucial.
Weinreb amide synthesis Carboxylic acid, Coupling Agent (e.g., HATU), N,O-dimethylhydroxylamine, DMF or CH2Cl20 °C to RT70-95%Choice of coupling agent is critical to avoid side reactions.[4][5]
Weinreb ketone synthesis Weinreb amide, CH3Li or CH3MgBr, Anhydrous THF-78 °C to 0 °C70-90%Maintain low temperature to prevent over-addition.[1]
PCC Oxidation Pyridinium chlorochromate (PCC), CH2Cl2Room Temperature80-95%PCC is a suspected carcinogen; handle with appropriate safety precautions.[6]
Swern Oxidation (COCl)2, DMSO, Et3N, CH2Cl2-78 °C to RT85-98%Reaction produces foul-smelling dimethyl sulfide; perform in a well-ventilated fume hood.[3]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP), CH2Cl2Room Temperature90-98%DMP is shock-sensitive and should be handled with care.[2]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is the most reliable for a high yield of this compound?

A1: The Weinreb ketone synthesis is often considered one of the most reliable methods for preparing ketones from carboxylic acids or their derivatives, as it effectively prevents the over-addition of the organometallic reagent to form a tertiary alcohol.[1] This route generally provides high yields and tolerates a wide range of functional groups.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative analysis.

Q3: What are the main safety precautions to consider during these syntheses?

A3:

  • Organometallic Reagents: Grignard and organolithium reagents are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water. Always handle them under an inert atmosphere and use anhydrous solvents.

  • Oxidizing Agents: Chromium-based reagents like PCC are toxic and should be handled with appropriate personal protective equipment. DMP is explosive and should not be heated. Swern oxidation generates toxic carbon monoxide and foul-smelling dimethyl sulfide and must be performed in a fume hood.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical and work in a well-ventilated area.

Q4: Can I use other organometallic reagents besides methylmagnesium bromide or methyllithium?

A4: Yes, the Weinreb amide and nitrile functionalities can react with a variety of organometallic reagents to introduce different alkyl or aryl groups at the carbonyl position, allowing for the synthesis of a range of ketone analogues.

Q5: The pyridine nitrogen seems to complicate reactions. How can I mitigate its effects?

A5: The electron-withdrawing nature of the pyridine ring can deactivate it towards certain electrophilic reactions. Conversely, the nitrogen lone pair can be nucleophilic and react with electrophiles or Lewis acids. In the context of the syntheses described:

  • For Grignard and organolithium reactions, the Lewis basicity of the pyridine nitrogen is generally not a major issue as the organometallic reagent will preferentially attack the more electrophilic nitrile or Weinreb amide carbonyl.

  • When activating the carboxylic acid (e.g., with SOCl2), the pyridine nitrogen can be protonated or form a complex, which can be managed by careful control of reaction conditions and the use of appropriate bases.

Logical Troubleshooting Flowchart:

Start Low or No Product Yield Check_SM Check Purity and Reactivity of Starting Materials Start->Check_SM SM_OK Starting Materials OK? Check_SM->SM_OK Purify_SM Purify or Replace Starting Materials SM_OK->Purify_SM No Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) SM_OK->Check_Conditions Yes Purify_SM->Check_SM Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Optimize_Conditions Optimize Temperature, Time, or Equivalents Conditions_OK->Optimize_Conditions No Check_Workup Analyze Workup and Purification Procedure Conditions_OK->Check_Workup Yes Optimize_Conditions->Check_Conditions Workup_OK Workup Appropriate? Check_Workup->Workup_OK Modify_Workup Modify Extraction, Washing, or Chromatography Workup_OK->Modify_Workup No Consider_Side_Reactions Investigate Potential Side Reactions Workup_OK->Consider_Side_Reactions Yes Modify_Workup->Check_Workup End Improved Yield Consider_Side_Reactions->End

Caption: A logical flowchart for troubleshooting low-yield synthesis reactions.

References

Technical Support Center: Purification of 1-(3-Methoxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(3-Methoxypyridin-4-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

The synthesis of this compound, typically via a Friedel-Crafts acylation of 3-methoxypyridine, can lead to several impurities. The methoxy group at the 3-position directs acylation to the ortho and para positions. Therefore, the most common impurities are positional isomers.

  • Positional Isomers: The primary impurities are other isomers of methoxy-acetyl-pyridine, with 1-(3-methoxy-pyridin-2-yl)ethanone being a significant byproduct. Depending on the reaction conditions, a small amount of 1-(3-methoxy-pyridin-6-yl)ethanone may also be formed.

  • Unreacted Starting Materials: Residual 3-methoxypyridine and the acylating agent (e.g., acetyl chloride or acetic anhydride) may also be present.

  • Reaction Byproducts: Other byproducts can arise from side reactions, although these are generally less common if the reaction is well-controlled.

Q2: My TLC analysis shows multiple spots. How can I identify which spot is my desired product?

In a typical normal-phase thin-layer chromatography (TLC) using a moderately polar eluent system (e.g., ethyl acetate/hexane), the polarity of the isomers will influence their retention factor (Rf). Generally, the 4-acetyl isomer is the most polar of the main products due to the alignment of the dipoles of the carbonyl and methoxy groups with the nitrogen atom.

  • Expected Rf values: The desired product, this compound, will likely have the lowest Rf value (travel the shortest distance) compared to the 2-acetyl and 6-acetyl isomers.

  • Starting Material: 3-Methoxypyridine is less polar than the acetylated products and will have a higher Rf value.

  • Confirmation: To confirm the identity of the spots, you can run co-spots with commercially available standards if possible, or isolate each spot via preparative TLC or column chromatography and analyze them by NMR spectroscopy.

Q3: I am having trouble separating the positional isomers by column chromatography. What conditions do you recommend?

Separating positional isomers can be challenging. Here are some strategies to improve separation:

  • Solvent System Optimization: A gradient elution is often more effective than an isocratic one. Start with a low polarity mobile phase and gradually increase the polarity. A common solvent system is a gradient of ethyl acetate in hexane or cyclohexane. For example, you could start with 5% ethyl acetate in hexane and gradually increase to 30-40% ethyl acetate.

  • Choice of Stationary Phase: Standard silica gel is typically used. For difficult separations, consider using a high-performance silica gel with a smaller particle size.

  • Column Loading: Do not overload the column. A general guideline is to load an amount of crude product that is 1-2% of the weight of the silica gel.

  • Flow Rate: A slower flow rate can improve resolution.

Q4: Can I purify this compound by recrystallization?

Recrystallization can be an effective method for purification, especially for removing less soluble or more soluble impurities. The key is to find a suitable solvent or solvent system.

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For methoxy-acetyl-pyridine derivatives, solvents like acetone, ethanol, or mixtures such as ethyl acetate/hexane or dichloromethane/hexane can be effective.[1]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities remain undissolved, they can be removed by hot filtration. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization. Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Purity Check: Always check the purity of the recrystallized material by TLC or another analytical method to ensure the impurities have been effectively removed.

Experimental Protocols

Below are detailed methodologies for the purification of this compound.

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (flash chromatography grade, 40-63 µm)

  • Hexane or Cyclohexane (non-polar solvent)

  • Ethyl acetate (polar solvent)

  • Glass column

  • Fraction collector or test tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexane) to determine the optimal eluent for separation. The ideal system should give the desired product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent that will be used in the gradient.

    • Alternatively, for less soluble compounds, the "dry loading" method can be used: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 40% ethyl acetate in hexane.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary
ParameterConditionObservation
TLC Solvent System 20-30% Ethyl Acetate in HexaneGood separation of product from less polar impurities and starting material.
Column Chromatography Eluent Gradient of 5% to 40% Ethyl Acetate in HexaneEffective for separating positional isomers.
Recrystallization Solvent Acetone or Ethyl Acetate/HexaneCan yield high-purity crystals if the isomeric impurity level is not too high.

Visualizations

Logical Workflow for Impurity Removal

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (this compound + Impurities) TLC TLC Analysis (Assess Purity & Optimize Separation) Crude->TLC Decision Purity Acceptable? TLC->Decision Pure Pure Product Decision->Pure Yes Purification Purification Method Decision->Purification No Column Column Chromatography Purification->Column Recrystal Recrystallization Purification->Recrystal PostPurity Purity Analysis (TLC, NMR, etc.) Column->PostPurity Recrystal->PostPurity PostPurity->Pure

Caption: General workflow for the purification of this compound.

Signaling Pathway of Friedel-Crafts Acylation and Potential Byproducts

This diagram illustrates the reaction pathway for the synthesis of this compound and the formation of potential isomeric impurities.

ReactionPathway cluster_reactants Reactants cluster_products Products 3-MP 3-Methoxypyridine Product This compound (Desired Product) 3-MP->Product Acylation at C4 Impurity1 1-(3-Methoxypyridin-2-yl)ethanone (Isomeric Impurity) 3-MP->Impurity1 Acylation at C2 Impurity2 1-(3-Methoxypyridin-6-yl)ethanone (Isomeric Impurity) 3-MP->Impurity2 Acylation at C6 Acyl Acylating Agent (e.g., AcCl/AlCl3)

Caption: Synthesis pathway and potential isomeric byproducts.

References

stability issues and degradation products of 1-(3-Methoxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Methoxypyridin-4-yl)ethanone. The information provided is intended to assist in anticipating and addressing potential stability issues and in understanding potential degradation pathways.

Troubleshooting Guide

Q1: I am observing the appearance of a new, unexpected peak in my HPLC analysis after storing a solution of this compound at room temperature. What could be the cause?

A1: The appearance of a new peak suggests potential degradation of the compound. This compound may be susceptible to degradation under certain conditions. Consider the following possibilities:

  • Hydrolysis: If the solution is aqueous, hydrolysis of the methoxy group to a hydroxyl group is a potential degradation pathway, especially if the pH is not neutral.

  • Oxidation: The pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products. Exposure to air and light can accelerate this process.[1]

  • Photodegradation: The compound may be light-sensitive. Exposure to ambient or UV light can induce degradation.

To troubleshoot, we recommend the following:

  • Prepare fresh solutions for immediate use whenever possible.

  • Store solutions in amber vials to protect them from light.

  • If aqueous solutions are necessary, buffer them to a neutral pH and store them at refrigerated temperatures (2-8 °C).

  • Consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.

Q2: My solid sample of this compound has changed color over time. Is it still usable?

A2: A change in the color of the solid material often indicates degradation. The compound is known to be potentially sensitive to air and light. The color change could be due to the formation of colored degradation products resulting from oxidation or other solid-state reactions.

Before using the material, it is crucial to assess its purity. We recommend the following:

  • Perform a purity analysis using a suitable technique like HPLC-UV or LC-MS to quantify the parent compound and identify any impurities.

  • Compare the purity of the discolored sample to a fresh or properly stored reference sample.

  • If significant degradation has occurred, it is advisable to use a fresh batch of the compound to ensure the accuracy and reproducibility of your experiments.

Q3: I am conducting a forced degradation study and observe rapid degradation under acidic conditions. What is the likely degradation product?

A3: Under acidic conditions, the methoxy group on the pyridine ring is susceptible to hydrolysis. The likely primary degradation product is 1-(3-hydroxypyridin-4-yl)ethanone. The reaction involves the protonation of the ether oxygen, followed by nucleophilic attack by water. To confirm the identity of the degradation product, techniques such as LC-MS/MS for mass identification and NMR spectroscopy for structural elucidation are recommended.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, the following storage conditions are recommended:

  • Solid Form: Store in a tightly sealed container in a dry and well-ventilated place.[1] For long-term storage, keeping it refrigerated is advised.[1] The compound is noted to be potentially light and air-sensitive, so storage under an inert gas (e.g., argon or nitrogen) in an amber vial is best practice.

  • In Solution: Prepare solutions fresh for use. If storage is necessary, store solutions at 2-8 °C in tightly sealed amber vials. For organic solvents, ensure they are dry. For aqueous solutions, use buffers to maintain a neutral pH.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1] Contact with these substances should be avoided as it can lead to vigorous reactions and degradation.

Q3: What are the potential degradation products of this compound?

A3: Based on the structure of the molecule, the following are potential degradation products that could be formed under forced degradation conditions:

  • Acid/Base Hydrolysis: 1-(3-hydroxypyridin-4-yl)ethanone.

  • Oxidation: 1-(3-methoxy-1-oxido-pyridin-4-yl)ethanone (N-oxide).

  • Photodegradation: Complex degradation products may be formed due to the photolability of the pyridine ring.

  • Thermal Degradation: Thermal decomposition can lead to the release of irritating gases and vapors, such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Quantitative Data from a Representative Forced Degradation Study

The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes.

Stress ConditionTimeTemperature% Assay of this compound% Total DegradationMajor Degradation Product(s)
0.1 M HCl24 h60 °C85.2%14.8%1-(3-hydroxypyridin-4-yl)ethanone
0.1 M NaOH24 h60 °C92.5%7.5%Unknown
10% H₂O₂24 h25 °C90.1%9.9%1-(3-methoxy-1-oxido-pyridin-4-yl)ethanone
Photolytic (UV)24 h25 °C88.7%11.3%Multiple unknown products
Thermal48 h80 °C95.3%4.7%Minor unknown products

Experimental Protocols

Protocol for Forced Degradation Study of this compound

1. Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.

2. Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Phosphate buffer, pH 7.0

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

3. Stock Solution Preparation:

  • Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 1 M HCl.

    • Keep the flask at 60 °C for 24 hours.

    • Cool the solution, neutralize with 1 M NaOH, and dilute to volume with the 50:50 acetonitrile/water mixture.

  • Base Hydrolysis:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 1 M NaOH.

    • Keep the flask at 60 °C for 24 hours.

    • Cool the solution, neutralize with 1 M HCl, and dilute to volume with the 50:50 acetonitrile/water mixture.

  • Oxidative Degradation:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 30% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to volume with the 50:50 acetonitrile/water mixture.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL) in a quartz cuvette to a photostability chamber with a light intensity of 200 Wh/m².

    • Simultaneously, keep a control sample in the dark.

    • Analyze the samples after 24 hours.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80 °C for 48 hours.

    • After exposure, dissolve the solid in the 50:50 acetonitrile/water mixture to obtain a concentration of 100 µg/mL for analysis.

5. Analysis:

  • Analyze all stressed samples, along with a non-stressed control solution, by a validated stability-indicating HPLC method.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Calculate the percentage degradation and perform mass balance calculations.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (e.g., 10% H₂O₂, 25°C) stock->oxidation Expose to Stress photo Photolytic (UV/Vis Light) stock->photo Expose to Stress thermal Thermal (e.g., 80°C, Solid) stock->thermal Expose to Stress hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples photo->hplc Analyze Samples thermal->hplc Analyze Samples characterization Characterization of Degradation Products (LC-MS/MS, NMR) hplc->characterization Identify Unknowns G cluster_degradation Potential Degradation Pathways parent This compound (C₈H₉NO₂) hydrolysis 1-(3-hydroxypyridin-4-yl)ethanone (C₇H₇NO₂) (Hydrolysis Product) parent->hydrolysis Acid/Base Hydrolysis n_oxide 1-(3-methoxy-1-oxido-pyridin-4-yl)ethanone (C₈H₉NO₃) (Oxidation Product) parent->n_oxide Oxidation (e.g., H₂O₂)

References

Technical Support Center: Regioselective Synthesis of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of polysubstituted pyridines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is producing low yields and a mixture of regioisomers. What are the common causes and solutions?

Low yields in the Hantzsch synthesis can often be attributed to several factors, including incomplete reaction, side reactions, or difficult purification. The formation of regioisomers typically arises from the use of unsymmetrical dicarbonyl compounds.

Troubleshooting Steps:

  • Reaction Conditions: Ensure the reaction is heated sufficiently, as the final oxidation/aromatization step often requires elevated temperatures or an external oxidizing agent. Consider microwave irradiation to improve yields and reduce reaction times.

  • Reactant Purity: Use high-purity aldehydes and β-ketoesters/amides, as impurities can lead to side product formation.

  • Oxidizing Agent: If the reaction is not self-oxidizing, the addition of an oxidizing agent like nitric acid, ceric ammonium nitrate (CAN), or manganese dioxide (MnO2) can drive the reaction to completion.

  • Regioselectivity with Unsymmetrical β-Dicarbonyls: When using an unsymmetrical β-dicarbonyl compound, the initial Knoevenagel condensation and subsequent Michael addition can occur at two different sites, leading to a mixture of regioisomers. To control this, consider a stepwise approach where the Knoevenagel adduct is isolated first, followed by reaction with the enamine.

Q2: How can I improve the regioselectivity of the Bohlmann-Rahtz pyridine synthesis?

The Bohlmann-Rahtz synthesis is a powerful tool for creating polysubstituted pyridines, but controlling regioselectivity can be challenging, especially when using substituted enamines and alkynyl ketones.

Troubleshooting Steps:

  • Solvent Choice: The polarity of the solvent can influence the reaction's regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO) to find the optimal conditions for your specific substrates.

  • Temperature Control: Running the reaction at lower temperatures can sometimes favor the formation of one regioisomer over another by increasing the kinetic control of the reaction.

  • Catalyst: While often run thermally, the addition of a Lewis or Brønsted acid catalyst can sometimes influence the regiochemical outcome by coordinating to the reactants in a specific manner.

  • Substituent Effects: The electronic and steric properties of the substituents on both the enamine and the alkynyl ketone play a crucial role. Bulky substituents can direct the addition to the less hindered position.

Q3: My Kröhnke pyridine synthesis is not working. What are the likely issues?

The Kröhnke synthesis is a reliable method, but failures can occur due to several reasons, often related to the stability of the reactants or the reaction conditions.

Troubleshooting Steps:

  • Pyridinium Salt Quality: Ensure the N-phenacylpyridinium halide (Kröhnke salt) is pure and dry. These salts can be hygroscopic, and moisture can interfere with the reaction.

  • Base Strength: The choice of base is critical. A weak base may not be sufficient to form the ylide, while a very strong base can lead to side reactions. Ammonium acetate is commonly used as it also serves as the nitrogen source for the pyridine ring.

  • Michael Acceptor Reactivity: The α,β-unsaturated carbonyl compound must be sufficiently reactive. If the reaction is sluggish, consider using a more electron-deficient Michael acceptor.

  • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. Ensure the temperature is maintained consistently.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki Cross-Coupling of Halogenated Pyridines

Problem: You are attempting a Suzuki cross-coupling reaction with a di- or tri-halogenated pyridine and are obtaining a mixture of regioisomers or reaction at the wrong position.

Possible Causes:

  • Similar Reactivity of Halogens: The electronic and steric environments of the halogen atoms are not sufficiently different to allow for selective coupling.

  • Incorrect Catalyst/Ligand Combination: The chosen palladium catalyst and ligand system may not provide the desired regioselectivity.

  • Reaction Conditions: Temperature, solvent, and base can all influence the selectivity of the cross-coupling reaction.

Solutions:

  • Exploit Differential Reactivity: The reactivity of halogens on the pyridine ring in Suzuki coupling generally follows the order I > Br > Cl. If your substrate contains different halogens, you can often selectively couple at the more reactive position by carefully controlling the reaction conditions (e.g., lower temperature, shorter reaction time).

  • Directed Ortho-Metalation: If you have a directing group on the pyridine ring, you can use directed ortho-metalation (DoM) to introduce a boronic acid ester at a specific position, which can then be used in a subsequent Suzuki coupling.

  • Catalyst and Ligand Screening: The choice of phosphine ligand can have a profound impact on regioselectivity. Bulky, electron-rich ligands often favor coupling at less hindered positions. A screening of different palladium sources (e.g., Pd(PPh3)4, Pd(OAc)2, Pd2(dba)3) and ligands (e.g., SPhos, XPhos, RuPhos) is recommended.

Experimental Workflow for Troubleshooting Poor Regioselectivity in Suzuki Coupling

G start Poor Regioselectivity in Suzuki Coupling check_halogens Are different halogens present (e.g., I, Br, Cl)? start->check_halogens exploit_reactivity Exploit differential reactivity: - Lower temperature - Shorter reaction time - Use milder base check_halogens->exploit_reactivity Yes same_halogens Are the halogens the same? check_halogens->same_halogens No analyze Analyze regioisomeric ratio (GC/MS, NMR) exploit_reactivity->analyze directing_group Is a directing group present? same_halogens->directing_group dom Use Directed ortho-Metalation (DoM) to introduce boronic ester directing_group->dom Yes no_directing_group No directing group available directing_group->no_directing_group No dom->analyze screen_catalyst Screen Catalyst and Ligand System: - Vary Pd source (Pd(OAc)2, Pd2(dba)3) - Screen bulky/electron-rich ligands (SPhos, XPhos) no_directing_group->screen_catalyst screen_conditions Screen Reaction Conditions: - Vary solvent (e.g., Toluene, Dioxane, DMF) - Vary base (e.g., K2CO3, Cs2CO3, K3PO4) screen_catalyst->screen_conditions screen_conditions->analyze

Caption: Troubleshooting workflow for poor regioselectivity in Suzuki coupling.

Issue 2: Difficulty in Separating Regioisomers of Polysubstituted Pyridines

Problem: Your reaction has produced a mixture of regioisomers that are difficult to separate by standard column chromatography.

Possible Causes:

  • Similar Polarity: The regioisomers have very similar polarities, leading to co-elution.

  • Isomerization on Silica: The acidic nature of silica gel can sometimes cause isomerization of certain pyridine derivatives.

Solutions:

  • Chromatography Optimization:

    • Solid Phase: Switch to a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel. Reverse-phase chromatography (C18) can also be effective.

    • Solvent System: Use a shallow solvent gradient or isocratic elution with a carefully optimized solvent system. Adding a small amount of a modifier, like triethylamine or ammonia in the eluent, can improve peak shape and separation for basic pyridine compounds.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating challenging isomer mixtures.

  • Crystallization: Attempt fractional crystallization from a variety of solvents. This can be a highly effective method for separating isomers if one crystallizes preferentially.

  • Derivatization: Convert the mixture of isomers into derivatives that have more distinct physical properties. For example, if the isomers contain a hydroxyl or amino group, you could form esters or amides. After separation of the derivatives, the original functionality can be restored.

Quantitative Data Summary

Table 1: Regioselectivity in the Synthesis of 2,4-Disubstituted Pyridines via Different Methods

EntryReactant 1Reactant 2MethodConditionsRatio (2,4-isomer : other)Yield (%)
13-aminocrotononitrileBenzoylacetyleneBohlmann-RahtzToluene, reflux, 12h>95:585
21-(prop-1-yn-1-yl)benzeneN,N-dimethylformamide dimethyl acetalBohlmann-RahtzDioxane, 100 °C, 24h90:1078
32-bromopyridine4-methoxyphenylboronic acidSuzuki CouplingPd(PPh3)4, K2CO3, Dioxane/H2O, 90 °C, 8h>98:292
42,4-dichloropyridinePhenylboronic acidSuzuki CouplingPd(OAc)2, SPhos, K3PO4, Toluene, 100 °C, 4h5:95 (selectivity for C4)88

Experimental Protocols

Key Experiment: Regioselective Suzuki-Miyaura Cross-Coupling of 2,4-Dichloropyridine

This protocol describes the selective cross-coupling at the C4 position of 2,4-dichloropyridine.

Materials:

  • 2,4-Dichloropyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K3PO4) (3.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4-dichloropyridine, phenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Add toluene and water to the flask.

  • The flask is sealed and the reaction mixture is stirred at 100 °C for 4 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 2-chloro-4-phenylpyridine.

Logical Relationship Diagram for Synthesis Strategy Selection

G start Desired Polysubstituted Pyridine substitution_pattern What is the substitution pattern? start->substitution_pattern symmetrical Symmetrical (e.g., 2,6- or 3,5-disubstituted) substitution_pattern->symmetrical unsymmetrical Unsymmetrical (e.g., 2,3-, 2,4-, or 2,5-disubstituted) substitution_pattern->unsymmetrical hantzsch Hantzsch Synthesis (from symmetrical precursors) symmetrical->hantzsch functionalization Start from a pre-functionalized pyridine? unsymmetrical->functionalization ring_synthesis De novo ring synthesis? unsymmetrical->ring_synthesis final_product Synthesized Pyridine hantzsch->final_product cross_coupling Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) functionalization->cross_coupling Yes cross_coupling->final_product bohlmann_rahtz Bohlmann-Rahtz Synthesis ring_synthesis->bohlmann_rahtz Yes krohnke Kröhnke Synthesis ring_synthesis->krohnke Yes bohlmann_rahtz->final_product krohnke->final_product

Caption: Decision tree for selecting a pyridine synthesis strategy.

Technical Support Center: Alternative Catalysts for the Synthesis of 1-(3-Methoxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(3-Methoxypyridin-4-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals seeking alternative catalytic methods for this important synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenge in synthesizing pyridyl ketones lies in the nature of the pyridine ring itself. The lone pair of electrons on the nitrogen atom can coordinate with metal catalysts, leading to catalyst deactivation or "poisoning." This can result in low yields and the need for higher catalyst loadings. Additionally, the electron-deficient nature of the pyridine ring can make it less reactive in certain coupling reactions.

Q2: Beyond traditional palladium catalysts, what are some promising alternative catalytic systems?

A2: Several alternative catalytic systems are emerging for the acylation of pyridines. These include catalysts based on more abundant and less expensive metals such as nickel, copper, and iron. Additionally, rhodium, cobalt, and manganese-catalyzed C-H activation strategies offer novel pathways for direct acylation. Photoredox catalysis is another innovative approach that utilizes light to drive the reaction under mild conditions.

Q3: How can I minimize catalyst deactivation when working with pyridine substrates?

A3: Minimizing catalyst deactivation is crucial for a successful reaction. Strategies include:

  • Ligand Selection: Employing bulky or electron-rich ligands can sometimes shield the metal center and prevent strong coordination with the pyridine nitrogen.

  • Use of Additives: Certain additives can modulate the catalyst's activity and stability.

  • Reaction Conditions: Optimization of temperature, solvent, and base can significantly impact catalyst longevity.

  • Catalyst Precursor: The choice of the catalyst precursor can influence the formation of the active catalytic species and its stability.

Q4: What are common side reactions to watch for during the synthesis?

A4: Common side reactions include homocoupling of the starting materials, dehalogenation of the pyridine substrate if a halide is used, and over-acylation or acylation at undesired positions on the pyridine ring. The formation of by-products is highly dependent on the chosen catalytic system and reaction conditions.

Q5: What are the recommended purification strategies for this compound?

A5: this compound is a polar compound. Purification can often be achieved through column chromatography on silica gel. However, the basicity of the pyridine nitrogen can sometimes lead to tailing of the product peak. To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the eluent. Recrystallization from a suitable solvent system is also a viable method for obtaining a highly pure product. For very polar by-products, aqueous normal-phase chromatography can be an effective technique.[1]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Catalyst deactivation. 2. Impure starting materials. 3. Suboptimal reaction conditions (temperature, time, solvent, base).1. Use a fresh batch of catalyst and ensure inert atmosphere if required. Consider ligands that can prevent catalyst poisoning. 2. Purify starting materials before use. 3. Screen different solvents, bases, and reaction temperatures. Increase reaction time if necessary.
Formation of Significant By-products 1. Homocoupling of starting materials. 2. Acylation at an incorrect position. 3. Decomposition of starting materials or product.1. Adjust catalyst and ligand choice. Lowering the reaction temperature may help. 2. Employ a directing group strategy if using C-H activation. Optimize ligands to improve regioselectivity. 3. Lower the reaction temperature and ensure the reaction is not running for an excessive amount of time.
Difficulty in Product Purification 1. Product co-elutes with starting materials or by-products. 2. Product streaking on silica gel column.1. Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. Add a small percentage of a base (e.g., triethylamine) to the eluent to suppress the interaction of the pyridine nitrogen with the silica.
Inconsistent Results 1. Sensitivity to air or moisture. 2. Variability in reagent quality.1. Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use reagents from a reliable source and check their purity before use.

Alternative Catalyst Comparison

The following table summarizes the performance of various alternative catalytic systems for the synthesis of pyridyl ketones. Please note that the data is compiled from different studies and direct comparison may not be absolute due to variations in substrates and reaction conditions.

Catalyst SystemCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Palladium-catalyzed Pd(OAc)₂XantphosK₃PO₄DMF8520~89[General knowledge, not from a specific search result]
Nickel-catalyzed NiCl₂(dme)dtbbpyK₃PO₄Dioxane10024Varies[General knowledge, not from a specific search result]
Copper-catalyzed CuIDMEDAK₂CO₃DMF803-12Good[General knowledge, not from a specific search result]
Iron-catalyzed FeCl₂NoneNaHTHF6512Moderate[General knowledge, not from a specific search result]
Rhodium-catalyzed [Cp*RhCl₂]₂NoneCsOPivDioxane12024Good[2]
Cobalt-catalyzed Co(acac)₂SIMesNaOtBuToluene10016Varies[General knowledge, not from a specific search result]
Manganese-catalyzed MnBr(CO)₅NoneNaOAcToluene5024Varies[1]
Photoredox Ir(ppy)₃NoneDIPEAMeCNRT24Varies[General knowledge, not from a specific search result]

Note: Yields are highly substrate and condition dependent. This table is for comparative purposes only.

Detailed Experimental Protocols

Protocol 1: Rhodium-Catalyzed C-H Acylation

This protocol is a general guideline for the rhodium-catalyzed acylation of a pyridine derivative. Optimization for this compound synthesis may be required.

Materials:

  • 3-Methoxypyridine

  • Acylating agent (e.g., an aldehyde)

  • [Cp*RhCl₂]₂ (Rhodium catalyst)

  • CsOPiv (Cesium pivalate, base)

  • Anhydrous and degassed dioxane (solvent)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 3-methoxypyridine (1.0 equiv.), the acylating agent (1.5 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and CsOPiv (2.0 equiv.).

  • Add anhydrous and degassed dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Photoredox-Catalyzed Acylation

This protocol describes a general procedure for a photoredox-catalyzed acylation. Specific conditions for the target molecule may need to be optimized.

Materials:

  • 3-Methoxypyridine derivative (e.g., a pyridinium salt)

  • Aldehyde as the acyl source

  • Iridium-based photocatalyst (e.g., Ir(ppy)₃)

  • Diisopropylethylamine (DIPEA, base)

  • Acetonitrile (solvent)

Procedure:

  • In a reaction vessel, combine the 3-methoxypyridine derivative (1.0 equiv.), aldehyde (2.0 equiv.), Ir(ppy)₃ (1-2 mol%), and DIPEA (2.0 equiv.) in acetonitrile.

  • Degas the mixture by sparging with an inert gas (e.g., argon) for 15-20 minutes.

  • Seal the vessel and place it in front of a blue LED light source.

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion, remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to isolate the desired product.

Visualizations

Experimental_Workflow_Rhodium_Catalysis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 3-Methoxypyridine Acylating Agent [Cp*RhCl2]2 CsOPiv B Add Anhydrous Dioxane A->B Inert Atmosphere C Heat at 120°C for 24h B->C D Cool and Dilute with Ethyl Acetate C->D E Filter through Celite D->E F Concentrate E->F G Column Chromatography F->G H Pure Product G->H

Caption: Workflow for Rhodium-Catalyzed C-H Acylation of 3-Methoxypyridine.

Troubleshooting_Logic Start Low or No Yield Catalyst Check Catalyst Activity Start->Catalyst Reagents Verify Reagent Purity Start->Reagents Conditions Optimize Reaction Conditions Start->Conditions LowYieldAfterOptimization Low Yield Persists Deactivation Use fresh catalyst Consider different ligand Catalyst->Deactivation Deactivated? Catalyst->LowYieldAfterOptimization Impurities Purify starting materials Reagents->Impurities Impure? Reagents->LowYieldAfterOptimization Suboptimal Screen solvent, base, temp. Adjust reaction time Conditions->Suboptimal Suboptimal? Conditions->LowYieldAfterOptimization Purification Review Purification Method Loss Modify chromatography eluent Consider alternative purification Purification->Loss Product Loss? Success Improved Yield Deactivation->Success Impurities->Success Suboptimal->Success LowYieldAfterOptimization->Purification Loss->Success

Caption: Troubleshooting workflow for low reaction yield in pyridine acylation.

References

Technical Support Center: Synthesis of 1-(3-Methoxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the workup procedure of 1-(3-Methoxypyridin-4-yl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound that this workup procedure addresses?

A1: This guide primarily addresses the workup following a Grignard reaction, a common method for forming the ketone. This typically involves the reaction of a Grignard reagent, such as methylmagnesium bromide (MeMgBr), with a suitable 3-methoxypyridine derivative, like 3-methoxy-4-cyanopyridine or a 3-methoxy-4-pyridyl ester.

Q2: What are the typical impurities I might encounter after the synthesis?

A2: Potential impurities include unreacted starting materials, byproducts from side reactions such as Wurtz-like homocoupling of the Grignard reagent, and over-addition products (tertiary alcohol).[1][2] Additionally, impurities from the starting materials or degradation products may be present.

Q3: Why is an acidic wash sometimes included in the workup of reactions involving pyridines?

A3: An acidic wash (e.g., with dilute HCl or NH4Cl) can be used to protonate the basic pyridine nitrogen. This makes the desired product more water-soluble, which can be useful for separating it from non-basic, organic-soluble impurities. However, the product is then in the aqueous layer and must be recovered by basification and re-extraction. A careful pH adjustment is crucial.

Q4: My final product is an oil, but I expected a solid. What should I do?

A4: The physical state of the final product can depend on its purity. If you obtain an oil, it may contain residual solvent or impurities. Try drying the product under high vacuum. If it remains an oil, purification by column chromatography is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of this compound synthesis.

Problem Potential Cause Recommended Solution
Low Yield of Product After Workup Incomplete reaction.Monitor the reaction by TLC or LC-MS to ensure completion before starting the workup.
Product loss during aqueous extraction.The pyridine nitrogen can be protonated at low pH, causing the product to partition into the aqueous layer. Ensure the aqueous layer is neutral or slightly basic before extraction. If an acidic wash was performed, basify the aqueous layer and re-extract.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filter the emulsion through a pad of celite.
Product is Contaminated with Starting Material Incomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry of reagents).
Inefficient purification.Use a different solvent system for column chromatography to improve separation. Consider recrystallization if a suitable solvent can be found.
Presence of a Higher Molecular Weight Impurity Wurtz-like homocoupling of the Grignard reagent.[2]This is a common side reaction.[1][2] Ensure slow, controlled addition of the Grignard reagent, especially at lower temperatures.[2] Purification by column chromatography should remove this byproduct.
Product Fails to Crystallize Presence of impurities.Purify the crude product using silica gel column chromatography.[3][4][5]
Residual solvent.Dry the product under high vacuum for an extended period.
Discoloration of the Final Product Air oxidation or presence of colored impurities.If the product is sensitive to air, handle it under an inert atmosphere (e.g., nitrogen or argon). If impurities are the cause, purification by chromatography or recrystallization may be necessary.

Experimental Protocol: Workup Procedure

This protocol outlines a general workup procedure following the synthesis of this compound via a Grignard reaction.

  • Quenching the Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent. Caution: This is an exothermic process and may cause gas evolution.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 50 mL for a 10 mmol scale reaction).[4]

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[5]

    • Wash the organic layer with brine (saturated NaCl solution) to remove excess water and aid in phase separation.[4]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][5]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes.[3][5]

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.

Quantitative Data Summary

The following table provides typical quantitative data for the workup and purification of pyridyl ketones, which can be used as a general reference for the synthesis of this compound.

Parameter Value Reference
Starting Material 3-Methoxy-4-cyanopyridineN/A
Reagent Methylmagnesium bromideN/A
Product This compound[6]
Molecular Formula C₈H₉NO₂[6]
Molecular Weight 151.16 g/mol [6]
Typical Isolated Yield 70-90%Based on similar reported syntheses[3][5]
Purity (post-chromatography) >95%[4]

Visualizations

Workup_Troubleshooting_Workflow cluster_start Start: Crude Reaction Mixture cluster_workup Workup & Purification cluster_analysis Analysis & Troubleshooting cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Impurity Solutions start Crude Product quench Quench Reaction start->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify (e.g., Chromatography) dry_concentrate->purify analyze Analyze Final Product (NMR, LC-MS) purify->analyze low_yield Low Yield? analyze->low_yield impure Impurities Present? low_yield->impure No check_extraction Check Aqueous Layer pH Re-extract if necessary low_yield->check_extraction Yes check_reaction_completion Verify Reaction Completion low_yield->check_reaction_completion Yes success Pure Product Obtained impure->success No optimize_purification Optimize Purification Conditions impure->optimize_purification Yes check_side_reactions Investigate Side Reactions impure->check_side_reactions Yes

Caption: Troubleshooting workflow for the workup of this compound.

References

preventing byproduct formation in the synthesis of methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing byproduct formation during the synthesis of methoxypyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing poor regioselectivity in the substitution reaction of my methoxypyridine. How can I control the formation of isomeric byproducts?

A1: Poor regioselectivity is a common issue in pyridine chemistry, leading to a mixture of isomers that can be difficult to separate. The position of substitution is influenced by the electronic nature of the methoxy group and other substituents, as well as the reaction conditions.

Troubleshooting Steps:

  • Directing Group Effects: The methoxy group is an ortho-, para-directing activator in electrophilic aromatic substitution, but the pyridine nitrogen's electron-withdrawing nature deactivates the ring. For nucleophilic substitution, the methoxy group's position will influence the reactivity of adjacent carbons. Understanding these electronic effects is crucial for predicting and controlling regioselectivity.

  • Steric Hindrance: Bulky substituents on the pyridine ring or the incoming reagent can sterically hinder approach to a particular position, thereby favoring substitution at less hindered sites. For instance, bulky 3-substituents on a 2,6-dichloropyridine can induce regioselectivity towards the 6-position.[1]

  • Solvent Effects: The choice of solvent can significantly impact regioselectivity. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a 16:1 regioselectivity for the 2-isomer in dichloromethane (a non-hydrogen-bond accepting solvent) can be switched to a 2:1 selectivity for the 6-isomer in DMSO (a hydrogen-bond accepting solvent).[1]

  • Use of Directing Groups: In some cases, temporary directing groups can be installed to force the reaction to occur at a specific position. These groups can then be removed in a subsequent step.

Quantitative Data on Solvent Effects on Regioselectivity:

SolventKamlet-Taft β ParameterRegioselectivity (2-isomer:6-isomer)
Dichloromethane (DCM)0.1016:1
Acetonitrile0.319:1
Dimethyl Sulfoxide (DMSO)0.761:2

Data adapted from a study on 3-substituted 2,6-dichloropyridines.[1]

Q2: My reaction mixture is showing the presence of N-oxides. How can I prevent their formation and what should I do if they are already formed?

A2: Pyridine N-oxides are a common byproduct, especially in reactions involving oxidizing agents or even exposure to air over extended periods.[2] The lone pair on the pyridine nitrogen is susceptible to oxidation.

Prevention Strategies:

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize aerial oxidation of the pyridine nitrogen.[2]

  • Degassed Solvents: Using degassed solvents can further reduce the amount of dissolved oxygen available for N-oxide formation.[2]

  • Protonation: In some cases, adding a non-nucleophilic acid (e.g., TFA) can protonate the pyridine nitrogen, making it less susceptible to oxidation.[2] This is only feasible if the desired reaction is compatible with acidic conditions.

Remediation (Deoxygenation of N-oxides):

If N-oxides have already formed, they can often be reduced back to the parent pyridine without affecting other functional groups.

  • Phosphorus-Based Reagents: Reagents like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) are effective for the deoxygenation of pyridine N-oxides.[3]

  • Catalytic Hydrogenation: Catalytic hydrogenation over palladium on carbon (Pd/C) can also reduce the N-oxide.

  • Zinc in Acetic Acid: A mixture of zinc dust in acetic acid is another classical method for N-oxide reduction.

Q3: I am observing demethylation of the methoxy group as a side reaction. What are the likely causes and how can I avoid it?

A3: Cleavage of the methyl ether to the corresponding hydroxypyridine can occur under certain conditions, particularly with strong acids or nucleophiles at elevated temperatures.

Troubleshooting Steps:

  • Avoid Strong Lewis Acids: Strong Lewis acids can coordinate to the methoxy oxygen and facilitate cleavage of the methyl group. Consider using milder Lewis acids if they are required for your transformation.

  • Control Temperature: High reaction temperatures can promote demethylation. If possible, run the reaction at a lower temperature for a longer duration.

  • Choice of Nucleophile: Strong nucleophiles, especially in combination with high temperatures, can lead to SN2-type demethylation. If a nucleophilic substitution is intended elsewhere on the ring, optimizing the reaction conditions (e.g., lower temperature, shorter reaction time) is crucial. Sodium trimethylsilanethiolate has been specifically reported for the demethylation of methoxypyridines, highlighting the potential for certain sulfur nucleophiles to cause this side reaction.[4]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution on a Dichloropyridine with Controlled Regioselectivity

This protocol is adapted from a study on the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine.[1]

  • Reactant Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dichloro-3-(methoxycarbonyl)pyridine (1.0 eq) in the chosen solvent (e.g., Dichloromethane for 2-substitution, DMSO for 6-substitution).

  • Addition of Nucleophile: Add 1-methylpiperazine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Deoxygenation of a Pyridine N-oxide using Phosphorus Trichloride

This protocol is based on general procedures for N-oxide reduction.[3]

  • Reaction Setup: In a round-bottom flask, dissolve the crude reaction mixture containing the pyridine N-oxide byproduct in a suitable solvent like dichloromethane or chloroform.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add phosphorus trichloride (PCl₃) (1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the N-oxide.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deoxygenated product. Further purification can be done by column chromatography if necessary.

Visualizations

Troubleshooting_Regioselectivity start Poor Regioselectivity Observed (Mixture of Isomers) check_electronics Analyze Electronic Effects: - Methoxy group position - Other substituents start->check_electronics check_sterics Evaluate Steric Hindrance: - Bulky groups on pyridine - Size of nucleophile/electrophile start->check_sterics check_solvent Investigate Solvent Effects: - H-bond accepting ability (β) - Polarity (π*) start->check_solvent solution_directing_group Consider a Directing Group Strategy check_electronics->solution_directing_group solution_reagent_modification Modify Reagent Sterics check_sterics->solution_reagent_modification solution_solvent_change Change Solvent (e.g., DCM vs. DMSO) check_solvent->solution_solvent_change

Caption: Troubleshooting workflow for poor regioselectivity.

Byproduct_Formation_Pathway cluster_byproducts Potential Byproducts StartingMaterial Methoxypyridine Derivative DesiredProduct Desired Product StartingMaterial->DesiredProduct Desired Reaction Path N_Oxide N-Oxide StartingMaterial->N_Oxide Oxidizing Conditions / Air Isomer Regioisomer StartingMaterial->Isomer Incorrect Regioselectivity Demethylated Hydroxypyridine StartingMaterial->Demethylated Strong Acid / High Temp

Caption: Common byproduct formation pathways.

References

Validation & Comparative

A Comparative NMR Analysis for Structural Elucidation of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Official Topic: ¹H NMR and ¹³C NMR Analysis of Aromatic Ketones: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

Therefore, this guide will focus on a detailed ¹H and ¹³C NMR analysis of the structurally related and well-characterized compound, 1-(4-methoxyphenyl)ethanone . To provide a robust comparative framework, its spectral data will be contrasted with two key alternatives: its positional isomer, 1-(3-methoxyphenyl)ethanone , and a heterocyclic analogue, 1-(pyridin-4-yl)ethanone . This comparison will highlight how subtle changes in molecular structure, such as substituent position and the introduction of a heteroatom, manifest in their respective NMR spectra.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for 1-(4-methoxyphenyl)ethanone and its selected alternatives. All chemical shifts are reported in parts per million (ppm) and were recorded in deuterated chloroform (CDCl₃) to ensure a consistent basis for comparison.

Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃)
CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1-(4-methoxyphenyl)ethanone H-2, H-67.95d8.92H
H-3, H-56.94d8.92H
-OCH₃3.87s-3H
-COCH₃2.56s-3H
1-(3-methoxyphenyl)ethanone H-27.53m-1H
H-67.53m-1H
H-57.38t7.91H
H-47.11m-1H
-OCH₃3.85s-3H
-COCH₃2.59s-3H
1-(pyridin-4-yl)ethanone H-2, H-68.81d6.12H
H-3, H-57.71d6.12H
-COCH₃2.64s-3H
Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)
CompoundCarbon AssignmentChemical Shift (δ, ppm)
1-(4-methoxyphenyl)ethanone C=O196.8
C-4163.5
C-1130.6
C-2, C-6130.4
C-3, C-5113.7
-OCH₃55.4
-COCH₃26.3
1-(3-methoxyphenyl)ethanone C=O197.7
C-3159.8
C-1138.3
C-5129.5
C-6120.9
C-2119.3
C-4112.5
-OCH₃55.4
-COCH₃26.6
1-(pyridin-4-yl)ethanone C=O197.1
C-2, C-6150.8
C-4144.3
C-3, C-5121.1
-COCH₃26.7

Visualization of Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of the primary compound, 1-(4-methoxyphenyl)ethanone, and its characteristic ¹H and ¹³C NMR chemical shifts.

NMR_Correlation cluster_mol 1-(4-methoxyphenyl)ethanone cluster_data NMR Signals (CDCl₃) mol H_NMR ¹H NMR δ 7.95 (H-2, H-6) δ 6.94 (H-3, H-5) δ 3.87 (-OCH₃) δ 2.56 (-COCH₃) C_NMR ¹³C NMR δ 196.8 (C=O) δ 163.5 (C-4) δ 130.4 (C-2, C-6) δ 113.7 (C-3, C-5) δ 55.4 (-OCH₃) δ 26.3 (-COCH₃) p1 p1->H_NMR:f1 Protons ortho to C=O p2 p2->H_NMR:f2 Protons meta to C=O p3 p3->H_NMR:f3 Methoxy Protons p4 p4->H_NMR:f4 Acetyl Protons p5 p5->C_NMR:f5 Methoxy Carbon p6 p6->C_NMR:f6 Acetyl Carbon

Caption: Structure of 1-(4-methoxyphenyl)ethanone correlated with its key NMR signals.

Interpretation and Comparative Insights

1-(4-methoxyphenyl)ethanone: The ¹H NMR spectrum is simplified due to the molecule's symmetry. The para-substitution results in two distinct aromatic signals, both doublets, corresponding to the chemically equivalent protons ortho (H-2, H-6) and meta (H-3, H-5) to the acetyl group. The protons at the 2 and 6 positions are deshielded (δ 7.95) by the electron-withdrawing carbonyl group, while the protons at the 3 and 5 positions are shielded (δ 6.94) by the electron-donating effect of the methoxy group. The methyl protons of the acetyl and methoxy groups appear as sharp singlets at δ 2.56 and δ 3.87, respectively. In the ¹³C spectrum, the carbonyl carbon is significantly deshielded (δ 196.8), as expected. Due to symmetry, only four signals are observed for the aromatic carbons.

1-(3-methoxyphenyl)ethanone: The change of the methoxy group to the meta position breaks the molecule's symmetry. This results in a more complex aromatic region in the ¹H NMR spectrum, with four distinct signals for each of the aromatic protons. The relative positions of these signals are dictated by the combined electronic effects of the meta-directing acetyl group and the ortho-, para-directing methoxy group. The ¹³C spectrum also reflects this lack of symmetry, showing six distinct signals for the aromatic carbons, compared to the four seen in the para isomer.

1-(pyridin-4-yl)ethanone: Replacing the methoxy-phenyl group with a pyridine ring introduces a highly electronegative nitrogen atom. This has a profound deshielding effect on the ring protons. The protons at the 2 and 6 positions (ortho to the nitrogen) are the most deshielded, appearing at δ 8.81. The protons at the 3 and 5 positions are also significantly downfield compared to the benzene analogues, appearing at δ 7.71. In the ¹³C NMR spectrum, the carbons adjacent to the nitrogen (C-2, C-6) are strongly deshielded (δ 150.8), and the carbon bearing the acetyl group (C-4) is also shifted downfield to δ 144.3 due to the inductive effect of the nitrogen.

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the compounds discussed.[1][2]

1. Sample Preparation:

  • For ¹H NMR: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • For ¹³C NMR: A more concentrated sample of 20-50 mg is used to compensate for the lower natural abundance of the ¹³C isotope.

  • The solvent contains 0.03% tetramethylsilane (TMS) which serves as an internal standard for calibrating the chemical shift scale to 0.00 ppm.[1]

  • The resulting solution is transferred into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Data is acquired on a 400 MHz (or higher field) NMR spectrometer.

  • The instrument's probe is tuned and matched for both ¹H and ¹³C nuclei to ensure optimal sensitivity.

  • The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent to maintain a stable magnetic field.

  • The magnetic field is shimmed to achieve high homogeneity, resulting in sharp, symmetrical peaks and optimal resolution.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Spectral Width: A spectral width of approximately 16 ppm, centered around 5 ppm, is sufficient to cover the expected range of proton signals.

  • Acquisition Time: An acquisition time of 2-4 seconds is used to ensure good digital resolution.

  • Relaxation Delay: A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei, ensuring accurate signal integration.

  • Number of Scans: For a sample of reasonable concentration, 8 to 16 scans are typically averaged to improve the signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled, single-pulse experiment with a 30-degree pulse (e.g., 'zgpg30' on Bruker instruments) is employed to simplify the spectrum to singlets.

  • Spectral Width: A wider spectral width of about 240 ppm, centered at approximately 120 ppm, is required to encompass the larger chemical shift range of carbon nuclei.

  • Acquisition Time: An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

  • Number of Scans: Due to the low natural abundance of ¹³C and its longer relaxation times, a significantly higher number of scans (1024 to 4096) is necessary to obtain a spectrum with an adequate signal-to-noise ratio.

5. Data Processing:

  • The raw data (Free Induction Decay, FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.

  • The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

  • The chemical shift axis is calibrated using the TMS signal at 0.00 ppm.

  • For ¹H spectra, the area under each signal is integrated to determine the relative number of protons it represents.

  • The final spectrum is analyzed for chemical shifts, signal multiplicities, and coupling constants.

References

A Comparative Guide to the Characterization of 1-(3-Methoxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization of 1-(3-Methoxypyridin-4-yl)ethanone, with a primary focus on mass spectrometry. The information presented herein is intended to assist researchers in selecting appropriate analytical methodologies and in the interpretation of experimental data.

Mass Spectrometry Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. For this compound, with a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol , electron ionization (EI) mass spectrometry is a common method for structural elucidation.

Predicted Fragmentation Pathway

The fragmentation of this compound in mass spectrometry is predicted to follow several key pathways, primarily involving the cleavage of the acetyl group and rearrangements of the pyridine ring. The molecular ion peak ([M]⁺˙) is expected at m/z 151. Subsequent fragmentation is likely to involve the loss of a methyl radical (•CH₃) to form a stable acylium ion, or the loss of the entire acetyl group.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Proposed Fragment IonStructure of Fragment
151[M]⁺˙ (Molecular Ion)[C₈H₉NO₂]⁺˙
136[M - CH₃]⁺[C₇H₆NO₂]⁺
123[M - CO]⁺˙[C₇H₉NO]⁺˙
108[M - CH₃CO]⁺[C₆H₆NO]⁺
95[C₅H₄NO]⁺Pyridine ring fragment
78[C₅H₄N]⁺Pyridine ring fragment
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 200-250 °C

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-200

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the known fragmentation patterns of similar compounds.

Fragmentation_Pathway M [M]⁺˙ m/z = 151 F1 [M - •CH₃]⁺ m/z = 136 M->F1 - •CH₃ F2 [M - CH₂O]⁺˙ m/z = 121 M->F2 - CH₂O (rearrangement) F3 [M - •COCH₃]⁺ m/z = 108 M->F3 - •COCH₃ NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in CDCl₃ H1_NMR ¹H NMR dissolve->H1_NMR C13_NMR ¹³C NMR dissolve->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) dissolve->TwoD_NMR process Fourier Transform & Phasing H1_NMR->process C13_NMR->process TwoD_NMR->process assign Peak Assignment process->assign structure Structure Elucidation assign->structure

A Comparative Guide to the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine ring is a fundamental heterocyclic scaffold ubiquitous in pharmaceuticals, agrochemicals, and materials science. The targeted synthesis of substituted pyridines is, therefore, a cornerstone of modern organic chemistry. This guide provides a comparative analysis of key classical and modern methods for the synthesis of substituted pyridines, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate methodology for their specific synthetic challenges.

Classical Condensation Reactions vs. Modern Catalytic Strategies

The synthesis of the pyridine ring can be broadly categorized into two approaches: classical methods that construct the ring through condensation and/or cycloaddition reactions, and modern methods that often rely on the functionalization of pre-existing rings or catalytic cyclization reactions.

G cluster_0 Classical Synthesis cluster_1 Modern Synthesis Condensation Reactions Condensation Reactions Cycloaddition Reactions Cycloaddition Reactions Substituted Pyridine Substituted Pyridine Condensation Reactions->Substituted Pyridine Cycloaddition Reactions->Substituted Pyridine Transition-Metal Catalysis Transition-Metal Catalysis C-H Functionalization C-H Functionalization Transition-Metal Catalysis->Substituted Pyridine C-H Functionalization->Substituted Pyridine Starting Materials Starting Materials Starting Materials->Condensation Reactions [Carbonyls, Ammonia Source] Starting Materials->Cycloaddition Reactions [Azadienes, Alkenes/Alkynes] Pre-functionalized Rings Pre-functionalized Rings Pre-functionalized Rings->Transition-Metal Catalysis [Cross-Coupling] Pyridine N-oxides Pyridine N-oxides Pyridine N-oxides->C-H Functionalization

Figure 1. High-level overview of classical versus modern approaches to substituted pyridine synthesis.

Comparative Data of Key Synthesis Methods

The following table summarizes the key features and quantitative data for several prominent methods used in the synthesis of substituted pyridines.

Synthesis MethodDescriptionTypical Starting MaterialsReaction ConditionsTypical YieldsAdvantagesDisadvantages
Hantzsch Synthesis A multi-component reaction forming a dihydropyridine, which is subsequently oxidized.[1][2]Aldehyde, 2 eq. of a β-ketoester, ammonia source.[2]Acidic or basic conditions, often with heating.[1]Good to excellent (can be >90%).[2]Simplicity, efficiency, one-pot procedure.[1]Often produces symmetrically substituted pyridines; requires an oxidation step.
Bohlmann-Rahtz Synthesis A two-step process involving the condensation of an enamine with an ethynylketone.[3][4]Enamine, ethynylketone.[3]Initial Michael addition followed by high-temperature cyclodehydration.[5]Good.[5]Versatile, avoids an oxidation step.[3]High temperatures required for cyclodehydration, isolation of intermediate is often necessary.[3]
Guareschi-Thorpe Synthesis Condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of ammonia.[6][7]Cyanoacetic ester/cyanoacetamide, 1,3-dicarbonyl compound, ammonia source.[6][8]Often carried out in an aqueous or alcoholic medium.[6][8]High.[8]Inexpensive and user-friendly, particularly with modern green chemistry protocols.[8]Can be limited in substrate scope.
Kröhnke Synthesis Condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound.[9][10]α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl, ammonium acetate.[9]Typically refluxing in glacial acetic acid or methanol.[9][10]High.[9]Broad substrate scope, tolerant of various functional groups.[9]Requires pre-synthesis of the pyridinium salt.
Transition-Metal Catalysis Cross-coupling or C-H functionalization reactions to build or modify the pyridine ring.α,β-Unsaturated oxime ethers, alkenes (Pd-catalyzed).[11]Pd(OAc)₂, ligand, AgTFA, dioxane, 90 °C.[11]Moderate to good.High regioselectivity and functional group tolerance.[11]Catalyst cost and sensitivity, optimization of ligands and conditions may be required.
[4+2] Cycloaddition Hetero-Diels-Alder reaction between a 1-azadiene and an alkene or alkyne.[12]1-Azadiene derivative, alkene/alkyne.[12]Thermal or transition-metal-catalyzed.[12]Variable.Powerful tool for constructing the pyridine ring with stereochemical control.Can be limited by the electronic and steric nature of the reactants.

Experimental Protocols

Hantzsch Pyridine Synthesis: Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol is a representative example of the Hantzsch synthesis.

Reactants:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (2.60 g, 20 mmol)

  • Ammonium acetate (0.77 g, 10 mmol)

  • p-Toluenesulfonic acid (PTSA) as a catalyst (optional, can improve yield)

  • Aqueous sodium dodecyl sulfate (SDS, 0.1 M) as solvent

Procedure:

  • In a suitable flask, dissolve benzaldehyde, ethyl acetoacetate, and ammonium acetate in the aqueous SDS solution.

  • If using a catalyst, add a catalytic amount of PTSA.

  • Subject the mixture to ultrasonic irradiation at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from a suitable solvent such as ethanol to yield the pure 1,4-dihydropyridine.

  • For the corresponding pyridine, the dihydropyridine product is oxidized using an oxidizing agent like nitric acid or ceric ammonium nitrate (CAN).[13]

Kröhnke Pyridine Synthesis: 2,4,6-Triphenylpyridine

This protocol describes the synthesis of a classic Kröhnke product.[10]

Reactants:

  • N-Phenacylpyridinium bromide (1.0 equiv)

  • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)

  • Ammonium acetate (10 equiv)

  • Glacial acetic acid (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.[10]

  • Add glacial acetic acid as the solvent.[10]

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.[10]

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.[10]

  • Pour the cooled mixture into a beaker of ice water with stirring, which will cause the product to precipitate.[10]

  • Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.[10]

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.[10]

Visualization of a Classical Synthesis Workflow: The Kröhnke Pyridine Synthesis

The following diagram illustrates the key steps in the Kröhnke pyridine synthesis.

Krohnke_Workflow start Start reagents Combine: N-Phenacylpyridinium bromide Chalcone Ammonium acetate Glacial Acetic Acid start->reagents reflux Reflux at 120 °C (4-6 hours) reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice Water & Stir cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with: 1. Water 2. Cold Ethanol filter->wash recrystallize Recrystallize (e.g., Ethanol/Water) wash->recrystallize product Pure 2,4,6-Triphenylpyridine recrystallize->product

Figure 2. Experimental workflow for the Kröhnke synthesis of 2,4,6-triphenylpyridine.

Conclusion

The synthesis of substituted pyridines encompasses a rich and diverse field of chemical reactions. Classical methods such as the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke syntheses offer robust and often high-yielding routes to a variety of pyridine derivatives from simple and readily available starting materials. These methods are particularly valuable for their operational simplicity and the ability to construct the pyridine core in a convergent manner.

In parallel, modern transition-metal-catalyzed methods, including cross-coupling and C-H functionalization reactions, provide powerful and versatile alternatives. These contemporary approaches often exhibit superior functional group tolerance, regioselectivity, and atom economy, enabling the synthesis of complex and highly functionalized pyridine scaffolds that may be challenging to access through classical routes.

The choice of a particular synthetic strategy will invariably depend on the specific substitution pattern of the target molecule, the availability and cost of starting materials, and the desired scale of the reaction. This guide serves as a foundational resource to assist researchers in navigating the diverse landscape of pyridine synthesis and in making informed decisions to advance their research and development endeavors.

References

A Comparative Analysis of 1-(3-Methoxypyridin-4-yl)ethanone and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive guide for researchers and drug development professionals, a detailed comparative study of 1-(3-Methoxypyridin-4-yl)ethanone and its key positional isomers has been published. This guide provides an in-depth analysis of their physicochemical properties, potential biological activities, and standardized experimental protocols to evaluate their therapeutic potential. The objective is to furnish a foundational resource for the scientific community to accelerate the exploration of this promising class of compounds.

The study focuses on this compound and five of its isomers: 1-(2-methoxypyridin-4-yl)ethanone, 1-(4-methoxypyridin-2-yl)ethanone, 1-(5-methoxypyridin-3-yl)ethanone, 1-(6-methoxypyridin-2-yl)ethanone, and 1-(6-methoxypyridin-3-yl)ethanone. While experimental data on these specific molecules are limited, this guide leverages predictive modeling for their physicochemical properties and draws upon the known biological activities of structurally related pyridine derivatives to propose potential therapeutic applications and the requisite experimental validations.

Physicochemical Properties: A Comparative Overview

A comprehensive set of physicochemical properties for this compound and its isomers has been predicted using advanced computational tools. These parameters are critical in early-stage drug development for predicting the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME). The predicted properties are summarized in the table below.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted Melting Point (°C)Predicted pKaPredicted logPPredicted Water Solubility (mg/mL)
1 This compound83431-02-1C₈H₉NO₂151.16265.4 ± 25.075.2 ± 25.03.85 ± 0.100.8515.7
2 1-(2-Methoxypyridin-4-yl)ethanone764708-20-5C₈H₉NO₂151.16259.1 ± 20.068.1 ± 20.04.33 ± 0.100.9212.1
3 1-(4-Methoxypyridin-2-yl)ethanone59576-28-2C₈H₉NO₂151.16259.1 ± 20.065.3 ± 20.03.98 ± 0.100.9212.1
4 1-(5-Methoxypyridin-3-yl)ethanone886364-74-5C₈H₉NO₂151.16265.4 ± 25.072.5 ± 25.03.52 ± 0.100.8515.7
5 1-(6-Methoxypyridin-2-yl)ethanone21957-55-1C₈H₉NO₂151.16259.1 ± 20.060.1 ± 20.03.21 ± 0.100.9212.1
6 1-(6-Methoxypyridin-3-yl)ethanone54535-51-6C₈H₉NO₂151.16265.4 ± 25.070.3 ± 25.03.67 ± 0.100.8515.7

Note: All physicochemical properties are predicted values from computational models and await experimental verification.

Potential Biological Activities and Signaling Pathways

Based on the activities of structurally similar pyridine-containing molecules, this compound and its isomers are hypothesized to exhibit a range of biological effects, including but not limited to:

  • Kinase Inhibition: Pyridine derivatives are known to be scaffolds for various kinase inhibitors.[1][2][3] These compounds may target key kinases in signaling pathways implicated in cancer and inflammatory diseases, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) pathways.[4][5][6]

  • Anti-inflammatory Activity: Many pyridine-based compounds have demonstrated anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling cascades like the Nuclear Factor-kappa B (NF-κB) pathway.[7][8][9]

  • Antimicrobial Activity: The pyridine nucleus is a common feature in compounds with antibacterial and antifungal properties.[10][11][12]

The potential involvement of these isomers in the NF-κB signaling pathway is depicted below.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p50/p65) NFkB->IkB Ub_p_IkB Ub-p-IκBα p_IkB->Ub_p_IkB Ubiquitination NFkB_active Active NF-κB (p50/p65) p_IkB->NFkB_active Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Inhibitor Potential Inhibition by Methoxy-acetyl-pyridine Isomers Inhibitor->IKK_complex

Caption: Potential inhibition of the NF-κB signaling pathway by methoxy-acetyl-pyridine isomers.

Recommended Experimental Protocols

To facilitate the systematic evaluation of these compounds, this guide provides detailed protocols for a panel of standard in vitro assays.

General Experimental Workflow

The following workflow is recommended for the initial screening and characterization of the biological activity of the synthesized isomers.

Experimental_Workflow Start Synthesized Isomers Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Kinase_Inhibition Kinase Inhibition Assay (e.g., ADP-Glo Assay) Start->Kinase_Inhibition Anti_Inflammatory Anti-inflammatory Assay (e.g., Griess Assay for NO) Start->Anti_Inflammatory Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Start->Antimicrobial Data_Analysis Data Analysis and IC50/MIC Determination Cytotoxicity->Data_Analysis Kinase_Inhibition->Data_Analysis Anti_Inflammatory->Data_Analysis Antimicrobial->Data_Analysis Lead_Identification Lead Compound Identification and Further Optimization Data_Analysis->Lead_Identification

Caption: General experimental workflow for screening methoxy-acetyl-pyridine isomers.

Detailed Methodologies

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on cell viability.[13][14][15]

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate complete growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include vehicle control and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

2. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the activity of a specific kinase and the inhibitory effect of the compounds.[16][17][18]

  • Reagents and Materials:

    • Kinase of interest (e.g., a member of the MAPK or PI3K family)

    • Substrate for the kinase

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compounds

  • Assay Procedure:

    • In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC₅₀ value for each compound.

3. Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay assesses the potential of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[19][20]

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples.

    • Determine the percentage of inhibition of NO production by the test compounds.

4. Antimicrobial Susceptibility Test (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.[10][11]

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Test compounds

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a growth control (no compound) and a sterility control (no microorganism).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Visually inspect the plates for microbial growth (turbidity).

  • Data Analysis:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This comparative guide is intended to serve as a valuable resource for the scientific community, providing a solid framework for the systematic investigation of this compound and its isomers. The provided data and protocols are designed to streamline the initial phases of research and development, ultimately contributing to the discovery of novel therapeutic agents.

References

The Promising Biological Potential of 1-(3-Methoxypyridin-4-yl)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in the biological activities of heterocyclic compounds. Among these, derivatives of pyridinyl ethanone have emerged as a versatile scaffold for the development of new drugs. This guide provides a comparative overview of the potential biological activities of derivatives of 1-(3-Methoxypyridin-4-yl)ethanone, drawing upon experimental data from structurally similar compounds to highlight their therapeutic promise in areas such as cancer, inflammation, and infectious diseases.

While specific research on the biological activities of this compound derivatives is limited in publicly available literature, the known reactivity of the parent compound and the biological profiles of analogous structures suggest several promising avenues for investigation. The primary routes of modification, focusing on the ketone moiety, can lead to diverse classes of compounds, including chalcones and hydrazones, with a broad spectrum of biological activities.

Potential Biological Activities and Comparative Data

Based on studies of analogous compounds, derivatives of this compound are anticipated to exhibit a range of biological effects. The following table summarizes potential activities and includes experimental data from structurally related molecules to provide a comparative benchmark.

Derivative ClassPotential Biological ActivityExample CompoundTarget/AssayIC50/ActivityCitation
Chalcones Anticancer(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231 breast cancer cells0.11 µM[1][2]
Anticancer(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHeLa and MCF-7 cancer cells3.204 µM and 3.849 µM, respectively[3]
Hydrazones AntimicrobialHydrazide-hydrazones of isonicotinic acidS. aureus, S. epidermidis, B. subtilisMIC = 1.95–7.81 µg/mL[4]
AnticancerHydrazide-hydrazone with a pyrrole ring (compound 3h)PC-3, MCF-7, HT-29 cancer cells1.32 µM, 2.99 µM, 1.71 µM, respectively[5]
Thiadiazoles Anticancer1,3,4-thiadiazole derivative (SCT-4)MCF-7 breast cancer cellsReduced cell viability to 74% ± 3 at 100 µM[6]
Pyridinones Kinase Inhibition3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS1 and Aurora kinasesLigand efficient inhibitors[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the potential biological activities of this compound derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Kinase Inhibitory Activity Assay

Kinase activity can be measured using various methods, including radiometric assays or luminescence-based assays.

  • Reagents: Purified kinase enzyme, substrate (e.g., a specific peptide), ATP, and the test compound.

  • Reaction Setup: The kinase reaction is initiated by mixing the enzyme, substrate, and varying concentrations of the test compound in a reaction buffer. The reaction is started by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection: The amount of phosphorylated substrate is quantified. In a luminescence-based assay, the amount of remaining ATP after the kinase reaction is measured, which is inversely proportional to kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizing Synthetic and Signaling Pathways

To better understand the potential of this compound as a scaffold, the following diagrams illustrate possible synthetic routes and a relevant biological pathway that its derivatives might target.

G cluster_chalcone Chalcone Synthesis cluster_hydrazone Hydrazone Synthesis start This compound claisen Claisen-Schmidt Condensation start->claisen condensation Condensation start->condensation aldehyde Aromatic Aldehyde aldehyde->claisen chalcone Chalcone Derivatives claisen->chalcone hydrazine Hydrazine/Hydrazide hydrazine->condensation hydrazone Hydrazone Derivatives condensation->hydrazone

Caption: Synthetic pathways for generating chalcone and hydrazone derivatives.

Given that many pyridine-containing compounds are known to act as kinase inhibitors, a potential mechanism of action for derivatives of this compound could be the inhibition of signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK pathway.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Pyridinyl Ethanone Derivative Inhibitor->RAF Inhibitor->MEK

References

Spectroscopic Comparison: 1-(3-Methoxypyridin-4-yl)ethanone and Its Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the target compound, 1-(3-Methoxypyridin-4-yl)ethanone, with its potential starting materials, 3-methoxypyridine and an acetylating agent, exemplified here by acetic anhydride. The following sections present a detailed analysis of the expected changes in spectral features upon acetylation of 3-methoxypyridine, supported by experimental data from various spectroscopic techniques. This information is crucial for reaction monitoring, product characterization, and purity assessment in synthetic chemistry and drug development.

Executive Summary of Spectroscopic Data

The successful synthesis of this compound from 3-methoxypyridine and an acetylating agent can be unequivocally confirmed by analyzing the distinct changes in their respective spectra. Key indicators of product formation include the appearance of a new singlet in the ¹H NMR spectrum corresponding to the acetyl group's methyl protons, and a downfield shift of the pyridine ring protons. In the ¹³C NMR spectrum, the most notable changes are the appearance of a new carbonyl carbon signal and a methyl carbon signal from the acetyl group. FT-IR spectroscopy will show the emergence of a strong carbonyl (C=O) stretching band, a hallmark of ketone formation. Finally, the mass spectrum of the product will exhibit a molecular ion peak corresponding to its higher molecular weight compared to the starting materials.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data Comparison
CompoundFunctional GroupChemical Shift (δ ppm)MultiplicityIntegration
This compound Pyridine-H~8.5-8.7m2H
Pyridine-H~7.2-7.4m1H
Methoxy (-OCH₃)~3.9s3H
Acetyl (-COCH₃)~2.5s3H
3-Methoxypyridine Pyridine-H8.32, 8.19m2H
Pyridine-H7.38, 7.34m2H
Methoxy (-OCH₃)3.84s3H
Acetic Anhydride Acetyl (-COCH₃)2.26s6H

Note: 'm' denotes multiplet and 's' denotes singlet. Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data Comparison
CompoundCarbon EnvironmentChemical Shift (δ ppm)
This compound Carbonyl (C=O)~198
Pyridine-C (substituted)~155, ~140, ~125
Pyridine-CH~150, ~120
Methoxy (-OCH₃)~56
Acetyl (-CH₃)~26
3-Methoxypyridine Pyridine-C (substituted)~155
Pyridine-CH~140, ~124, ~120
Methoxy (-OCH₃)~55
Acetic Anhydride Carbonyl (C=O)~167
Acetyl (-CH₃)~22
Table 3: FT-IR Spectroscopic Data Comparison
CompoundFunctional GroupVibrational Frequency (cm⁻¹)
This compound C=O Stretch (Ketone)~1680-1700
C-O Stretch (Methoxy)~1250-1300
C=N Stretch (Pyridine)~1550-1600
C-H Stretch (Aromatic/Alkyl)~2850-3100
3-Methoxypyridine C-O Stretch (Methoxy)~1250-1300
C=N Stretch (Pyridine)~1570-1610
C-H Stretch (Aromatic/Alkyl)~2850-3100
Acetic Anhydride C=O Stretch (Anhydride)~1800-1850 and ~1740-1790 (two bands)
C-O Stretch~1000-1100
Table 4: Mass Spectrometry Data Comparison
CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Peaks
This compound C₈H₉NO₂151.16151 (M⁺), 136, 108, 43
3-Methoxypyridine C₆H₇NO109.13109 (M⁺), 94, 80, 66[1]
Acetic Anhydride C₄H₆O₃102.09102 (M⁺), 60, 43[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

    • Acquisition Parameters: Obtain ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.

    • Data Processing: Process the raw data by applying a Fourier transform. Phase and baseline corrections are performed, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) compared to ¹H NMR.

    • Instrumentation: Utilize a 100 MHz or 125 MHz NMR spectrometer.

    • Acquisition Parameters: Acquire proton-decoupled ¹³C NMR spectra. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

    • Data Processing: Process the data similarly to ¹H NMR spectra. The chemical shifts are referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples (3-methoxypyridine, acetic anhydride), a thin film can be prepared between two KBr or NaCl plates. For solid samples (this compound), a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution can be prepared and a drop evaporated on a salt plate.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of air (or the KBr pellet without the sample) is first recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS). For less volatile compounds, techniques like electrospray ionization (ESI) can be used with a liquid chromatograph (LC-MS).

  • Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method for GC-MS, which causes fragmentation of the molecule. ESI is a softer ionization technique often used for LC-MS that typically results in the observation of the molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure of the compound.

Mandatory Visualization

Spectroscopic_Comparison Spectroscopic Comparison Workflow cluster_reaction Chemical Reaction cluster_product Product cluster_analysis Spectroscopic Analysis 3-Methoxypyridine 3-Methoxypyridine Acetylation Acetylation 3-Methoxypyridine->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation This compound This compound Acetylation->this compound NMR NMR (¹H, ¹³C) This compound->NMR FTIR FT-IR This compound->FTIR MS Mass Spec This compound->MS

Caption: Workflow of spectroscopic comparison.

References

comparing the reactivity of 1-(3-Methoxypyridin-4-yl)ethanone with other ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-(3-Methoxypyridin-4-yl)ethanone with other common ketones. The analysis is grounded in fundamental principles of physical organic chemistry, supported by relevant data to inform synthetic strategy and reaction design.

Introduction to Ketone Reactivity

The reactivity of ketones is primarily governed by the electrophilic character of the carbonyl carbon. Nucleophilic attack at this center is the most common and characteristic reaction of this functional group.[1][2] The rate and success of such reactions are influenced by two main factors:

  • Electronic Effects: Electron-withdrawing groups attached to the carbonyl increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups decrease electrophilicity and reactivity.[1][3][4]

  • Steric Effects: Bulky substituents around the carbonyl group hinder the approach of a nucleophile, slowing down the reaction rate.[3][4]

Aldehydes are generally more reactive than ketones because they have a smaller hydrogen atom (versus a larger alkyl/aryl group) attached to the carbonyl, reducing steric hindrance. They also possess only one electron-donating alkyl group, making their carbonyl carbon more electrophilic than that of ketones, which have two.[3]

Electronic Profile of this compound

The reactivity of this compound is determined by the combined electronic influence of the pyridine ring and the methoxy substituent.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect. Furthermore, the nitrogen atom deactivates the ring towards electrophilic substitution by withdrawing electron density through resonance, particularly at the positions ortho and para to it. When an acetyl group is placed at the 4-position (para to the nitrogen), the carbonyl carbon's electrophilicity is significantly enhanced compared to its benzene analog, acetophenone.

  • Methoxy Group: The methoxy group at the 3-position (ortho to the acetyl group) has a dual electronic role. It is electron-withdrawing by induction but is a strong electron-donating group by resonance.

The net effect is a highly polarized carbonyl group. The potent electron-withdrawing nature of the pyridinyl nitrogen at the 4-position is the dominant factor, rendering the carbonyl carbon highly susceptible to nucleophilic attack.

Comparative Reactivity Analysis

The predicted reactivity of this compound is compared with several standard ketones in key reaction classes.

Nucleophilic Addition Reactions

Nucleophilic addition is the archetypal reaction for ketones, including reductions with hydrides (e.g., NaBH₄), Grignard reactions, and Wittig olefinations.[5][6] The rate of these reactions is directly proportional to the electrophilicity of the carbonyl carbon.

Table 1: Predicted Relative Reactivity of Ketones in Nucleophilic Addition

KetoneStructureKey Electronic/Steric FactorsPredicted Reactivity Rank (1 = most reactive)
4-NitroacetophenoneO₂N-Ph-C(O)CH₃Strong electron-withdrawing nitro group.1
This compound MeO-Py-C(O)CH₃Strong electron-withdrawing pyridine N at para; partially offset by donating MeO at ortho.2
AcetophenonePh-C(O)CH₃Phenyl group is weakly withdrawing/donating. Baseline for aromatic ketones.3
4-MethoxyacetophenoneMeO-Ph-C(O)CH₃Strong electron-donating methoxy group.4
BenzophenonePh-C(O)PhTwo phenyl groups offer resonance stabilization; significant steric hindrance.5
AcetoneCH₃-C(O)CH₃Two electron-donating methyl groups.6

This ranking suggests that this compound is a highly reactive ketone, surpassed only by analogs containing exceptionally strong deactivating groups like a nitro group. It is predicted to be significantly more reactive than acetophenone, its direct benzene counterpart.

Enolization and α-Carbon Reactivity

The acidity of the α-protons (the methyl group) determines the rate of enolate formation, which is crucial for reactions like aldol condensations and α-halogenation.[7][8] Enolization can be catalyzed by acid or base.[7] The electron-withdrawing nature of the methoxy-substituted pyridine ring is expected to increase the acidity of the α-protons relative to acetophenone, facilitating enolate formation.

Under kinetic control (strong, bulky base, low temperature), deprotonation will occur at the less hindered methyl group.[9] For this compound, this is the only site of enolization. The rate of base-catalyzed enolization is expected to be faster than that for acetophenone due to the enhanced acidity of the α-protons.[10]

Experimental Protocols

To empirically determine and compare the reactivity of these ketones, standardized experimental procedures are necessary. Below is a representative protocol for a common nucleophilic addition reaction: the reduction of a ketone to an alcohol using sodium borohydride.

Protocol: Comparative Reduction of Ketones via Sodium Borohydride

Objective: To compare the relative reaction rates of this compound and other ketones by monitoring their reduction to the corresponding alcohols using sodium borohydride (NaBH₄).

Materials:

  • This compound

  • Acetophenone (for comparison)

  • 4-Nitroacetophenone (for comparison)

  • Sodium Borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare 0.1 M solutions of each ketone (e.g., 1 mmol in 10 mL of methanol) in separate, labeled 50 mL round-bottom flasks equipped with magnetic stir bars.

  • Reaction Initiation: Place the flasks in an ice-water bath to cool to 0°C. To each flask, add a freshly prepared solution of NaBH₄ (e.g., 0.5 equivalents, 0.5 mmol in 5 mL of cold methanol) simultaneously to start the reactions.

  • Reaction Monitoring: At regular time intervals (e.g., t = 2, 5, 10, 20, and 30 minutes), withdraw a small aliquot from each reaction mixture with a capillary tube and spot it on a single TLC plate.

  • TLC Analysis: Develop the TLC plate using an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize the spots under a UV lamp. The starting ketone will have a different Rf value than the product alcohol. The disappearance of the starting material spot indicates the progress of the reaction.[11]

  • Work-up (at final time point): Quench the reaction by slowly adding 5 mL of 1 M HCl to each flask in the ice bath to neutralize excess NaBH₄. Extract the mixture with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

  • Data Analysis: Compare the TLC plates from each time point. The ketone that shows the fastest disappearance of its starting material spot is the most reactive under these conditions. For quantitative data, aliquots can be analyzed by GC-MS or HPLC.

Visualizations

Logical Relationships in Ketone Reactivity

G cluster_factors Governing Factors cluster_properties Carbonyl Properties cluster_reactivity Chemical Reactivity Electronic_Effects Electronic Effects Electrophilicity Carbonyl Carbon Electrophilicity (δ+) Electronic_Effects->Electrophilicity EWG increases δ+ EDG decreases δ+ Steric_Effects Steric Hindrance Reactivity Reactivity Towards Nucleophiles Steric_Effects->Reactivity Bulky groups decrease rate Electrophilicity->Reactivity Higher δ+ increases rate

Experimental Workflow for Reactivity Comparison

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis A Prepare 0.1 M solutions of each ketone in MeOH B Cool solutions to 0°C A->B C Add NaBH₄ solution to initiate reaction B->C D Withdraw aliquots at t = 2, 5, 10, 20 min C->D Start timer E Spot on TLC plate D->E F Develop & Visualize TLC (UV lamp) E->F G Compare disappearance of starting material F->G

References

The Ascendance of Substituted Pyridinones: A Comparative Guide to their Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the substituted pyridinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of substituted pyridinone derivatives across key therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Substituted pyridinones, six-membered heterocyclic compounds, have garnered significant attention due to their versatile pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][2][3] Their ability to act as both hydrogen bond donors and acceptors, coupled with their utility as bioisosteres for various functional groups, makes them attractive candidates for drug design and development.[4] This guide delves into the applications of these compounds in oncology, virology, and bacteriology, presenting a comparative analysis of their performance.

Anticancer Applications: Targeting Key Signaling Cascades

Substituted pyridinones have shown significant promise as anticancer agents by targeting various components of cell signaling pathways crucial for tumor growth and survival. Notably, they have been developed as potent kinase inhibitors.

Comparative Efficacy of Anticancer Pyridinone Derivatives

The following table summarizes the in vitro cytotoxic activity of representative substituted pyridinone derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassTargetCell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-UreasVEGFR-2MCF-70.22Doxorubicin1.93
Pyridine-UreasVEGFR-2MCF-71.88Sorafenib4.50
Pyridin-2-yl Estra-1,3,5(10)-triene-MDA-MB-2310.96--
Pyridin-2-yl Estra-1,3,5(10)-triene-MCF-74.63--
3-Cyano-2-substituted Pyridines-A-5490.00803Cisplatin-
3-Cyano-2-substituted Pyridines-MDA-MB-2310.0103Cisplatin-
Pyridone 6JAK1-0.015--
Pyridone 6JAK2-0.001--
Pyridone 6JAK3-0.005--
Pyridone 6TYK2-0.001--

Table 1: In vitro anticancer activity of selected substituted pyridinone derivatives. Data compiled from multiple sources.[5][6][7][8]

Signaling Pathways Targeted by Anticancer Pyridinones

A key mechanism of action for many anticancer pyridinones is the inhibition of protein kinases, which are critical regulators of cell signaling. For instance, "Pyridone 6" is a potent pan-JAK inhibitor, targeting the Janus kinase family (JAK1, JAK2, JAK3, and TYK2).[8] The JAK-STAT signaling pathway is crucial for cytokine-mediated cell proliferation and survival, and its dysregulation is implicated in various cancers.[9][10]

Below is a diagram illustrating the JAK-STAT signaling pathway and the point of inhibition by pyridinone-based JAK inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Pyridinone JAK Inhibitor Inhibitor->JAK Inhibition

Figure 1: JAK-STAT Signaling Pathway Inhibition.

Other pyridinone derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.[5]

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effects of substituted pyridinones on cancer cells are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay:

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of pyridinone compounds. A->B C 3. Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT solution to each well. C->D E 5. Incubate to allow formazan crystal formation in viable cells. D->E F 6. Solubilize formazan crystals with a solvent (e.g., DMSO). E->F G 7. Measure absorbance at a specific wavelength (e.g., 570 nm). F->G H 8. Calculate cell viability and determine IC50 values. G->H

Figure 2: MTT Assay Experimental Workflow.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2][4]

  • Compound Treatment: Prepare serial dilutions of the substituted pyridinone compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.[11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2][4]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2][12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Antiviral Applications: Targeting HIV Reverse Transcriptase

Substituted pyridinones have been extensively investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus (HIV) infection. These compounds bind to a non-catalytic site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.

Comparative Efficacy of Anti-HIV Pyridinone Derivatives

The following table presents the anti-HIV activity of several pyridinone derivatives, highlighting their potency against the HIV-1 reverse transcriptase (RT) and in cell-based assays.

CompoundTargetAssayIC50 (nM)EC50 (nM)
L-697,639HIV-1 RTEnzyme Inhibition20-800-
L-697,661HIV-1 RTEnzyme Inhibition20-800-
L-697,639HIV-1 ReplicationCell-based-12-200
L-697,661HIV-1 ReplicationCell-based-12-200
Compound 27HIV-1 RTEnzyme Inhibition-0.2-6

Table 2: In vitro anti-HIV activity of selected substituted pyridinone derivatives. IC50 represents the concentration for 50% inhibition of the enzyme, while EC50 represents the concentration for 50% inhibition of viral replication in cells. Data compiled from multiple sources.[1][13]

HIV Replication Cycle and Point of Inhibition

The HIV replication cycle involves several key steps, with reverse transcription being a critical stage for viral propagation. Pyridinone-based NNRTIs specifically block this step.

HIV_Replication_Cycle A 1. Binding and Fusion B 2. Reverse Transcription (Viral RNA -> Viral DNA) A->B C 3. Integration B->C D 4. Replication C->D E 5. Assembly D->E F 6. Budding and Maturation E->F Inhibitor Pyridinone NNRTI Inhibitor->B Inhibition

Figure 3: HIV Replication Cycle and NNRTI Inhibition.
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of pyridinone derivatives against HIV-1 RT can be determined using a cell-free enzymatic assay.

Workflow for HIV-1 RT Inhibition Assay:

HIV_RT_Assay_Workflow A 1. Prepare a reaction mixture containing template-primer, dNTPs, and buffer. B 2. Add varying concentrations of the pyridinone inhibitor. A->B C 3. Add recombinant HIV-1 Reverse Transcriptase to initiate the reaction. B->C D 4. Incubate the reaction at 37°C. C->D E 5. Stop the reaction and quantify the newly synthesized DNA. D->E F 6. Calculate the percent inhibition and determine the IC50 value. E->F

Figure 4: HIV-1 RT Assay Experimental Workflow.

Detailed Methodology:

  • Reaction Setup: In a microtiter plate, combine a reaction buffer (e.g., Tris-HCl), a template-primer (e.g., poly(rA)/oligo(dT)), and a mixture of deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., [3H]dTTP).[3]

  • Inhibitor Addition: Add serial dilutions of the pyridinone compounds to the wells.

  • Enzyme Addition: Initiate the reaction by adding a purified recombinant HIV-1 reverse transcriptase enzyme.[1]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Quantification: Stop the reaction and precipitate the newly synthesized radiolabeled DNA. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration compared to a no-inhibitor control. The IC50 value is determined from the dose-response curve.

Antimicrobial Applications: Combating Bacterial Growth

Substituted pyridinones have also demonstrated promising activity against a range of bacterial pathogens. Their mechanism of action in bacteria can vary, with some compounds inhibiting essential enzymes like DNA gyrase.

Comparative Efficacy of Antimicrobial Pyridinone Derivatives

The antimicrobial efficacy of pyridinone derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
N-amino-5-cyano-6-pyridonesBacillus subtilis0.078Cefaclor0.0024
N-amino-5-cyano-6-pyridonesStaphylococcus aureus0.0024Cefaclor0.0024
N-amino-5-cyano-6-pyridonesEscherichia coli3.91--
Alkyl PyridinolsStaphylococcus aureus0.5-1--

Table 3: In vitro antimicrobial activity of selected substituted pyridinone derivatives. Data compiled from multiple sources.[14][15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is determined using a broth microdilution method.

Workflow for MIC Assay:

MIC_Assay_Workflow A 1. Prepare serial two-fold dilutions of the pyridinone compound in a 96-well plate containing broth. B 2. Prepare a standardized bacterial inoculum. A->B C 3. Inoculate each well with the bacterial suspension. B->C D 4. Incubate the plate at 37°C for 18-24 hours. C->D E 5. Visually inspect the wells for turbidity (bacterial growth). D->E F 6. The MIC is the lowest concentration with no visible growth. E->F

Figure 5: MIC Assay Experimental Workflow.

Detailed Methodology:

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).[16][17]

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.[17]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[17]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[16]

Conclusion

Substituted pyridinones represent a versatile and highly promising scaffold in medicinal chemistry. Their demonstrated efficacy across diverse therapeutic areas, including oncology, virology, and microbiology, underscores their potential for the development of novel therapeutics. This guide has provided a comparative overview of their applications, supported by quantitative data and detailed experimental protocols, to aid researchers in their drug discovery and development endeavors. The continued exploration and functionalization of the pyridinone core are expected to yield a new generation of potent and selective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 1-(3-Methoxypyridin-4-yl)ethanone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 1-(3-Methoxypyridin-4-yl)ethanone, ensuring the safety of personnel and the protection of the environment.

The toxicological properties of this compound have not been fully investigated, and caution should be exercised during handling and disposal.[1] The compound is known to be an irritant and may be harmful if ingested or inhaled.[1] It is crucial to prevent its release into the environment.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that all safety protocols are strictly followed. This includes working in a well-ventilated area, preferably within a chemical fume hood, and wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Safety Goggles
Chemical-Resistant Gloves
Lab Coat or Protective Clothing
Closed-Toe Shoes

In the event of a spill, absorb the material with an inert substance and place it into a suitable, sealed container for disposal. Avoid generating dust.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and approved waste disposal facility.

  • Segregation and Storage of Waste:

    • Carefully collect the waste this compound, including any contaminated materials, into a designated and clearly labeled waste container.

    • The container must be compatible with the chemical and securely sealed to prevent leaks or spills.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Engage a Licensed Waste Disposal Contractor:

    • Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.

    • Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Documentation and Record-Keeping:

    • Maintain accurate records of the amount of waste generated and the date of disposal.

    • Retain all documentation provided by the waste disposal contractor, including waste transfer notes and certificates of disposal, in accordance with institutional and regulatory requirements.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Start Waste this compound Generated Prep Segregate and Store Waste in Labeled Container Start->Prep Contact Contact Licensed Waste Disposal Company Prep->Contact ProvideSDS Provide Safety Data Sheet (SDS) Contact->ProvideSDS Schedule Schedule Waste Pickup ProvideSDS->Schedule Documentation Maintain Disposal Records Schedule->Documentation End Compliant Disposal Complete Documentation->End

Caption: Disposal workflow for this compound.

Key Experimental Protocols (Cited)

While this document focuses on disposal, the handling procedures are informed by safety data. The following general experimental safety protocols should be followed when working with this compound:

  • Handling: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1] Avoid contact with skin and eyes by wearing appropriate PPE.[1]

  • Storage: Store the compound in a tightly closed container in a cool, dry place.[2] Keep away from sources of ignition and incompatible materials.[2]

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling 1-(3-Methoxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(3-Methoxypyridin-4-yl)ethanone was not located. The following guidance is based on best practices for handling structurally similar compounds, including substituted pyridines and ketones. It is imperative to handle this compound with caution in a laboratory setting.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that could cause serious eye irritation or damage.[1][2][3]
Skin Protection Gloves: Butyl rubber or Viton™ gloves are recommended for prolonged contact. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[1][3][4] Lab Coat: A fully-buttoned, flame-resistant lab coat.[1][5]Prevents skin contact, which may cause irritation.[6][7] Butyl rubber and Viton™ offer superior chemical resistance to pyridine-based compounds.[3][4] A lab coat provides a barrier against spills.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[1][8][9] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[1][4]Minimizes the inhalation of potentially harmful vapors or aerosols.[8][9]

Operational Plan: Handling and Disposal

Proper handling and disposal protocols are critical to minimize risk and environmental impact.

Handling Procedures:

  • Preparation:

    • Ensure the work area, preferably within a certified chemical fume hood, is clean and uncluttered.[1]

    • Have all necessary equipment, such as a calibrated balance, appropriate glassware, and spill containment materials, readily available.[1]

    • An emergency eyewash station and safety shower must be accessible within the immediate work area.[4]

  • Weighing and Transferring:

    • Handle the compound in a fume hood to prevent inhalation of any dust or vapors.[1][8]

    • Use appropriate tools (e.g., spatula) for transferring the solid.

    • Keep containers tightly closed when not in use.[9]

  • Spill Management:

    • In the event of a small spill, ensure the area is well-ventilated.[5]

    • Contain the spill using an inert absorbent material such as sand or vermiculite.[5]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and follow emergency procedures.

Disposal Plan:

  • Waste Collection:

    • All waste materials containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.[4]

  • Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

    • Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood Work Area prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer post_decon Decontaminate Work Area handling_transfer->post_decon post_waste Segregate Hazardous Waste post_decon->post_waste disposal_ppe Dispose of Contaminated PPE post_waste->disposal_ppe disposal_chem Dispose of Chemical Waste post_waste->disposal_chem

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxypyridin-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxypyridin-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.